Ictasol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
12542-33-5 |
|---|---|
Molecular Formula |
C6H10ClNO |
Origin of Product |
United States |
Foundational & Exploratory
Ictasol's Mechanism of Action in Skin Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ictasol, a pale sulfonated shale oil, is a well-tolerated active ingredient utilized in dermatology for the management of various inflammatory skin conditions, including acne, rosacea, and seborrheic dermatitis. Its therapeutic efficacy stems from a multi-faceted mechanism of action that encompasses anti-inflammatory, antimicrobial, and anti-seborrheic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects in the skin. It delves into its known interactions with key inflammatory pathways and cellular targets, presenting quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
Skin inflammation is a complex biological response involving a cascade of cellular and molecular events orchestrated by the immune system. Chronic inflammation is a hallmark of numerous dermatological disorders, leading to symptoms such as erythema, edema, pruritus, and pain. This compound, also known by its INCI name Sodium Shale Oil Sulfonate, has a long history of use in treating these conditions.[1][2] This guide aims to elucidate the intricate mechanisms by which this compound modulates the inflammatory response in the skin at a molecular level, providing a valuable resource for researchers and drug development professionals in the field of dermatology.
Core Anti-Inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through the modulation of several key pathways and cellular targets involved in the inflammatory cascade.
Inhibition of Pro-inflammatory Mediators in Neutrophils
Neutrophils are key players in the innate immune response and contribute significantly to the inflammatory milieu in conditions like rosacea. A pivotal study by Kownatzki et al. (2021) demonstrated that sodium bituminosulfonate, the active component of this compound, significantly modulates the generation of inflammatory mediators by primary human neutrophils.[3]
The primary mechanism appears to be centered around the Leukotriene B4 (LTB₄)/LL-37/Ca²⁺/Granular Release Axis .[3] this compound has been shown to inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[3] This inhibition leads to a reduction in LTB₄, a potent chemoattractant and activator of neutrophils.[3] The subsequent downstream effects include the suppression of LL-37 (a pro-inflammatory antimicrobial peptide), elastase, and Vascular Endothelial Growth Factor (VEGF) release from neutrophils, as well as a reduction in reactive oxygen species (ROS) production.[3]
Modulation of Key Inflammatory Enzymes
This compound directly inhibits the activity of several enzymes that play a crucial role in the propagation of skin inflammation:
-
5-Lipoxygenase (5-LO): As mentioned, this compound inhibits 5-LO, thereby reducing the production of pro-inflammatory leukotrienes.[3]
-
Kallikrein-5 (KLK5): This serine protease is involved in the processing of cathelicidin into the pro-inflammatory peptide LL-37. This compound has been shown to inhibit KLK5 activity.[3]
-
Matrix Metalloproteinase-9 (MMP-9): MMP-9 is an enzyme that degrades extracellular matrix components and is involved in tissue remodeling and inflammation. This compound has demonstrated inhibitory effects on MMP-9 activity.[3]
Effects on Inflammatory Signaling Pathways
While direct evidence of this compound's impact on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in keratinocytes is currently limited, its known effects on inflammatory mediators suggest a potential modulatory role.
The NF-κB and MAPK pathways are central regulators of inflammatory gene expression in keratinocytes, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[4][5] The observation that this compound does not significantly affect IL-8 and TNF-α mRNA expression in neutrophils suggests its primary mechanism in these cells may not be direct NF-κB or MAPK inhibition.[3] However, the cellular response can be cell-type specific. For instance, doxycycline, another therapeutic agent for rosacea, has been shown to inhibit pro-inflammatory cytokine release in LPS-induced HaCaT (keratinocyte) cells.[3] It is plausible that this compound may exert a similar, yet unconfirmed, effect on keratinocytes.
Further research is warranted to elucidate the precise effects of this compound on these critical signaling cascades in epidermal cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound (sodium bituminosulfonate) from preclinical studies.
Table 1: Inhibition of Inflammatory Enzymes by this compound
| Enzyme | Cell Type | Inhibitor Concentration | % Inhibition (approx.) | Reference |
| 5-Lipoxygenase (5-LO) | Neutrophils | 50 µg/mL | 50% | [3] |
| Kallikrein-5 (KLK5) | In vitro assay | 50 µg/mL | 40% | [3] |
| MMP-9 | In vitro assay | 50 µg/mL | 30% | [3] |
Table 2: Reduction of Inflammatory Mediators by this compound in Neutrophils
| Mediator | Stimulus | This compound Concentration | % Reduction (approx.) | Reference |
| LL-37 | LTB₄ | 50 µg/mL | 50% | [3] |
| Elastase | fMLP | 50 µg/mL | 40% | [3] |
| VEGF | fMLP | 50 µg/mL | 35% | [3] |
| Reactive Oxygen Species (ROS) | fMLP | 50 µg/mL | 30% | [3] |
Table 3: Clinical Efficacy of Pale Sulfonated Shale Oil (PSSO)
| Condition | PSSO Concentration | Comparator | Outcome | p-value | Reference |
| UVB-induced Erythema | 4% | Vehicle | Significantly greater efficacy | p = 0.0001 | [6] |
| UVB-induced Erythema | 4% | 0.5% Hydrocortisone | No significant difference | p = 0.5169 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
5-Lipoxygenase (5-LO) Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for measuring 5-LO activity.
Materials:
-
Soybean lipoxygenase (Type V)
-
Linoleic acid (substrate)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound (this compound) and positive control (e.g., Caffeic acid)
-
FOX (Ferrous Oxidation-Xylenol Orange) reagent
-
96-well microplate reader
Procedure:
-
Prepare a solution of soybean lipoxygenase (100 ng/mL) in Tris-HCl buffer.
-
In a 96-well plate, add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Add the lipoxygenase solution to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding linoleic acid (140 µM) to each well.
-
Incubate the plate for 20 minutes at room temperature in the dark.
-
Terminate the reaction by adding freshly prepared FOX reagent.
-
Allow the color to develop for 30 minutes at room temperature.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Neutrophil Elastase Release Assay
This protocol describes a colorimetric method to measure elastase release from neutrophils.
Materials:
-
Isolated human neutrophils
-
fMLP (N-formyl-methionyl-leucyl-phenylalanine) as a stimulant
-
Elastase substrate (e.g., AAPV-pNA)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well microplate reader
Procedure:
-
Resuspend isolated human neutrophils in HBSS.
-
Pre-incubate neutrophils with this compound at various concentrations or vehicle for 30 minutes at 37°C.
-
Stimulate the neutrophils with 1 µM fMLP for 5 minutes at 37°C.
-
Centrifuge the samples at 400 x g for 5 minutes to pellet the cells.
-
Transfer the cell-free supernatant to a new 96-well plate.
-
Add the elastase substrate to each well to a final concentration of 0.4 mM.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 405 nm.
-
Calculate the amount of elastase released based on a standard curve and express it as a percentage of total elastase content (determined by lysing an equal number of cells with Triton X-100).
Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol uses the fluorescent probe H₂DCFDA to measure intracellular ROS in neutrophils.
Materials:
-
Isolated human neutrophils
-
H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
fMLP as a stimulant
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Resuspend isolated neutrophils in PBS at a concentration of 1 x 10⁶ cells/mL.
-
Load the cells with 0.25 µM H₂DCFDA by incubating for 30 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Pre-incubate the cells with this compound at various concentrations or vehicle.
-
Stimulate the cells with fMLP.
-
Acquire fluorescence data for at least 5,000 cells per sample using a flow cytometer with excitation at 488 nm and emission at ~525 nm.
-
Analyze the geometric mean fluorescence intensity (GMFI) to quantify the level of intracellular ROS.
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: this compound's inhibitory effects on key inflammatory mediators in neutrophils.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's effects on neutrophils.
Conclusion
This compound demonstrates a robust anti-inflammatory profile through a multi-target mechanism of action. Its ability to inhibit key enzymes like 5-LO, KLK5, and MMP-9, and subsequently reduce the release of potent inflammatory mediators from neutrophils, provides a strong rationale for its clinical efficacy in inflammatory skin diseases. While its direct effects on the central NF-κB and MAPK signaling pathways in keratinocytes require further investigation, the existing evidence firmly establishes this compound as a significant modulator of cutaneous inflammation. This guide provides a foundation for future research aimed at further delineating its molecular targets and exploring its full therapeutic potential in dermatology.
References
- 1. researchgate.net [researchgate.net]
- 2. [The tolerability of pale sulfonated shale oil following local and systemic administration]. | Semantic Scholar [semanticscholar.org]
- 3. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NF-kappaB/RelA and MAPK pathways in keratinocytes in response to sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kahweol Inhibits Pro-Inflammatory Cytokines and Chemokines in Tumor Necrosis Factor-α/Interferon-γ-Stimulated Human Keratinocyte HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory action of pale sulfonated shale oil (ICHTHYOL pale) in UVB erythema test - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Composition of Ictasol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ictasol, known chemically as sodium bituminosulfonate, is a complex substance derived from the dry distillation of sulfur-rich oil shale.[1][2][3][4] It is not a single chemical entity but rather a intricate mixture of various organic and inorganic compounds.[2] Renowned for its anti-inflammatory, antimicrobial, and anti-seborrheic properties, this compound is a key active ingredient in various dermatological and cosmetic formulations.[1][5][6][7] This technical guide provides a comprehensive overview of the chemical composition of this compound, the experimental protocols for its analysis, and its known mechanisms of action.
Chemical Composition
This compound's unique therapeutic properties are attributed to its rich and complex chemical composition, characterized by a high content of organically bound sulfur.[1][2][3] The raw material for this compound production is a specific type of oil shale with a high concentration of organically bound sulfur, which can be up to 15% in the organic matter of the source rock.[3]
Elemental Composition
While this compound is a complex mixture, elemental analysis provides insight into its basic composition. The primary heteroatom is sulfur, which is present in various organic forms.[2] The sulfonation process introduces sulfonic acid (-SO₃H) groups, which are subsequently neutralized to sodium sulfonate (-SO₃Na) groups, making sodium a key inorganic component.[2] Oxygen is also a prominent heteroatom, found in the sulfonate groups and potentially in other functionalities like ethers, esters, or hydroxyl groups derived from the original shale oil.[2]
Table 1: Key Chemical Components of this compound
| Component | Chemical Formula/Group | Source / Functional Group | Significance |
| Organic Sulfur Compounds | Thiophenes, Sulfides, etc. | Naturally present in shale oil | Believed to be major contributors to the therapeutic properties.[2] |
| Sodium Sulfonates | R-SO₃Na | Introduced during sulfonation and neutralization | Renders the compounds water-soluble and contributes to surfactant properties.[2][5] |
| Hydrocarbons | Aliphatic and Aromatic | Derived from the parent shale oil | Form the carbon backbone of the organic molecules. |
| Nitrogen Compounds | Amines, Pyridines, etc. | Present in trace amounts in the parent shale oil | May contribute to the overall biological activity. |
| Oxygen Compounds | Ethers, Esters, Hydroxyls | Derived from the parent shale oil | Contribute to the polarity and reactivity of the molecules.[2] |
| Sodium (Na) | Na⁺ | Introduced during neutralization | Forms the salt of the sulfonic acids.[2] |
Organic Sulfur Compounds
The organic sulfur compounds are considered the primary active components of this compound. The original shale oil contains a variety of these compounds, which are formed through the anaerobic decomposition of marine phytoplankton by sulfate-reducing bacteria.[2] These compounds can include:
-
Thiophenes and Benzothiophenes: Aromatic sulfur-containing heterocycles.
-
Sulfides: Compounds with a C-S-C linkage.
-
Isoprenoid Thiophenes: Thiophenes with isoprenoid side chains.
The complexity of the shale oil means that a vast number of individual organic sulfur compounds are present in this compound, contributing to its multifaceted therapeutic effects.[8]
Manufacturing Process
The production of this compound is a multi-step process designed to concentrate the active sulfur-containing compounds and render them suitable for pharmaceutical and cosmetic use.
Caption: this compound Manufacturing Workflow
Experimental Protocols for Analysis
The characterization of a complex mixture like this compound requires a combination of analytical techniques.
Elemental Analysis
-
Objective: To determine the percentage of carbon, hydrogen, nitrogen, and sulfur.
-
Methodology: Combustion analysis using an elemental analyzer (e.g., Vario EL III analyzer). A weighed sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[9]
Spectrophotometric Analysis
-
Objective: To quantify this compound in formulations.
-
Methodology: A UV-Vis spectrophotometric method has been developed for the related compound, ichthammol.[10]
-
Solvent: Ethanol:water (50:50; v/v)
-
Wavelength: 235 nm
-
Linearity Range: 5.0-50.0 μg/mL
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[10]
-
Chromatographic and Mass Spectrometric Analysis
-
Objective: To identify the individual organic sulfur compounds.
-
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile and semi-volatile compounds based on their boiling points and provides mass spectra for identification. This is particularly useful for identifying smaller organic sulfur compounds.[8]
-
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): Provides ultra-high resolution and mass accuracy, allowing for the determination of elemental formulas of the numerous compounds in the complex mixture.[8]
-
Caption: Analytical Workflow for this compound
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are a result of its influence on various biological pathways.
Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating the production of inflammatory mediators. One of the key mechanisms is the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[5]
Caption: this compound's Anti-inflammatory Action
By inhibiting 5-LOX, this compound reduces the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[5] This leads to a reduction in inflammation, manifesting as decreased redness and itching.
Antimicrobial Action
The antimicrobial activity of this compound is broad-spectrum, affecting various bacteria and fungi. The proposed mechanism of action involves the disruption of the microbial cell wall and membrane.
Caption: Proposed Antimicrobial Mechanism
This disruption leads to increased permeability and eventual cell lysis, thereby inhibiting microbial growth. This action is particularly beneficial in conditions like acne and dandruff where microbial proliferation plays a significant role.
Conclusion
This compound is a chemically complex and highly effective active ingredient with a well-documented history of use in dermatology. Its unique composition, rich in organic sulfur compounds, underpins its multifaceted therapeutic actions. While its complexity presents analytical challenges, modern analytical techniques can provide a detailed, albeit not exhaustive, chemical profile. Further research into the specific roles of its numerous constituent molecules and their interactions with biological pathways will continue to enhance our understanding and application of this valuable substance.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 12542-33-5 | Benchchem [benchchem.com]
- 3. Buy this compound | 12542-33-5 [smolecule.com]
- 4. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 5. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 6. incibeauty.com [incibeauty.com]
- 7. systemakvile.com [systemakvile.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Ictasol's Disruption of Microbial Cell Membranes: A Technical Guide
For Immediate Distribution
Hamburg, Germany – October 31, 2025 – This technical whitepaper provides an in-depth analysis of the antimicrobial properties of Ictasol (sodium shale oil sulfonate), with a specific focus on its effects on the cell membranes of pathogenic bacteria and fungi. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
This compound, a sulfonated shale oil derivative, has a long history of use in dermatology for its anti-inflammatory and antimicrobial properties. While its clinical efficacy is well-documented, a detailed understanding of its mechanism of action at the microbial level is crucial for its broader application and for the development of new therapeutic strategies. This guide synthesizes the available quantitative data, outlines detailed experimental protocols for investigating its membrane-disrupting capabilities, and provides visualizations of the key processes.
Quantitative Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified against key pathogenic microorganisms. The following tables summarize the available data on its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Strain | MIC₅₀ (g/L) | MIC₉₀ (g/L) | MIC Range (g/L) | MBC₅₀ (g/L) | MBC₉₀ (g/L) | MBC Range (g/L) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.125 | 0.25 | 0.06–0.5 | 0.5 | 1.0 | 0.125–1.0 |
| Methicillin-Resistant S. aureus (MRSA) | 0.125 | 0.25 | 0.06–0.25 | 0.5 | 1.0 | 0.06–1.0 |
Data sourced from a study on the bactericidal activity of sodium bituminosulfonate.
Proposed Mechanism of Action: Cell Membrane Disruption
While direct and detailed mechanistic studies on this compound's effect on microbial cell membranes are limited, the prevailing hypothesis, based on the physicochemical properties of similar sulfonated compounds, points towards the disruption of the cell membrane's structural and functional integrity. This disruption is likely multifaceted, involving the following key events:
-
Alteration of Membrane Fluidity: The amphiphilic nature of this compound may allow it to intercalate into the lipid bilayer of the microbial cell membrane, thereby altering its fluidity and compromising its barrier function.
-
Increased Membrane Permeability: This change in fluidity can lead to increased permeability, causing leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Dissipation of Membrane Potential: The uncontrolled movement of ions across the compromised membrane can lead to the dissipation of the electrochemical gradients that are essential for vital cellular processes, including ATP synthesis and nutrient transport.
Experimental Protocols for Assessing Membrane Effects
The following are detailed methodologies for key experiments that can be employed to elucidate the precise effects of this compound on microbial cell membranes.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is foundational for quantifying the antimicrobial activity of this compound.
-
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial inoculum (MBC).
-
Methodology:
-
Preparation of Inoculum: A standardized suspension of the microbial culture (e.g., S. aureus or M. furfur) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible growth is observed.
-
MBC Determination: An aliquot from each well showing no growth is sub-cultured onto an agar plate. The plates are incubated, and the MBC is determined as the lowest concentration that prevents any growth on the sub-culture.
-
Membrane Potential Assay
This assay assesses the ability of this compound to disrupt the electrochemical gradient across the microbial membrane.
-
Objective: To measure changes in the microbial membrane potential upon exposure to this compound using a potential-sensitive fluorescent dye such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
-
Methodology:
-
Cell Preparation: Microbial cells are harvested, washed, and resuspended in a suitable buffer to a defined optical density.
-
Dye Loading: The cell suspension is incubated with DiSC₃(5) to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
Baseline Measurement: The baseline fluorescence is measured using a fluorometer.
-
This compound Treatment: this compound is added to the cell suspension at various concentrations.
-
Fluorescence Monitoring: Changes in fluorescence are monitored over time. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.
-
Controls: A known membrane-depolarizing agent (e.g., CCCP) is used as a positive control, and an untreated cell suspension serves as a negative control.
-
Cytoplasmic Leakage Assay (ATP Leakage)
This protocol quantifies the leakage of intracellular ATP as an indicator of membrane damage.
-
Objective: To measure the amount of extracellular ATP released from microbial cells after treatment with this compound.
-
Methodology:
-
Cell Preparation: A dense suspension of microbial cells is prepared and washed to remove any extracellular ATP.
-
This compound Treatment: The cells are incubated with various concentrations of this compound for a defined period.
-
Sample Collection: The cell suspension is centrifuged, and the supernatant containing the extracellular ATP is collected.
-
ATP Quantification: The ATP concentration in the supernatant is quantified using a luciferin-luciferase-based bioluminescence assay.
-
Controls: A known membrane-disrupting agent is used as a positive control, and an untreated cell suspension is used as a negative control to determine baseline ATP levels.
-
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the proposed mechanism of action of this compound.
Caption: Workflow for MIC and MBC Determination.
Caption: Membrane Potential Assay Workflow.
Caption: ATP Leakage Assay Workflow.
Caption: Proposed Mechanism of this compound on Microbial Membranes.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its antimicrobial effects through the disruption of microbial cell membranes. The quantitative data presented herein confirms its potent activity against clinically relevant bacteria. The provided experimental protocols offer a robust framework for further elucidating the precise molecular interactions and downstream consequences of this compound's engagement with the microbial membrane.
Future research should focus on applying these detailed methodologies to generate specific data on membrane potential changes, the kinetics of cytoplasmic leakage, and potential effects on membrane-bound enzymes. Such studies will not only deepen our understanding of this established therapeutic agent but also pave the way for its optimized use and the development of novel membrane-targeting antimicrobials.
An In-Depth Technical Guide to the Origin and Geological Formation of Ictasol® Source Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the geological origins, formation, and chemical properties of the source material for Ictasol®, a sulfonated shale oil derivative with notable anti-inflammatory, antimicrobial, and anti-seborrheic properties.[1][2][3][4] The source material is a unique, sulfur-rich oil shale from the Orbagnoux deposit in the French Jura Mountains.[2] This document details the paleo-environmental conditions of its formation during the Mesozoic era, the geochemical processes leading to its distinct composition, and the manufacturing process of this compound®. Furthermore, it presents available data on its biological activities and outlines relevant experimental protocols for its analysis and the investigation of its mechanisms of action.
Geological Origin and Formation
The source material for this compound® is a specific type of bituminous oil shale located in the French Jura Mountains.[2] Its formation dates back to the Mesozoic era, approximately 150 million years ago, in a unique lagoonal environment.[2]
Paleo-environment and Deposition
The depositional environment was a shallow, reef-sheltered lagoon.[2] This setting provided the ideal conditions for the proliferation of phytoplankton, which are the primary source of the organic matter in the shale.[1][2] The calm, anoxic (low-oxygen) bottom waters of the lagoon were crucial for the preservation of this organic matter, preventing its complete decomposition by aerobic bacteria.[1]
Incorporation of Sulfur and Diagenesis
A key characteristic of the this compound® source rock is its exceptionally high content of organically bound sulfur.[3][5] During the early stages of diagenesis (the physical and chemical changes occurring in sediments after their initial deposition), sulfate-reducing bacteria played a pivotal role. In the anoxic environment, these bacteria utilized sulfates from the seawater for their metabolic processes, leading to the incorporation of sulfur into the decaying organic matter.[1][5] This biogenic pathway resulted in the formation of a Type I-S (sulfur-rich) kerogen, the insoluble organic component of the shale.[6]
Over geological time, the layers of organic-rich sediment were buried under subsequent deposits, leading to increased pressure and temperature. These conditions facilitated the transformation of the organic matter into kerogen, a complex mixture of high-molecular-weight organic compounds.[7] The resulting oil shale is a fine-grained sedimentary rock containing this sulfur-rich kerogen.
Geochemical and Mineralogical Composition
Table 1: Representative Geochemical and Mineralogical Data of Toarcian Black Shales
| Parameter | Value/Composition | Reference |
| Total Organic Carbon (TOC) | 5 - 10% | [8] |
| Kerogen Type | Type I-S | [6] |
| Organic Sulfur Content | Up to 15% of organic matter | [3] |
| Dominant Minerals | Clay minerals (Illite-smectite, Illite, Kaolinite, Chlorite), Quartz, Calcite | [8] |
| Accessory Minerals | Pyrite, Anatase, Feldspars | [8] |
Note: This data is representative of Toarcian black shales in the broader region and may not reflect the exact composition of the Orbagnoux deposit.
From Source Rock to this compound®: The Manufacturing Process
The transformation of the sulfur-rich oil shale into this compound® involves a multi-step process designed to extract and concentrate the active components.
Diagram 1: this compound® Manufacturing Workflow
Caption: Workflow from geological formation to the final this compound® product.
The key steps in the manufacturing process are:
-
Mining: The sulfur-rich oil shale is extracted from the Orbagnoux deposit.
-
Dry Distillation: The mined shale is heated to approximately 450°C in the absence of oxygen. This process, known as pyrolysis, breaks down the kerogen into a vapor.[1]
-
Condensation: The vapor is cooled to obtain crude shale oil.
-
Sulfonation: The light distillate fraction of the shale oil is treated with sulfuric acid. This step introduces sulfonic acid groups onto the organic molecules, rendering them water-soluble.[1][3]
-
Neutralization: The sulfonated oil is then neutralized with sodium hydroxide to produce the final product, this compound® (sodium shale oil sulfonate).[1]
Biological Activities and Therapeutic Properties
This compound® exhibits a range of biological activities that make it a valuable ingredient in dermatological and cosmetic formulations. Its primary properties are anti-inflammatory, antimicrobial, and anti-seborrheic.[2][3][9]
Table 2: Summary of this compound®'s Biological Activities and Clinical Observations
| Biological Activity | Description | Quantitative Data | Reference(s) |
| Anti-inflammatory | Reduces the generation of inflammatory mediators. | Specific IC50 values are not publicly available. | [3][9] |
| Antimicrobial | Effective against certain bacteria and fungi, including those implicated in skin conditions. | Specific Minimum Inhibitory Concentration (MIC) values are not publicly available. | [3][9] |
| Anti-seborrheic | Helps to regulate sebum production. | Quantitative data on sebum reduction is not publicly available. | [2] |
| Clinical Efficacy (Acne) | A cream with 1% this compound showed a 94% improvement in the overall appearance of acne-prone skin in a 6-week study with 101 participants. Another study with 20 participants showed an 80% reduction in pimples over 8 weeks. | Not a formal clinical trial with detailed statistical analysis. | [2] |
| Clinical Efficacy (Dandruff) | A 1% sodium shale oil sulfonate shampoo showed statistically significant improvement in dandruff symptoms compared to a placebo. | Specific quantitative scores are detailed in the referenced study. | [10] |
Proposed Mechanism of Action in Inflammatory Skin Conditions
While the precise molecular mechanisms of this compound®'s anti-inflammatory action are still under investigation, the current understanding points towards the modulation of key inflammatory signaling pathways in the skin. Inflammatory skin conditions such as acne and seborrheic dermatitis are often associated with the activation of pathways like Nuclear Factor-kappa B (NF-κB) and Toll-like Receptor (TLR) signaling. Although direct experimental evidence of this compound®'s effect on these specific pathways is not yet published, its observed anti-inflammatory properties suggest a potential interaction.
Diagram 2: Hypothesized Anti-inflammatory Mechanism of this compound®
Caption: Hypothesized mechanism of this compound®'s anti-inflammatory action.
Experimental Protocols
This section outlines key experimental protocols relevant to the analysis of this compound®'s source material and the investigation of its biological activities.
Geochemical Analysis of Source Rock: Rock-Eval Pyrolysis
Rock-Eval pyrolysis is a standard method for characterizing the organic matter in sedimentary rocks.
Protocol:
-
A small, powdered rock sample (50-100 mg) is placed in a pyrolysis oven.
-
The sample is initially heated to 300°C in an inert atmosphere (helium) to volatilize free hydrocarbons (S1 peak).
-
The temperature is then progressively increased to 650°C, causing the thermal cracking of kerogen and the release of hydrocarbons (S2 peak) and CO2 (S3 peak).
-
The hydrocarbons are detected by a flame ionization detector (FID), and the CO2 by a thermal conductivity detector.
-
The remaining sample is then combusted at up to 850°C in an oxygen atmosphere to determine the residual organic carbon (S4 peak) and mineral carbon (S5 peak).
-
From these peaks, various parameters are calculated, including Total Organic Carbon (TOC), Hydrogen Index (HI), and Oxygen Index (OI), which help to determine the quantity, type, and thermal maturity of the organic matter.[11][12]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Prepare a series of two-fold dilutions of this compound® in a suitable liquid growth medium in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., Malassezia furfur, Cutibacterium acnes) adjusted to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no this compound®) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (temperature, time, atmosphere) for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration of this compound® in which no growth is observed.[13]
In Vitro Anti-inflammatory Activity: Inhibition of NF-κB Translocation
This protocol uses immunofluorescence to visualize the effect of this compound® on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in skin cells (e.g., keratinocytes).
Protocol:
-
Culture human keratinocytes on glass coverslips in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound® for a specified time.
-
Induce inflammation by adding an inflammatory stimulus (e.g., TNF-α, LPS).
-
Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).
-
Incubate the cells with a primary antibody specific for the NF-κB p65 subunit.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm. A reduction in nuclear fluorescence in this compound®-treated cells compared to the stimulated control would indicate inhibition of NF-κB translocation.[14][15]
Conclusion
The source material of this compound® is a geologically unique, sulfur-rich oil shale formed under specific paleo-environmental conditions in the French Jura Mountains. The high content of organically bound sulfur, a result of microbial activity during diagenesis, is fundamental to the therapeutic properties of the final product. The manufacturing process of this compound® is designed to concentrate these active sulfonated organic compounds. While its clinical benefits in inflammatory skin conditions are recognized, further research is needed to fully elucidate the specific molecular mechanisms underlying its anti-inflammatory effects, particularly its interaction with key signaling pathways such as NF-κB and TLRs. The experimental protocols outlined in this guide provide a framework for future investigations into the properties and mechanisms of this unique, naturally derived active ingredient.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. lumipeau.com [lumipeau.com]
- 3. docberger-antiaging.de [docberger-antiaging.de]
- 4. Buy this compound | 12542-33-5 [smolecule.com]
- 5. ichthyol.de [ichthyol.de]
- 6. mdpi.com [mdpi.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Ataman Kimya [atamanchemicals.com]
- 10. "Comparison of investigator global assessment (IGA) and patient's globa" by Linda F. Stein Gold, Andrew F. Alexis et al. [scholarlycommons.henryford.com]
- 11. researchgate.net [researchgate.net]
- 12. Rock-Eval® : to find out more | IFPEN [ifpenergiesnouvelles.com]
- 13. youtube.com [youtube.com]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
Ictasol's Role in Modulating Immune Responses in Skin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ictasol, a sulfonated shale oil derivative, has a long-standing history in dermatology for its therapeutic effects on various inflammatory skin disorders. This technical guide delves into the molecular mechanisms underlying this compound's immunomodulatory properties, with a focus on its action on key immune and skin cells. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from in vitro studies and detailed experimental protocols. Furthermore, key signaling pathways implicated in skin inflammation and potentially modulated by this compound are visualized to facilitate a deeper understanding of its therapeutic potential.
Introduction
Inflammatory skin diseases, such as rosacea, acne vulgaris, and psoriasis, are characterized by a complex interplay of immune dysregulation, microbial factors, and epidermal barrier dysfunction.[1][2] A central feature of these conditions is the aberrant activation of innate and adaptive immune responses, leading to chronic inflammation and tissue damage.[3] this compound, also known as sodium bituminosulfonate, is a well-tolerated topical agent with demonstrated efficacy in mitigating the clinical signs of these disorders.[4] Its therapeutic benefits are attributed to its multi-faceted properties, including anti-inflammatory, antimicrobial, and anti-seborrheic actions.[1][4] This guide focuses on the immunomodulatory role of this compound, providing a detailed examination of its effects on cellular and molecular pathways involved in skin inflammation.
Quantitative Data on the Anti-inflammatory Effects of this compound
The anti-inflammatory activity of this compound has been quantified in several in vitro studies. The following tables summarize the key findings on its inhibitory effects on various inflammatory mediators and enzymes.
Table 1: Inhibitory Effects of Sodium Bituminosulfonate (SBDS) on Inflammatory Mediators in Human Neutrophils
| Parameter | Assay | Concentration of SBDS | Result | Reference |
| 5-Lipoxygenase (5-LO) Activity | Cell-free enzymatic assay | 1 - 100 µg/mL | IC50 = 33 µg/mL | [1] |
| Kallikrein 5 (KLK5) Activity | Cell-free enzymatic assay | 1 - 100 µg/mL | IC50 = 7.6 µg/mL | [1] |
| LL-37 Release | ELISA | 10 - 100 µg/mL | Significant reduction at 100 µg/mL | [1] |
| Elastase Release | Elastase activity assay | 10 - 100 µg/mL | Significant reduction at 100 µg/mL | [1] |
| Reactive Oxygen Species (ROS) Generation | Chemiluminescence assay | 10 - 100 µg/mL | Significant reduction at 100 µg/mL | [1] |
| Vascular Endothelial Growth Factor (VEGF) Release | ELISA | 10 - 100 µg/mL | Significant reduction at 100 µg/mL | [1] |
Table 2: In Vivo Anti-inflammatory Efficacy of Pale Sulfonated Shale Oil (PSSO)
| Parameter | Assay | Concentration of PSSO | Result | Reference |
| UVB-induced Erythema | Colorimetric measurement | 4% | Efficacy comparable to 0.5% hydrocortisone | [2] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for assessing the anti-inflammatory effects of sodium bituminosulfonate.
Isolation of Human Neutrophils
Primary human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation. Briefly, whole blood is layered over a density gradient medium (e.g., Polymorphprep™) and centrifuged. The neutrophil layer is collected, and erythrocytes are removed by hypotonic lysis. The purity of the isolated neutrophils is assessed by flow cytometry.
5-Lipoxygenase (5-LO) Activity Assay (Cell-free)
The inhibitory effect of sodium bituminosulfonate on 5-LO activity is determined using a cell-free enzymatic assay. Recombinant human 5-LO is incubated with various concentrations of sodium bituminosulfonate. The reaction is initiated by the addition of arachidonic acid. The formation of 5-LO products is measured by spectrophotometry or by analyzing the production of leukotriene B4 (LTB4) using an enzyme immunoassay (EIA).
Kallikrein 5 (KLK5) Activity Assay (Cell-free)
The activity of recombinant human KLK5 is measured using a fluorogenic substrate. The enzyme is pre-incubated with different concentrations of sodium bituminosulfonate before the addition of the substrate. The fluorescence intensity, which is proportional to the enzyme activity, is measured over time using a fluorescence plate reader.
Measurement of LL-37, Elastase, and VEGF Release from Neutrophils
Isolated human neutrophils are stimulated with a suitable agonist (e.g., fMLP) in the presence or absence of various concentrations of sodium bituminosulfonate. After incubation, the cell supernatant is collected. The concentrations of LL-37, elastase, and VEGF in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.
Reactive Oxygen Species (ROS) Generation Assay
ROS production by stimulated neutrophils is measured using a chemiluminescence-based assay. Neutrophils are pre-incubated with sodium bituminosulfonate and a chemiluminescent probe (e.g., luminol). The cells are then stimulated, and the resulting chemiluminescence is measured over time using a luminometer.
UVB Erythema Test in Human Volunteers
The anti-inflammatory effect of topical pale sulfonated shale oil is assessed in healthy volunteers. Small areas on the volunteers' backs are treated with the test substance (e.g., 4% PSSO cream), a vehicle control, and a positive control (e.g., 0.5% hydrocortisone). After a defined period, the treated areas are exposed to a controlled dose of UVB radiation. The resulting erythema (redness) is quantified 24 hours later using a chromameter.
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways involved in skin inflammation and the proposed mechanism of action of this compound based on available data.
Caption: Proposed mechanism of this compound's action on neutrophils.
Caption: General Toll-like Receptor (TLR) signaling pathway in skin cells.
Caption: Experimental workflow for in vitro analysis of this compound's effects.
Discussion and Future Directions
The available evidence strongly suggests that this compound exerts its anti-inflammatory effects through the modulation of key enzymatic and cellular pathways in immune cells, particularly neutrophils.[1] The inhibition of 5-LO and KLK5 by sodium bituminosulfonate is a significant finding, as these enzymes are pivotal in the production of pro-inflammatory mediators like leukotrienes and the activation of the antimicrobial peptide LL-37, both of which are implicated in the pathophysiology of rosacea.[1] The downstream reduction in ROS, VEGF, and elastase release further underscores this compound's potential to dampen the inflammatory cascade and mitigate tissue damage in inflammatory dermatoses.[1]
While the direct effects of this compound on keratinocytes and their intricate signaling networks, such as the Toll-like receptor and NF-κB pathways, remain to be fully elucidated, its broad anti-inflammatory profile suggests a potential for interaction. Keratinocytes are key players in orchestrating skin inflammation through the expression of TLRs and the subsequent production of pro-inflammatory cytokines and chemokines upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Future research should aim to investigate the specific effects of this compound on these pathways in keratinocytes to provide a more complete picture of its mechanism of action in the skin.
Conclusion
This compound is a potent modulator of immune responses in the skin, with a demonstrated ability to inhibit key pro-inflammatory pathways in neutrophils. Its multi-target mechanism of action, targeting enzymatic activity and the release of inflammatory mediators, provides a strong rationale for its therapeutic use in a range of inflammatory skin conditions. Further investigation into its effects on other resident skin cells and their signaling pathways will undoubtedly provide deeper insights into its therapeutic potential and may pave the way for the development of novel targeted therapies for dermatological disorders.
References
- 1. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory action of pale sulfonated shale oil (ICHTHYOL pale) in UVB erythema test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Technical Guide to Sulfonated Shale Oil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfonated shale oil, a complex mixture of organic and inorganic compounds derived from sulfur-rich oil shale, has a long history of use in dermatology for its anti-inflammatory, antimicrobial, and anti-seborrheic properties. Marketed under various names such as Ichthyol®, Ichthammol, and Sodium Shale Oil Sulfonate, this natural product holds significant therapeutic potential. This technical guide provides an in-depth exploration of the bioactive compounds within sulfonated shale oil, their mechanisms of action, and the experimental methodologies used to elucidate their effects. Quantitative data from various studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Sulfonated shale oil is produced through the dry distillation of bituminous shale, followed by sulfonation and neutralization. The resulting product is a water-soluble substance characterized by a high content of organically bound sulfur, which is believed to be the primary contributor to its therapeutic efficacy.[1] The composition of sulfonated shale oil is a complex amalgam of hydrocarbons, and nitrogen- and sulfur-containing organic molecules, including thiophenes and thiols.[2] This guide will delve into the known bioactive components and their pharmacological activities.
Bioactive Properties and Mechanisms of Action
The therapeutic effects of sulfonated shale oil are multifaceted, stemming from its anti-inflammatory, antimicrobial, and antifungal properties.
Anti-inflammatory Activity
Sulfonated shale oil has demonstrated significant anti-inflammatory effects, comparable to corticosteroids in some studies.[3] The underlying mechanisms involve the modulation of key inflammatory mediators and signaling pathways.
One of the primary anti-inflammatory mechanisms identified is the inhibition of 5-lipoxygenase (5-LO) and kallikrein 5 (KLK5).[4] By inhibiting these enzymes, sulfonated shale oil can potentially regulate the leukotriene B4 (LTB4)/LL-37/calcium-ROS/VEGF/elastase axis, a critical pathway in skin inflammation.
Furthermore, while direct evidence is still emerging, the broad anti-inflammatory effects of sulfonated shale oil suggest a potential interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines.[5][6][7]
Antimicrobial and Antifungal Activity
The high sulfur content of sulfonated shale oil contributes to its potent antimicrobial and antifungal properties. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
The antifungal activity is also well-documented, with studies showing its efficacy against various yeasts and dermatophytes. The lighter fractions of sulfonated shale oil have been reported to exhibit higher antifungal activity. The mechanism of antifungal action is thought to involve the induction of apoptosis in fungal cells and, in the case of thiophenes, may also involve photodynamic effects.[2]
Quantitative Data on Bioactive Compounds and Activity
Due to the complex and variable nature of sulfonated shale oil, a complete quantitative profile of all its bioactive compounds is not yet available. However, various studies have provided quantitative data on its overall composition and the concentrations at which it exhibits biological activity.
| Parameter | Value | Reference |
| General Composition | ||
| Organically Bound Sulfur | High, a key therapeutic component | [1] |
| Thiophenes and Thiol Derivatives | Present, contribute to bioactivity | [2] |
| Anti-inflammatory Activity | ||
| Concentration for UVB Erythema Test | 2% and 4% | [3] |
| Efficacy vs. Hydrocortisone | 4% PSSO showed comparable efficacy to 0.5% hydrocortisone | [3] |
| Antimicrobial Activity (MIC Values) | ||
| Antifungal (dark sulfonated shale oil) | 0.2 - 16.8% | |
| Antifungal (light sulfonated shale oil) | 0.1 - 5.9% | |
| Wound Healing | ||
| Concentration for Venous Leg Ulcers | 10% |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of sulfonated shale oil.
Extraction and Isolation of Bioactive Compounds
The isolation of specific bioactive compounds from the complex mixture of sulfonated shale oil requires a multi-step approach.
Experimental Workflow for Bioactive Compound Isolation
Caption: A general workflow for the bioassay-guided isolation of active compounds from sulfonated shale oil.
Protocol:
-
Solvent-Solvent Partitioning:
-
Dissolve the crude sulfonated shale oil in a suitable solvent system (e.g., methanol/water).
-
Perform sequential extractions with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Evaporate the solvents from each fraction to obtain crude extracts.
-
-
Column Chromatography:
-
Subject the bioactive fractions to column chromatography using a stationary phase like silica gel or Sephadex.
-
Elute with a gradient of solvents to further separate the components.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use preparative HPLC for the final purification of compounds from the most active fractions.
-
Employ a suitable column (e.g., C18) and a mobile phase gradient.
-
-
Bioassay-Guided Fractionation:
-
At each stage of fractionation, test the resulting fractions for their biological activity (e.g., anti-inflammatory, antimicrobial) to guide the isolation of the active principles.
-
-
Structural Elucidation:
-
Determine the chemical structure of the purified compounds using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Anti-inflammatory Assays
This assay measures the ability of a compound to inhibit the activity of the 5-LO enzyme, which is involved in the production of leukotrienes.
Protocol:
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (pH 7.4, 50 mM).
-
Prepare a stock solution of soybean lipoxygenase (type V) at 100 ng/ml in the Tris-HCl buffer.
-
Prepare a stock solution of linoleic acid (140 μM) in the Tris-HCl buffer.
-
Prepare test samples of sulfonated shale oil fractions at various concentrations (e.g., serially diluted from a stock solution).
-
Prepare a positive control (e.g., caffeic acid).
-
Prepare a freshly made FOX reagent (30 mM sulfuric acid, 100 µM xylenol orange, 100 µM ferrous sulfate, in methanol:water 9:1).
-
-
Assay Procedure:
-
In a 96-well plate, add the test samples and the positive control.
-
Add the soybean lipoxygenase solution to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Stop the reaction by adding the FOX reagent.
-
Allow the color to develop for 30 minutes at room temperature.
-
Measure the absorbance at 560 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the test sample that inhibits 50% of the enzyme activity).
-
This fluorometric assay determines the inhibitory effect of compounds on the proteolytic activity of KLK5.
Protocol:
-
Reagents and Materials:
-
Assay Buffer: 0.1 M NaH2PO4, pH 8.0.
-
Recombinant Human Kallikrein 5 (rhKLK5).
-
Fluorogenic Peptide Substrate: BOC-Val-Pro-Arg-AMC (10 mM stock in DMSO).
-
96-well black microplate.
-
Fluorescent plate reader.
-
-
Assay Procedure:
-
Dilute rhKLK5 to 2 ng/µL in Assay Buffer.
-
Dilute the substrate to 200 µM in Assay Buffer.
-
Add 50 µL of the diluted rhKLK5 to each well of the microplate.
-
Add the test compounds at various concentrations and pre-incubate for a defined period.
-
Initiate the reaction by adding 50 µL of the diluted substrate.
-
Include a substrate blank containing Assay Buffer and substrate but no enzyme.
-
Read the fluorescence in kinetic mode for 5 minutes at excitation and emission wavelengths of 380 nm and 460 nm, respectively.
-
-
Data Analysis:
-
Calculate the rate of reaction from the kinetic reads.
-
Determine the percentage of inhibition and the IC50 value for the test compounds.
-
Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a fungus.
Protocol:
-
Media and Reagents:
-
Prepare RPMI-1640 medium.
-
Prepare a stock solution of the sulfonated shale oil.
-
Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI medium.
-
-
Assay Procedure (Broth Microdilution):
-
In a 96-well microplate, perform serial two-fold dilutions of the sulfonated shale oil in RPMI medium.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without the test substance) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the sulfonated shale oil at which there is no visible growth of the fungus.
-
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by the bioactive compounds in sulfonated shale oil.
Caption: Proposed anti-inflammatory mechanism via 5-LO and KLK5 inhibition.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Conclusion
Sulfonated shale oil is a complex natural product with well-established therapeutic benefits in dermatology. Its bioactive compounds, primarily organosulfur molecules, exert potent anti-inflammatory, antimicrobial, and antifungal effects. While the exact composition remains to be fully elucidated, research has begun to unravel the mechanisms of action, pointing towards the modulation of key inflammatory pathways such as the 5-LO/KLK5 axis and potentially the NF-κB signaling cascade. This technical guide provides a foundation for further research into this promising therapeutic agent, offering standardized experimental protocols and a summary of the current state of knowledge. Future investigations focusing on the isolation and characterization of individual bioactive compounds and their specific molecular targets will be crucial for the development of new and refined therapies based on sulfonated shale oil.
References
- 1. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 2. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Antifungal activity of sulfonated shale oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
Ictasol: A Novel Antimicrobial Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ictasol, a sulfonated shale oil derivative also known as Ichthyol® Pale, presents a compelling profile as a multi-functional agent for dermatological applications. With a rich history in treating inflammatory skin diseases, recent scientific evidence has begun to elucidate its potential as a novel antimicrobial agent. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its antimicrobial properties, mechanism of action, and clinical efficacy. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the further exploration and application of this promising compound.
Introduction to this compound
This compound is a highly purified, water-soluble substance derived from the dry distillation of sulfur-rich oil shale.[1] Its chemical complexity, arising from a mixture of various organic and inorganic compounds, contributes to its broad spectrum of biological activities. Historically used for its anti-inflammatory, anti-seborrheic, and anti-pruritic properties, this compound is gaining renewed attention for its significant antimicrobial effects against a range of dermatologically relevant microorganisms.[2][3][4]
Antimicrobial Spectrum of this compound
This compound exhibits a broad-spectrum antimicrobial activity against bacteria and fungi implicated in various skin conditions. The following table summarizes the available quantitative data on its in vitro efficacy, primarily presented as Minimum Inhibitory Concentration (MIC) values.
| Microorganism | Type | Relevance in Dermatology | MIC (%) | MIC (g/L) | Citation(s) |
| Propionibacterium acnes | Gram-positive bacterium | Acne vulgaris | 0.039% | - | [1][2] |
| Staphylococcus aureus (MSSA) | Gram-positive bacterium | Atopic dermatitis, skin infections | 0.039% | 0.125-0.5 | [1] |
| Staphylococcus aureus (MRSA) | Gram-positive bacterium | Antibiotic-resistant skin infections | - | 0.06-0.25 | |
| Candida albicans | Yeast | Cutaneous candidiasis, seborrheic dermatitis | 0.2 - 5.1% | - | [1] |
| Malassezia spp. | Yeast | Dandruff, seborrheic dermatitis, pityriasis versicolor | 2.0% | - | [1] |
| Dermatophytes (e.g., Microsporum canis, Trichophyton spp.) | Fungi | Tinea infections (ringworm, athlete's foot) | 0.05 - 0.1% | - | [1] |
Mechanism of Action
The therapeutic effects of this compound are attributed to its multi-target mechanism of action, encompassing both anti-inflammatory and antimicrobial activities.
Anti-inflammatory Mechanism
This compound's anti-inflammatory properties are well-documented and are believed to be a key contributor to its efficacy in treating inflammatory skin conditions. The primary mechanism involves the inhibition of the 5-lipoxygenase (5-LOX) enzyme. This inhibition leads to a reduction in the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), which are potent chemoattractants for neutrophils and other immune cells.[2] By suppressing the inflammatory cascade, this compound helps to alleviate redness, swelling, and irritation.
Antimicrobial Mechanism of Action (Proposed)
While the precise molecular targets for this compound's antimicrobial activity are still under investigation, its physicochemical properties provide strong indications of its mechanism. As a sulfonated shale oil, this compound possesses surfactant-like qualities, with both lipophilic and hydrophilic moieties.[2] This amphiphilic nature suggests a likely interaction with the microbial cell membrane.
The proposed mechanism involves the disruption of the cell membrane's integrity. The lipophilic components of this compound are thought to intercalate into the lipid bilayer of the microbial cell membrane, leading to a loss of structural integrity and increased permeability. This disruption would result in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to microbial cell death. This mechanism is common among many antimicrobial agents with surfactant properties.
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in treating acne vulgaris, a condition with both inflammatory and microbial components.
Summary of Clinical Trial Data for a 1% this compound Cream in Acne Vulgaris
| Parameter | Details | Citation(s) |
| Study Design | Multicenter, open-label | [3] |
| Participants | 101 individuals with mild to moderately severe acne | [3] |
| Treatment | 1% this compound cream | [3] |
| Duration | 6 weeks | [3] |
| Primary Outcome | Improvement in the overall appearance of acne-prone skin | [3] |
| Key Findings | 94% improvement in the overall appearance of acne-prone skin | [3] |
| 80% reduction in the number of pimples (in a separate 8-week study with 20 participants) | [3] |
Experimental Protocols
Detailed protocols for the clinical trials cited are not publicly available. However, a standard, best-practice protocol for a randomized, controlled clinical trial of a topical acne treatment is provided below as a reference for future studies.
Best-Practice Protocol for a Phase 3 Clinical Trial of a Topical Acne Treatment
Key Methodological Considerations:
-
Inclusion Criteria: Participants aged 12-40 with a clinical diagnosis of mild to moderate acne vulgaris, defined by a specific range of inflammatory and non-inflammatory lesion counts and an Investigator's Global Assessment (IGA) score of 2 or 3.
-
Exclusion Criteria: Use of other topical or systemic acne medications within a specified washout period, known allergy to any of the study product components, and presence of other skin conditions that could interfere with the assessment.
-
Assessments:
-
Investigator's Global Assessment (IGA): A static 5- or 6-point scale to assess the overall severity of acne at each visit.
-
Lesion Counting: Separate counts of inflammatory (papules, pustules) and non-inflammatory (open and closed comedones) lesions on the face at each visit.
-
Safety and Tolerability: Recording of all adverse events, with a focus on local skin reactions such as erythema, scaling, and pruritus.
-
-
Statistical Analysis: The primary efficacy endpoints would be the mean percent change in inflammatory and non-inflammatory lesion counts from baseline to week 12, and the proportion of subjects achieving "clear" or "almost clear" (IGA score of 0 or 1) at week 12.
Future Directions
While this compound shows considerable promise as a topical antimicrobial agent, further research is warranted to fully elucidate its potential. Key areas for future investigation include:
-
Expanded Antimicrobial Profiling: Determination of MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a wider range of clinically relevant microorganisms, including antibiotic-resistant strains.
-
Mechanism of Action Studies: In-depth studies to confirm the proposed membrane-disruptive mechanism of action, utilizing techniques such as electron microscopy, membrane potential assays, and leakage studies.
-
Signaling Pathway Analysis: Investigation into the potential effects of this compound on microbial signaling pathways, such as quorum sensing, which could represent a novel anti-virulence strategy.
-
Controlled Clinical Trials: Rigorous, double-blind, vehicle-controlled clinical trials to further substantiate the efficacy and safety of this compound for various dermatological conditions.
Conclusion
This compound is a multi-functional active ingredient with a compelling safety profile and demonstrated clinical efficacy. Its broad-spectrum antimicrobial activity, combined with its well-established anti-inflammatory properties, makes it a strong candidate for further development as a novel therapeutic for a variety of infectious and inflammatory skin disorders. The data presented in this technical guide underscore the need for continued research to fully unlock the therapeutic potential of this unique sulfonated shale oil derivative.
References
- 1. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGA (Acne) | Clinical Scoring Systems & Medical Classifications [s10.ai]
- 3. Acne Grading Scale: Knowing Your Acne Type [apaxmedical.com]
- 4. Bacteria’s Secret Signaling System Opens Doors for Antibiotic Therapy | Technology Networks [technologynetworks.com]
Ictasol's Anti-Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ictasol, a sulfonated shale oil derivative, has demonstrated significant anti-inflammatory properties, making it a compound of interest for various dermatological conditions. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory effects. Drawing from preclinical and clinical data, this document details the compound's mechanisms of action, including the inhibition of key inflammatory enzymes and the modulation of cellular signaling cascades. Experimental protocols for pivotal studies are outlined, and quantitative data are presented in a structured format to facilitate analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to provide a clear and comprehensive understanding of this compound's anti-inflammatory profile.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathophysiology of numerous skin disorders, including acne vulgaris, rosacea, eczema, and psoriasis.[1][2] this compound, also known as sodium shale oil sulfonate, is a well-tolerated substance of natural origin with a proven broad spectrum of action against the multifactorial causes of inflammatory skin conditions.[3] This guide delves into the core anti-inflammatory pathways of this compound, providing a technical overview for research and drug development professionals.
Core Anti-Inflammatory Mechanisms of this compound
This compound's anti-inflammatory activity is multifaceted, primarily targeting key enzymatic pathways and cellular responses involved in the inflammatory cascade. The principal mechanisms identified are the inhibition of 5-lipoxygenase (5-LO) and Kallikrein 5 (KLK5), and the subsequent modulation of the LTB4/LL-37/calcium signaling axis.
Inhibition of 5-Lipoxygenase (5-LO)
5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[4] this compound has been shown to directly inhibit the activity of 5-LO.
-
Signaling Pathway:
Inhibition of Kallikrein 5 (KLK5) and Modulation of LL-37 Release
Kallikrein 5 is a serine protease that plays a significant role in skin barrier function and inflammation. It is responsible for cleaving the antimicrobial peptide cathelicidin (hCAP18) into its active, pro-inflammatory form, LL-37.[2][5] Elevated levels of KLK5 and LL-37 are associated with inflammatory skin conditions like rosacea.[2] this compound directly inhibits KLK5 activity and consequently reduces the release of LL-37 from human neutrophils.[2]
-
Signaling Pathway:
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Enzyme Inhibition by this compound (SBDS)
| Target Enzyme | IC50 Value | Cell Type | Reference |
| 5-Lipoxygenase (5-LO) | 33 µg/mL | Primary Human Neutrophils | [2] |
| Kallikrein 5 (KLK5) | 7.6 µg/mL | Recombinant Human Enzyme | [2] |
SBDS: Sodium Bituminosulfonate Dry Substance (this compound)
Table 2: Clinical Efficacy of this compound in UVB-Induced Erythema
| Treatment Group | Mean Reduction in Erythema | p-value (vs. Vehicle) | p-value (vs. 0.5% Hydrocortisone) |
| 4% this compound (Pale Sulfonated Shale Oil) | Significantly greater than vehicle | 0.0001 | 0.5169 (not significant) |
| 0.5% Hydrocortisone | Significantly greater than vehicle | - | - |
| Vehicle | - | - | - |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies to evaluate the anti-inflammatory properties of this compound.
5-Lipoxygenase (5-LO) Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on 5-LO activity in primary human neutrophils.
-
Methodology:
-
Isolation of primary human neutrophils from healthy donors.
-
Pre-incubation of neutrophils with varying concentrations of this compound (SBDS).
-
Stimulation of 5-LO activity.
-
Measurement of leukotriene B4 (LTB4) production as an indicator of 5-LO activity, typically using an enzyme-linked immunosorbent assay (ELISA).
-
Calculation of the IC50 value using non-linear regression analysis.[2]
-
-
Experimental Workflow:
Kallikrein 5 (KLK5) Inhibition Assay
-
Objective: To determine the IC50 of this compound on the enzymatic activity of recombinant human KLK5.
-
Methodology:
-
A cell-free enzymatic assay is performed using recombinant human KLK5.
-
KLK5 is pre-incubated with various concentrations of this compound (SBDS).
-
A fluorogenic peptide substrate for KLK5 is added to the reaction mixture.
-
The enzymatic activity is measured by detecting the fluorescence signal generated from the cleavage of the substrate over time.
-
The IC50 value is calculated based on the dose-dependent inhibition of KLK5 activity.[2]
-
LL-37 Release Assay from Neutrophils
-
Objective: To assess the effect of this compound on the release of the pro-inflammatory peptide LL-37 from human neutrophils.
-
Methodology:
-
Primary human neutrophils are isolated and pre-incubated with this compound (SBDS) at various concentrations.
-
The cells are then stimulated with a pro-inflammatory agent (e.g., LTB4) or left unstimulated.
-
The cell supernatant is collected after a defined incubation period.
-
The concentration of LL-37 in the supernatant is quantified using an ELISA.
-
The results are analyzed to determine the effect of this compound on both basal and stimulated LL-37 release.[2]
-
UVB Erythema Test
-
Objective: To evaluate the anti-inflammatory efficacy of topically applied this compound on ultraviolet B (UVB)-induced erythema in human volunteers.
-
Methodology:
-
A randomized, double-blind, placebo-controlled clinical trial design is used with healthy volunteers.
-
Minimal Erythema Dose (MED) for each participant is determined.
-
Test areas on the skin are irradiated with UVB at doses corresponding to multiples of the MED.
-
Immediately after irradiation, different formulations (e.g., 4% this compound, vehicle, and a positive control like 0.5% hydrocortisone) are applied to the test sites.
-
Erythema is assessed at specific time points (e.g., 24 hours) post-irradiation using a chromameter to objectively measure skin redness.
-
Statistical analysis is performed to compare the anti-inflammatory effects of the different treatments.[1]
-
Clinical Relevance and Future Directions
The demonstrated anti-inflammatory mechanisms of this compound provide a strong scientific rationale for its clinical use in inflammatory dermatoses. A double-blind, placebo-controlled study in patients with papulopustular rosacea showed that oral administration of sodium bituminosulfonate resulted in a significant improvement in the number of papules and pustules, as well as in erythema and scaling, without notable side effects.[2] Furthermore, a study involving 101 subjects with acne-prone skin using a 1% this compound formulation showed "good" or "very good" efficacy in approximately 76% of cases after six weeks of treatment.[3]
Future research should focus on elucidating the broader immunomodulatory effects of this compound, including its potential interactions with other inflammatory pathways and cell types. Further large-scale, randomized controlled clinical trials are warranted to expand upon the existing clinical evidence and to explore the full therapeutic potential of this compound in a wider range of inflammatory skin conditions. The development of novel formulations to optimize dermal delivery and enhance efficacy is also a promising area for future investigation.
Conclusion
This compound exhibits a potent and multi-faceted anti-inflammatory profile, primarily through the inhibition of 5-lipoxygenase and Kallikrein 5, leading to a reduction in the production of key inflammatory mediators such as leukotrienes and LL-37. Preclinical and clinical data support its efficacy in mitigating inflammation. The detailed understanding of its mechanisms of action, as outlined in this guide, provides a solid foundation for further research and development of this compound-based therapies for inflammatory skin diseases.
References
- 1. Anti-inflammatory action of pale sulfonated shale oil (ICHTHYOL pale) in UVB erythema test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 4. DE4201903B4 - Pharmaceutical use of boswellic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comprehensive Review of Ictasol in Dermatological Research: From Historical Use to Modern Mechanistic Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ictasol, a light sulfonated shale oil, has a rich history in dermatology, with its use dating back over a century for the treatment of various chronic skin diseases.[1] Also known as sodium shale oil sulfonate, this compound is a complex mixture of organic sulfur compounds derived from the dry distillation of sulfur-rich oil shale.[1][2] This technical guide provides a comprehensive overview of the history of this compound in dermatological research, detailing its multifaceted mechanism of action, summarizing key clinical findings, and outlining the experimental protocols used to elucidate its therapeutic effects.
Historical Perspective
The use of shale oil in medicine can be traced back to ancient times. However, it was in the late 19th and early 20th centuries that sulfonated shale oils like this compound gained prominence in dermatological practice. These preparations were empirically recognized for their efficacy in treating a range of inflammatory skin conditions, leading to their inclusion in various topical formulations.
Mechanism of Action
This compound exerts its therapeutic effects through a combination of anti-inflammatory, antimicrobial, and anti-seborrheic properties.
Anti-inflammatory Properties
This compound has been shown to modulate key inflammatory pathways in the skin. Its anti-inflammatory effects are attributed to its ability to:
-
Inhibit Pro-inflammatory Mediators: this compound reduces the generation of inflammatory mediators from human neutrophils.[1]
-
Modulate Cytokine Production: It can influence the production of cytokines such as TNF-α, IL-6, and IL-8, which are pivotal in various inflammatory skin diseases.
-
Influence Signaling Pathways: Research suggests that this compound may exert its anti-inflammatory effects by modulating signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation in keratinocytes and other skin cells. It is also suggested to interact with Toll-like receptors (TLRs), key players in the innate immune response of the skin.
Antimicrobial Activity
This compound possesses broad-spectrum antimicrobial activity against various bacteria and fungi implicated in dermatological conditions. This is particularly relevant in the treatment of acne, where it has been shown to be effective against Propionibacterium acnes.
Anti-seborrheic Properties
This compound helps to regulate sebum production, a key factor in the pathogenesis of acne and seborrheic dermatitis. Studies have demonstrated its ability to reduce skin surface lipids, including squalene.
Clinical Research and Efficacy
This compound has been the subject of numerous clinical studies evaluating its efficacy and safety in a variety of dermatological conditions.
Atopic Eczema
A multicentre, randomized, vehicle-controlled trial involving 99 children with mild to moderate atopic eczema demonstrated that a 4% pale sulfonated shale oil (PSSO) cream applied three times daily for four weeks was significantly more effective than the vehicle in reducing the total score of disease severity.[3][4]
Acne Vulgaris
In a 3-armed, multicentre, randomized, double-blind, vehicle-controlled study with 91 patients suffering from acne papulopustulosa, a combination of 1% chloramphenicol and 0.5% pale sulfonated shale oil was shown to significantly reduce propionibacteria and have a sebosuppressive effect (squalene reduction) compared to the vehicle.[5]
Dandruff (Pityriasis capitis)
Clinical studies have investigated the efficacy of this compound-containing shampoos for the treatment of dandruff. These studies typically assess parameters such as scaling, itching, and erythema.
Table 1: Summary of Key Clinical Trial Data for this compound in Atopic Eczema
| Study Design | Indication | Number of Patients | This compound Concentration & Formulation | Treatment Duration | Primary Efficacy Endpoint | Key Results |
| Multicentre, randomized, vehicle-controlled | Mild to moderate atopic eczema in children | 99 | 4% Pale Sulfonated Shale Oil (PSSO) cream | 4 weeks | Reduction in total disease severity score | Significant reduction in total score compared to vehicle (p < 0.0001)[3][4] |
Table 2: Summary of Key Clinical Trial Data for this compound in Acne Vulgaris
| Study Design | Indication | Number of Patients | This compound Concentration & Formulation | Treatment Duration | Primary Efficacy Endpoint | Key Results |
| 3-armed, multicentre, randomized, double-blind, vehicle-controlled | Acne papulopustulosa (Grade II-III) | 91 | 0.5% Pale Sulfonated Shale Oil in combination with 1% chloramphenicol | Not specified | Reduction of propionibacteria and squalene levels | Significant reduction in propionibacteria and squalene compared to vehicle[5] |
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the efficacy and mechanism of action of this compound.
Clinical Trial Protocol for Atopic Eczema in Children
-
Study Design: A multicentre, randomized, vehicle-controlled trial.[3][4]
-
Participants: 99 children with a clinical diagnosis of mild to moderate atopic eczema.
-
Inclusion Criteria: Children with mild to moderate atopic eczema.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
-
Intervention: Topical application of either a 4% pale sulfonated shale oil (PSSO) cream or a corresponding vehicle cream.[3][4]
-
Application: The cream was applied to the affected skin areas three times a day for a duration of 4 weeks.[3][4]
-
Outcome Measures:
-
Statistical Analysis: The specific statistical tests used were not detailed in the abstract.
In Vitro Anti-inflammatory Assessment: UVB Erythema Test
-
Objective: To investigate the anti-inflammatory effect of pale sulfonated shale oil in a placebo-controlled clinical trial using a double-blind design.
-
Subjects: 20 healthy male and female volunteers.
-
Methodology:
-
Different concentrations of pale sulfonated shale oil (2% and 4%), the vehicle, and a 0.5% hydrocortisone reference product were applied to test fields on the skin.
-
The test fields were irradiated with four different UV doses.
-
Erythema (skin redness) was measured using a colorimeter at 7 and 24 hours post-irradiation.
-
The test fields were occluded for specific periods.
-
-
Data Analysis: Variance analysis was used for statistical evaluation.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through its interaction with complex cellular signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
The diagram above illustrates the proposed mechanism by which this compound may inhibit inflammation. It is hypothesized to interfere with the activation of Toll-like receptors (TLRs), which in turn downregulates the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Experimental workflow for a clinical trial of this compound in acne.
This workflow outlines the key stages of a randomized controlled trial investigating the efficacy of a combination therapy including pale sulfonated shale oil (PSSO) for acne.
Conclusion
This compound, a sulfonated shale oil, has a long-standing history of use in dermatology. Modern research has begun to unravel the complex mechanisms underlying its therapeutic efficacy, highlighting its anti-inflammatory, antimicrobial, and anti-seborrheic properties. Clinical studies have provided evidence for its effectiveness in treating a range of inflammatory skin conditions, including atopic eczema and acne vulgaris. Further research focusing on detailed molecular pathways and well-designed clinical trials will continue to solidify the role of this compound in the dermatological armamentarium. This guide provides a foundational understanding for researchers and drug development professionals interested in this unique and historically significant therapeutic agent.
References
- 1. keyaseth.com [keyaseth.com]
- 2. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 3. Antibacterial and sebosuppressive efficacy of a combination of chloramphenicol and pale sulfonated shale oil. Multicentre, randomized, vehicle-controlled, double-blind study on 91 acne patients with acne papulopustulosa (Plewig and Kligman's grade II-III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of pale sulfonated shale oil cream 4% in the treatment of mild to moderate atopic eczema in children: a multicentre, randomized vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
Ictasol's Impact on Sebaceous Gland Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ictasol, the International Nomenclature of Cosmetic Ingredients (INCI) name for a pale type of sodium shale oil sulfonate, is a well-documented active ingredient with a long history of use in dermatology. Its efficacy in treating inflammatory skin conditions such as acne vulgaris and seborrheic dermatitis is attributed to its multi-faceted properties, including anti-inflammatory, antimicrobial, and anti-seborrheic effects. This technical guide provides an in-depth analysis of the available scientific evidence concerning this compound's impact on sebaceous gland function. While clinical data robustly supports its role in managing conditions associated with excessive sebum production, this document collates the existing information and highlights the molecular and cellular mechanisms that are understood to date.
Introduction
The sebaceous gland, a key component of the pilosebaceous unit, is responsible for the production of sebum, a complex lipid mixture that lubricates the skin and hair.[1] Dysregulation of sebaceous gland function, particularly excessive sebum production (seborrhea), is a primary factor in the pathogenesis of acne vulgaris.[2] this compound has been recognized for its "anti-seborrheic" properties, contributing to its effectiveness in managing acne.[3][4][5] This guide will synthesize the available data on this compound's influence on sebaceous gland activity, present relevant experimental methodologies, and visualize the purported mechanisms of action.
Clinical Efficacy in Sebum-Related Conditions
Clinical studies have demonstrated the significant efficacy of this compound in improving conditions characterized by overproduction of sebum.
Table 1: Summary of Clinical Trial Data on this compound for Acne Vulgaris
| Study Participants | Treatment | Duration | Key Findings | Reference |
| 101 individuals with mild to moderately severe acne | 1% this compound cream | 6 weeks | 94% improvement in the overall appearance of acne-prone skin. | [3] |
| 20 individuals with mild to moderately severe acne | 1% this compound cream | 8 weeks | Approximately 80% reduction in the number of pimples. | [3] |
These studies underscore the clinical benefits of this compound in managing acne, a condition intrinsically linked to sebaceous gland activity. The term "anti-seborrheic" is used to describe one of its key properties, suggesting a direct or indirect regulatory effect on sebum production.[3][4][5]
Inferred Mechanisms of Anti-Seborrheic Action
While direct molecular studies on this compound's effect on sebocyte lipogenesis are not extensively detailed in publicly available literature, its known biological activities allow for the formulation of hypothesized mechanisms. The anti-inflammatory and antimicrobial properties of this compound likely contribute significantly to its anti-seborrheic effect.
Anti-inflammatory Action
Inflammation is a key component in the pathogenesis of acne and can influence sebaceous gland activity. This compound has demonstrated potent anti-inflammatory effects.
-
Experimental Protocol: UVB Erythema Test
-
Objective: To assess the anti-inflammatory effect of a substance on UV-induced skin erythema.
-
Methodology: A defined area of the skin on the back of healthy volunteers is irradiated with a UV source to induce a standardized erythema. The test substance, a positive control (e.g., a corticosteroid), and a placebo vehicle are applied to different sub-sites within the irradiated area. The reduction in redness is measured using a chromameter at specified time points after application.
-
Relevance: This model demonstrates a substance's ability to suppress cutaneous inflammation, a process that can impact sebaceous gland function.
-
A study utilizing this protocol found that a 4% pale sulfonated shale oil formulation had a significantly greater anti-inflammatory efficacy than the vehicle and was comparable to 0.5% hydrocortisone.
Antimicrobial Effects
The skin microbiome, particularly the bacterium Cutibacterium acnes (formerly Propionibacterium acnes), plays a role in acne development and can influence the inflammatory environment of the pilosebaceous unit. This compound's antimicrobial properties can help to control the proliferation of relevant microorganisms.
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology: A series of dilutions of the test substance (this compound) are prepared in a liquid growth medium. Each dilution is inoculated with a standardized number of the target microorganism (e.g., C. acnes). The cultures are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the substance at which no turbidity (bacterial growth) is observed.
-
Relevance: This assay quantifies the antimicrobial potency of a substance, which is crucial for its efficacy in acne where bacterial colonization is a key pathological factor.
-
By reducing the microbial load, this compound can indirectly influence the inflammatory cascade that may affect sebaceous gland activity.
Potential Signaling Pathways and Cellular Mechanisms
Based on the known biology of the sebaceous gland, several signaling pathways are critical in regulating its function. While direct evidence for this compound's interaction with these pathways is limited, they represent plausible targets for its anti-seborrheic action.
dot
Caption: Potential Regulatory Pathways in Sebaceous Gland Function.
The diagram above illustrates key pathways in sebaceous gland regulation. Hormonal signaling, particularly through androgens and the androgen receptor, is a primary driver of sebum production. This pathway often involves the activation of transcription factors like Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and Peroxisome Proliferator-Activated Receptors (PPARs), which in turn upregulate the expression of lipogenic enzymes.[6][7] It is plausible that this compound exerts its anti-seborrheic effects by modulating one or more of these targets.
Experimental Workflows for Investigating this compound's Impact
To further elucidate the precise mechanisms of this compound on sebaceous gland function, a series of in vitro and ex vivo experimental workflows are proposed.
dot
Caption: Proposed Experimental Workflow for this compound Evaluation.
Sebocyte Culture and Lipogenesis Assay
-
Protocol:
-
Isolate primary human sebocytes from fresh human skin samples.
-
Culture the sebocytes in a specialized growth medium.
-
Treat the cultured sebocytes with varying concentrations of this compound for a defined period.
-
Stain the cells with Nile Red, a fluorescent dye that selectively stains intracellular lipid droplets.
-
Quantify the fluorescence intensity using a plate reader or fluorescence microscopy to assess changes in lipid accumulation.
-
Gene and Protein Expression Analysis
-
Protocol:
-
Following this compound treatment of cultured sebocytes, extract total RNA and protein.
-
For gene expression analysis, perform quantitative real-time polymerase chain reaction (qPCR) to measure the mRNA levels of key lipogenic genes (e.g., FASN, SCD, ACACA) and regulatory factors (SREBF1, PPARG).
-
For protein analysis, use Western blotting to determine the protein levels of key signaling molecules such as the androgen receptor (AR) and SREBP-1.
-
Sebum Lipid Composition Analysis
-
Protocol:
-
Collect sebum samples from subjects before and after a defined period of treatment with an this compound-containing formulation.
-
Extract the lipids from the sebum samples.
-
Analyze the lipid composition using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify different lipid classes (e.g., triglycerides, wax esters, squalene, free fatty acids).[8][9]
-
Conclusion and Future Directions
The available evidence strongly supports the clinical efficacy of this compound in managing skin conditions associated with excessive sebum, such as acne. Its anti-seborrheic properties, coupled with its anti-inflammatory and antimicrobial actions, make it a valuable active ingredient. However, a significant opportunity exists to deepen the scientific understanding of its direct effects on sebaceous gland biology.
Future research should focus on in-depth in vitro and ex vivo studies to quantify this compound's impact on sebocyte proliferation, differentiation, and lipogenesis. Elucidating its precise molecular targets within the key signaling pathways that regulate sebaceous gland function will provide a more complete picture of its mechanism of action and could pave the way for further therapeutic innovations. The experimental workflows outlined in this guide provide a roadmap for such investigations.
References
- 1. An updated review of the sebaceous gland and its role in health and diseases Part 1: Embryology, evolution, structure, and function of sebaceous glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. keyaseth.com [keyaseth.com]
- 6. Peroxisome proliferator-activated receptors increase human sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGFβ signaling regulates lipogenesis in human sebaceous glands cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Sulfur-Based Therapeutic Landscape of Ictasol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ictasol, the cosmetic ingredient designation (INCI) for a substance also known as Ichthyol® Pale, is a sodium salt of pale sulfonated shale oil.[1][2] Derived from sulfur-rich bituminous shale, this compound has a long history of use in dermatology for its anti-inflammatory, antimicrobial, and anti-seborrheic properties.[3][4] Its therapeutic efficacy is largely attributed to a complex mixture of organically bound sulfur compounds. This technical guide provides an in-depth exploration of the sulfur chemistry of this compound, its mechanism of action, and the analytical methodologies used to characterize its composition.
Chemical Composition of this compound: The Central Role of Sulfur
This compound is not a single chemical entity but rather a complex mixture of organic compounds derived from the distillation and subsequent sulfonation of shale oil. The source material, a specific type of oil shale, is notably rich in organically bound sulfur, with concentrations reaching up to 15%.
The production process involves the dry distillation of this sulfur-rich shale, followed by sulfonation and neutralization with sodium hydroxide. This process yields the sodium salt of sulfonated shale oil, rendering the substance water-soluble.[1] While a detailed, quantitative breakdown of every sulfur-containing molecule in the final this compound product is not extensively documented in publicly available literature, the primary active components are understood to be a variety of sulfonated organic compounds.
An older elemental analysis of a related dark sulfonated shale oil, known as Ichthyol, suggested an approximate chemical formula of C28H36S5O6(NH4)2, underscoring the significant presence of sulfur within its molecular structure. For this compound (Ichthyol® Pale), the composition is generally represented as R-SO3Na, where 'R' signifies the complex organic fraction originating from fossilized phytoplankton.
Table 1: Quantitative Data on Sulfur and Active Components in this compound and its Source Material
| Parameter | Value | Source |
| Organically Bound Sulfur in Source Shale Oil | Up to 15% | [3] |
| Sodium Salts of Sulfonated Shale Oil in this compound (aqueous solution) | 50-56% | [3] |
It is important to note that the sulfur in this compound is organically bound, which is key to its therapeutic properties and distinguishes it from elemental sulfur. The main classes of sulfur compounds likely present, based on the analysis of similar shale oil fractions, include thiophenes, sulfides, and after the production process, sulfonates. However, their precise relative abundance in this compound requires further dedicated analytical studies.
Mechanism of Action: Targeting Inflammatory Pathways
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, with its anti-inflammatory properties being of primary interest to researchers.
Inhibition of the 5-Lipoxygenase Pathway
A key elucidated mechanism of this compound's anti-inflammatory action is its inhibition of the 5-lipoxygenase (5-LOX) enzyme.[5] This enzyme is crucial in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are potent inflammatory mediators.
By inhibiting 5-LOX, this compound effectively reduces the synthesis of leukotriene B4 (LTB4).[5] LTB4 is a powerful chemoattractant for neutrophils, promoting their influx into tissues and amplifying the inflammatory response. The inhibition of LTB4 production is a significant contributor to the observed reduction in inflammation in various skin conditions.
Caption: this compound's inhibition of the 5-Lipoxygenase pathway.
Potential Modulation of NF-κB and MAPK Signaling Pathways
While direct, detailed studies on this compound's effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are limited in the reviewed literature, its established anti-inflammatory properties suggest a likely interaction. These pathways are central to the regulation of inflammatory responses.
NF-κB Pathway: The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
References
- 1. Sodium Shale Oil Sulfonate - Cosmetic Analysis [cosmeticanalysis.com]
- 2. specialchem.com [specialchem.com]
- 3. incibeauty.com [incibeauty.com]
- 4. Sodium shale oil sulfonate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Ammonium bituminosulfonate (Ichthyol). Anti-inflammatory effect and inhibition of the 5-lipoxygenase enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Pharmacological Effects of Ictasol: A Technical Guide
Introduction
Ictasol, known scientifically as Ichthammol or ammonium bituminosulfonate, is a complex substance derived from the dry distillation of sulfur-rich oil shale.[1] For over a century, it has been a staple in dermatology for treating a variety of inflammatory skin conditions, including eczema, psoriasis, and abscesses.[2] Its therapeutic efficacy is attributed to a combination of anti-inflammatory, antibacterial, and antifungal properties.[3][4] This technical guide provides an in-depth overview of the preliminary studies that have begun to elucidate the mechanisms behind this compound's effects. While extensive data exists for its topical actions and in-vitro effects, comprehensive studies on its systemic pharmacokinetics and effects are limited. This document summarizes the available preclinical data, details relevant experimental protocols, and visualizes key pathways to support further research and development.
Data on Pharmacological Effects
The majority of quantitative and qualitative data on this compound's effects comes from in-vitro studies. These studies have been crucial in substantiating the clinical observations of its anti-inflammatory and antimicrobial actions.
Table 1: Summary of Anti-Inflammatory Effects (in-vitro)
| Target/Process | Observed Effect | Key Mediators Affected | Reference Studies |
| Arachidonic Acid Cascade | Inhibition of key enzymes in a concentration-dependent manner.[3] | Prostaglandins, Leukotriene B4 (LTB4) | Schewe et al., 1998 |
| Inflammatory Cell Function | Inhibition of chemotaxis and migration of neutrophils.[5][6] | Chemotactic factors (e.g., LTB4) | Czarnetzki, 1986[6] |
| Oxidative Stress | Inhibition of reactive oxygen species (ROS) formation.[3][4] | Superoxide | Kownatzki et al., 1991 |
| Cytokine & Mediator Release | Suppression of inflammatory product generation from neutrophils.[4] | LL-37, Elastase, VEGF | Rogenhofer et al., 2021[4] |
Table 2: Summary of Antimicrobial & Antifungal Effects (in-vitro)
| Organism Type | Observed Effect | Specific Organisms | Reference Studies |
| Gram-Positive Bacteria | High efficacy; bacteriostatic action.[1][5] | Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes[6] | Ahmed et al., 2005[6] |
| Gram-Negative Bacteria | Less pronounced inhibition compared to Gram-positive bacteria.[6] | Pseudomonas aeruginosa, Escherichia coli | Ahmed et al., 2005[6] |
| Fungi (Dermatophytes) | Fungistatic action; impedes CO2 respiration.[3] | Microsporum gypseum, Microsporum canis | Gloor et al., 2001 |
| Yeast | Weak inhibitory effect.[6] | Candida albicans | Ahmed et al., 2005[6] |
Key Signaling Pathways & Mechanisms
This compound exerts its well-documented anti-inflammatory effects primarily by intervening in the arachidonic acid signaling cascade. By inhibiting crucial enzymes, it effectively reduces the synthesis of potent inflammatory mediators.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Protocols & Workflows
The following sections detail the methodologies employed in key in-vitro studies to determine the pharmacological activity of this compound.
Protocol 1: In-Vitro Anti-Inflammatory Assay (Leukotriene B4 Inhibition)
This protocol is based on methods used to demonstrate this compound's effect on inflammatory mediator release from human leukocytes.[5]
-
Cell Isolation:
-
Isolate polymorphonuclear leukocytes (PMNLs) from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the isolated cells with a suitable buffer (e.g., Hank's Balanced Salt Solution) and resuspend to a final concentration of 1x10⁷ cells/mL.
-
-
Incubation with this compound:
-
Pre-incubate PMNL suspensions with various non-cytotoxic concentrations of this compound (e.g., 1, 10, 50 µg/mL) or a vehicle control for 15 minutes at 37°C.
-
-
Stimulation of LTB4 Release:
-
Induce LTB4 release by adding a calcium ionophore (e.g., A23187) to the cell suspensions.
-
Incubate for a further 10 minutes at 37°C.
-
Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
-
Quantification of LTB4:
-
Collect the supernatant from each sample.
-
Analyze the concentration of LTB4 in the supernatant using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 release for each this compound concentration relative to the stimulated vehicle control.
-
Determine the dose-response relationship.
-
Protocol 2: In-Vitro Antimicrobial Susceptibility Testing (Agar Dilution Method)
This protocol is adapted from methodologies used to assess the antibacterial and antifungal properties of this compound.[6]
-
Preparation of this compound Plates:
-
Prepare a series of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates containing doubling dilutions of this compound (e.g., from 0.1% to 10% w/v).
-
Include a control plate with no this compound.
-
-
Inoculum Preparation:
-
Grow pure cultures of test organisms (e.g., S. aureus, P. aeruginosa, C. albicans) overnight in appropriate broth media.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5x10⁸ CFU/mL).
-
-
Inoculation:
-
Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of each microbial suspension onto the surface of the this compound-containing plates and the control plate.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
-
Determination of MIC:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each organism. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of a test substance like this compound on cellular functions, such as the release of inflammatory mediators.
Caption: Workflow for an in-vitro anti-inflammatory assay.
Systemic Effects & Safety Profile
The existing body of research on this compound focuses almost exclusively on its topical application and localized mechanisms.
-
Systemic Absorption: There is a notable lack of published pharmacokinetic studies detailing the systemic absorption, distribution, metabolism, and excretion (ADME) of this compound following topical application in humans or animals. One study involving enteric-coated tablets of sodium bituminosulfonate for rosacea implies systemic administration but does not provide pharmacokinetic data.[4]
-
Safety: this compound is generally considered well-tolerated when applied topically.[7] A safety study found no evidence of carcinogenic, teratogenic, or mutagenic effects when this compound was administered either topically or orally.[6] The most commonly reported side effects are minor, localized skin reactions.[6] Phototoxicity has been noted, with the potential for erythema when the treated area is exposed to UVA radiation.[8]
Preliminary in-vitro studies have successfully established the pharmacological basis for this compound's long-standing clinical use, demonstrating clear anti-inflammatory, antimicrobial, and antifungal properties. The primary mechanism of its anti-inflammatory action involves the inhibition of the arachidonic acid cascade. However, a significant gap remains in the understanding of this compound's systemic effects. Future research should prioritize pharmacokinetic studies to quantify the extent of systemic absorption after topical application and to characterize its metabolic fate. Such data is essential for a comprehensive risk-benefit assessment and for exploring potential new therapeutic applications.
References
- 1. What is the mechanism of Ichthammol? [synapse.patsnap.com]
- 2. Ichthammol revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ichthammol® - Ichthyol [ichthyol.de]
- 4. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]
- 7. [Anti-inflammatory, antibacterial and antimycotic effects of dark sulfonated shale oil (ichthammol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Ictasol in Veterinary Dermatology: A Technical Guide on Core Properties and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ictasol, a sulfonated shale oil derivative, has a long-standing history of use in human dermatology due to its well-documented anti-inflammatory, antimicrobial, and antiseborrheic properties.[1][2] While specific clinical data in veterinary dermatology remains limited, the established mechanisms of action and broad safety profile of this compound suggest a significant potential for its application in treating a variety of skin conditions in animals. This technical guide explores the core scientific principles of this compound, extrapolates its potential therapeutic applications in veterinary dermatology, and provides a framework for future research and development.
Core Properties of this compound
This compound's therapeutic effects are attributed to its complex composition, which includes organically bound sulfur.[1] Its primary properties relevant to dermatology are:
-
Anti-inflammatory Effects: this compound has been shown to reduce the production of inflammatory mediators.[1] This is achieved, in part, through the inhibition of enzymes like 5-lipoxygenase, which leads to a decrease in the synthesis of pro-inflammatory leukotrienes such as LTB4.[3] This mechanism is crucial for mitigating the clinical signs of inflammatory dermatoses.
-
Antimicrobial Activity: this compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][2] This makes it a compelling candidate for managing superficial pyoderma and secondary infections that often complicate inflammatory skin diseases.
-
Antiseborrheic and Keratostatic Properties: this compound helps to normalize keratinization and reduce excessive sebum production.[1][3] These properties are beneficial in treating seborrheic dermatitis and other scaling disorders.
Potential Veterinary Dermatological Applications
Based on its core properties, this compound could be a valuable therapeutic agent for the following conditions in veterinary medicine:
-
Superficial Pyoderma: Its antibacterial properties could help in managing infections caused by common veterinary pathogens like Staphylococcus pseudintermedius.
-
Seborrheic Dermatitis: Its antiseborrheic and keratostatic effects could alleviate scaling, greasiness, and associated inflammation.
-
Allergic Dermatitis (e.g., Canine Atopic Dermatitis): While not a primary treatment for the underlying allergy, its anti-inflammatory and antimicrobial properties could help manage secondary infections and control inflammation, reducing pruritus.
-
Malassezia Dermatitis: Its antifungal activity suggests potential efficacy against Malassezia pachydermatis, a common yeast pathogen in dogs.
Proposed Mechanisms of Action in Veterinary Dermatology
The therapeutic effects of this compound in veterinary skin diseases are likely mediated through the same pathways as in humans. The following diagram illustrates the potential points of intervention for this compound in the inflammatory cascade of canine allergic dermatitis.
Framework for Preclinical and Clinical Evaluation in Veterinary Dermatology
To validate the efficacy and safety of this compound for veterinary use, a structured research approach is necessary. The following sections outline general experimental protocols that can be adapted for this purpose.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against relevant veterinary pathogens.
Table 1: Example Experimental Protocol for In Vitro Antimicrobial Susceptibility
| Parameter | Description |
| Test Organisms | Staphylococcus pseudintermedius, Malassezia pachydermatis, Microsporum canis, Trichophyton mentagrophytes |
| Methodology | Broth microdilution method based on CLSI guidelines (VET01 for bacteria, M38-A2 for fungi). |
| This compound Concentrations | Serial two-fold dilutions ranging from 0.01% to 5% (w/v) in appropriate broth media. |
| Incubation | 24-48 hours at 35-37°C for bacteria; 48-72 hours at 30-32°C for yeast; 7-14 days at 25-30°C for dermatophytes. |
| Endpoint (MIC) | The lowest concentration of this compound that completely inhibits visible growth. |
| Endpoint (MBC/MFC) | The lowest concentration that results in a ≥99.9% reduction in the initial inoculum, determined by subculturing onto agar plates. |
| Controls | Positive control (inoculated broth without this compound), negative control (uninoculated broth), and solvent control. |
In Vivo Efficacy Studies in a Canine Model of Atopic Dermatitis
Objective: To evaluate the anti-inflammatory and antipruritic effects of a topical this compound formulation in a validated canine atopic dermatitis model.
Table 2: Example Experimental Protocol for In Vivo Efficacy in Canine Atopic Dermatitis
| Parameter | Description |
| Animal Model | Beagles with experimentally induced or naturally occurring atopic dermatitis. |
| Study Design | Randomized, double-blind, placebo-controlled study. |
| Treatment Groups | 1. Topical this compound formulation (e.g., 1-5% cream or shampoo) 2. Placebo control (vehicle without this compound) 3. Positive control (e.g., topical corticosteroid) |
| Application | Once or twice daily application to affected areas for a defined period (e.g., 28 days). |
| Efficacy Parameters | - Canine Atopic Dermatitis Extent and Severity Index (CADESI-04) scores - Pruritus Visual Analog Scale (PVAS) scores - Skin cytology to assess secondary infections - Histopathological evaluation of skin biopsies for inflammatory infiltrate |
| Data Collection | Baseline, and at specified intervals throughout the study (e.g., weekly). |
| Statistical Analysis | Appropriate statistical tests to compare treatment groups (e.g., ANOVA, t-test). |
The following workflow illustrates a typical preclinical to clinical development path for a new veterinary dermatological drug.
Quantitative Data from Human Studies (for reference)
While veterinary-specific quantitative data is not yet available, results from human studies provide a strong rationale for its investigation in animals.
Table 3: Summary of Relevant Quantitative Data from Human Studies
| Study Focus | Key Finding | Reference |
| Anti-inflammatory | Concentration-dependent inhibition of 5-lipoxygenase enzyme. | [3] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) against Propionibacterium acnes of 0.039%. | [3] |
| Clinical Efficacy | In a study with 101 human subjects, a 1% this compound cream led to significant improvements in skin impurities in nearly 80% of cases after 6 weeks. | [3][4] |
| Comparative Efficacy | A 4% this compound cream showed a reduction in UVB-induced erythema comparable to a 0.5% hydrocortisone ointment. | [3] |
Conclusion and Future Directions
This compound presents a promising therapeutic candidate for a range of inflammatory and infectious skin diseases in veterinary patients. Its multifaceted mechanism of action, targeting inflammation, microbial growth, and seborrhea, aligns well with the complex pathophysiology of many common veterinary dermatoses. The lack of specific veterinary clinical data highlights a significant opportunity for research. Future studies should focus on:
-
Veterinary-specific in vitro studies: To confirm its antimicrobial spectrum against relevant animal pathogens.
-
Controlled clinical trials: To establish the efficacy and safety of various this compound formulations in dogs, cats, and horses with common skin conditions.
-
Pharmacokinetic and pharmacodynamic studies: To determine optimal dosing and application regimens in different species.
The development of this compound-based veterinary dermatological products could provide a valuable addition to the therapeutic options available to veterinarians, potentially reducing the reliance on corticosteroids and antibiotics.
References
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Ictasol's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ictasol, a sulfonated shale oil extract, is recognized for its anti-inflammatory and antimicrobial properties.[1] It is utilized in dermatological applications to manage inflammatory skin conditions such as rosacea through the modulation of inflammatory mediators.[1] These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's anti-inflammatory efficacy. The described assays are designed to be conducted in a controlled laboratory setting to elucidate the mechanisms by which this compound exerts its anti-inflammatory effects. The protocols focus on key biomarkers of inflammation, including pro-inflammatory cytokines, nitric oxide, and the activity of the cyclooxygenase-2 (COX-2) enzyme. Furthermore, the potential of this compound to modulate key inflammatory signaling pathways, namely the NF-κB and MAPK pathways, is explored.
Experimental Overview
The following protocols outline a series of in vitro assays to systematically evaluate the anti-inflammatory properties of this compound. The murine macrophage cell line, RAW 264.7, will be used as the primary model system. Inflammation will be induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
The experimental workflow is as follows:
Protocols
This compound Preparation and Cell Culture
1.1. This compound Stock Solution Preparation
This compound is water-soluble.[2][3] To prepare a stock solution for in vitro experiments:
-
Weigh out the desired amount of this compound powder.
-
Dissolve in sterile phosphate-buffered saline (PBS) or cell culture medium to a stock concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare fresh working dilutions from the stock solution in cell culture medium for each experiment. Based on in vitro studies of similar compounds, a concentration range of 1-100 µg/mL is a reasonable starting point for assessing anti-inflammatory effects.[4][5]
1.2. Cell Line and Culture Conditions
-
Cell Line: RAW 264.7 (murine macrophage cell line)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
Prior to assessing the anti-inflammatory effects of this compound, it is crucial to determine its cytotoxicity to ensure that the observed effects are not due to cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 200, 500 µg/mL). Include a vehicle control (medium with the same dilution of PBS).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipopolysaccharide (LPS) Stimulation and this compound Treatment
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[6]
-
The following day, pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (1 µg/mL final concentration) for the desired incubation period (e.g., 24 hours for cytokine and nitric oxide assays).
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with LPS only (positive control)
-
Cells treated with this compound only
-
-
After the incubation period, collect the cell culture supernatants for analysis of cytokines and nitric oxide. Cell lysates can be prepared for COX-2 activity and Western blot analysis.
Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
Protocol:
This protocol provides a general outline for a sandwich ELISA. Specific details may vary depending on the commercial ELISA kit used.
-
Coat a 96-well ELISA plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.[7]
-
Wash the plate with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.[8]
-
Wash the plate.
-
Add the detection antibody and incubate for 1 hour at room temperature.[7]
-
Wash the plate.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[9]
-
Wash the plate.
-
Add the TMB substrate solution and incubate in the dark for 15-30 minutes.[9]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Collect 100 µL of cell culture supernatant from each well of the experimental plate.[3]
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.[3]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
COX-2 Activity Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2.
Protocol:
This is a general protocol and may need to be adapted based on the specific commercial kit used.
-
Prepare cell lysates from the treated RAW 264.7 cells.
-
In a 96-well black plate, add the assay buffer, a fluorometric probe, and the cell lysate.
-
To initiate the reaction, add arachidonic acid, the substrate for COX-2.[11]
-
Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[11]
-
The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Include a positive control (purified COX-2 enzyme) and a negative control (no enzyme). A known COX-2 inhibitor (e.g., celecoxib) should also be used as a control.[11]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on the Viability of RAW 264.7 Cells
| This compound Concentration (µg/mL) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 97.1 ± 5.5 |
| 50 | 95.3 ± 4.9 |
| 100 | 92.8 ± 6.1 |
| 200 | 75.4 ± 7.3 |
| 500 | 45.2 ± 8.0 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of this compound on LPS-Induced TNF-α and IL-6 Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.2 ± 8.5 | 35.7 ± 6.1 |
| LPS (1 µg/mL) | 2548.6 ± 150.3 | 1890.4 ± 125.8 |
| LPS + this compound (10 µg/mL) | 1875.3 ± 112.9 | 1354.2 ± 98.7 |
| LPS + this compound (50 µg/mL) | 982.1 ± 85.4 | 721.9 ± 65.3 |
| LPS + this compound (100 µg/mL) | 450.7 ± 42.6 | 330.5 ± 31.2 |
Data are presented as mean ± standard deviation (n=3).
Table 3: Effect of this compound on LPS-Induced Nitric Oxide Production and COX-2 Activity
| Treatment | Nitrite (µM) | COX-2 Activity (RFU/min) |
| Control | 2.1 ± 0.4 | 15.3 ± 2.1 |
| LPS (1 µg/mL) | 45.8 ± 3.7 | 189.6 ± 15.4 |
| LPS + this compound (10 µg/mL) | 32.5 ± 2.9 | 135.2 ± 11.8 |
| LPS + this compound (50 µg/mL) | 18.9 ± 1.8 | 78.4 ± 7.2 |
| LPS + this compound (100 µg/mL) | 8.7 ± 0.9 | 36.1 ± 4.5 |
Data are presented as mean ± standard deviation (n=3). RFU = Relative Fluorescence Units.
Signaling Pathway Visualization
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. In mammalian cells, the main MAPK families are ERK, JNK, and p38. These pathways are activated by various extracellular stimuli, including LPS, and regulate the expression of inflammatory mediators.
References
- 1. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory action of pale sulfonated shale oil (ICHTHYOL pale) in UVB erythema test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 12542-33-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ichthyol.de [ichthyol.de]
- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Ichthammol used for? [synapse.patsnap.com]
Application Notes and Protocols for Ictasol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ictasol, also known as pale sulfonated shale oil or Ichthyol® Pale, is a well-tolerated, water-soluble substance derived from sulfur-rich oil shale.[1][2] It is recognized for its anti-inflammatory, antimicrobial, and anti-seborrheic properties.[2][3] These characteristics make this compound a compound of interest for dermatological and cosmetic applications, as well as for research into inflammatory skin conditions.[2][3] This document provides detailed protocols for preparing this compound solutions for in vitro cell culture experiments, along with methodologies for assessing its cytotoxic and anti-inflammatory effects.
Data Presentation
The following tables summarize the quantitative data on the effects of a commercially available sodium bituminosulfonate dry substance (SBDS), a formulation of this compound. This data is derived from in vitro enzymatic assays and provides insight into the potential mechanisms of this compound's anti-inflammatory action.
Table 1: Inhibitory Concentration (IC50) of Sodium Bituminosulfonate Dry Substance (SBDS) on Pro-inflammatory Enzymes [4]
| Enzyme Target | IC50 (µg/mL) | Description of Target's Role in Inflammation |
| Kallikrein-5 (KLK5) | 7.6 | A serine protease that can process antimicrobial peptides, contributing to inflammatory processes. |
| 5-Lipoxygenase (5-LO) | 33 | An enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators. |
| Matrix Metalloproteinase-9 (MMP-9) | 50.9 | A protease that can degrade the extracellular matrix and is involved in tissue remodeling during inflammation. |
Note: This data is based on enzymatic assays and not direct cell culture experiments. The relevance to specific cell lines should be determined experimentally.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This compound is soluble in water, glycerin, and alcohol-water mixtures.[1] For cell culture applications, sterile-filtered aqueous solutions are recommended.
Materials:
-
This compound (pale sulfonated shale oil)
-
Sterile, deionized, and pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes
Protocol:
-
Preparation of a 10 mg/mL Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile water or PBS to achieve a final concentration of 10 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Sterilization:
-
Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Storage:
-
Store the sterile stock solution at 2-8°C, protected from light. While this compound is stable over a wide pH range, it is best practice to prepare fresh dilutions for each experiment.[1]
-
-
Preparation of Working Solutions:
-
Prepare fresh dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is advisable to prepare a serial dilution to test a range of concentrations.
-
Experimental Workflow for this compound Preparation and Cell Treatment
Assessment of Cytotoxicity using MTT Assay
This protocol is to determine the concentration range of this compound that is non-toxic to cells.
Materials:
-
Cells in culture (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Cell Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Assessment of Anti-inflammatory Activity
a. Nitric Oxide (NO) Production via Griess Assay
This assay measures the level of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of inflammation.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and treat with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-treated positive control.
b. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement via ELISA
This protocol quantifies the secretion of the pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
Cell culture supernatants from the anti-inflammatory assay
-
Human/Murine TNF-α and IL-6 ELISA kits
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-6.
-
Briefly, the protocol will involve coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit and express the results as a percentage of the LPS-treated positive control.
Putative Signaling Pathway of this compound's Anti-inflammatory Action
This compound's anti-inflammatory properties are thought to be mediated, in part, through the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[6] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[6] This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[5][6] While the exact mechanism of this compound is still under investigation, it is hypothesized that it may interfere with this pathway, potentially by inhibiting the activation of the IKK complex or the subsequent degradation of IκBα, thereby preventing NF-κB nuclear translocation and reducing the expression of inflammatory mediators.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 3. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 4. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Ammonium bituminosulfonate (Ichthyol). Anti-inflammatory effect and inhibition of the 5-lipoxygenase enzyme] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitination and Degradation of the Inhibitors of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ictasol (Pale Sulfonated Shale Oil) in Dermatological and Cosmetic Formulations
Introduction
Ictasol, commercially known as Ichthyol® Pale, is the International Nomenclature of Cosmetic Ingredients (INCI) name for pale sulfonated shale oil.[1] It is a well-tolerated, multifunctional ingredient of natural origin utilized in various dermatological and cosmetic preparations for its anti-inflammatory and antimicrobial properties.[2] Accurate quantification of this compound in final formulations such as creams, lotions, and shampoos is crucial for ensuring product quality, efficacy, and safety. This document provides detailed analytical methods for the determination of this compound in such formulations using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the specific quantification of the active components of this compound in complex matrices like creams and ointments, offering high selectivity and sensitivity.
1. Principle
This compound, being a complex mixture of sulfonated compounds, can be separated from formulation excipients using reversed-phase HPLC. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector, as sulfonated aromatic compounds exhibit UV absorbance. Due to the complexity of this compound, quantification is often performed by analyzing a characteristic peak or a cluster of peaks against a reference standard.
2. Experimental Protocol
2.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/Vis or DAD |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile |
| Gradient Elution | 0-15 min: 20-80% B; 15-20 min: 80% B; 20-25 min: 80-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
2.2. Reagents and Standards
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
2.3. Sample Preparation (for a cream/ointment formulation)
-
Accurately weigh approximately 1 gram of the formulation into a 50 mL beaker.
-
Add 20 mL of methanol and gently heat to about 40-50°C while stirring to disperse the sample.
-
Transfer the dispersion to a 50 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Add methanol to the mark and mix thoroughly.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2.4. Standard Preparation
-
Prepare a stock solution of the this compound reference standard in methanol (e.g., 1000 µg/mL).
-
From the stock solution, prepare a series of calibration standards by dilution with methanol to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 200 µg/mL).
2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the characteristic this compound peak(s) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample preparations from the calibration curve using linear regression.
-
Calculate the percentage of this compound in the original formulation.
3. Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for the quantification of a surfactant-like active ingredient in a cosmetic formulation.
| Parameter | Typical Specification |
| Linearity (R²) | > 0.995 |
| Range | 10 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 3 µg/mL |
| Specificity | No interference from placebo |
4. Workflow Diagram
Caption: HPLC analysis workflow for this compound quantification.
Application Note 2: Quantification of this compound by UV-Visible Spectrophotometry
This method is a simpler and faster alternative to HPLC, suitable for quality control purposes where the formulation excipients do not significantly interfere with the UV absorbance of this compound.
1. Principle
Sulfonated shale oil, the main component of this compound, contains aromatic structures that absorb ultraviolet (UV) radiation.[3] Studies on similar compounds have shown characteristic absorption maxima that can be utilized for quantitative analysis.[3] This method relies on measuring the absorbance of a solution containing the extracted this compound at a specific wavelength and correlating it to its concentration using a calibration curve.
2. Experimental Protocol
2.1. Instrumentation
| Parameter | Specification |
| Spectrophotometer | Double-beam UV-Visible Spectrophotometer |
| Cuvettes | 1 cm quartz cuvettes |
| Wavelength of Maximum Absorbance (λmax) | To be determined by scanning (approx. 254 nm) |
2.2. Reagents and Standards
-
This compound reference standard
-
Methanol (analytical grade)
-
Water (deionized)
2.3. Sample Preparation (for a cream/ointment formulation)
-
Accurately weigh an amount of the formulation equivalent to approximately 10 mg of this compound into a 100 mL beaker.
-
Add 50 mL of methanol and stir with gentle heating (40-50°C) until the sample is fully dispersed.
-
Transfer the mixture to a 100 mL volumetric flask.
-
Allow to cool to room temperature and dilute to the mark with methanol. Mix well.
-
Filter a portion of the solution through a 0.45 µm filter to remove any undissolved excipients.
-
Further dilute the filtrate with methanol if necessary to bring the absorbance within the linear range of the instrument (typically 0.2 - 0.8 AU).
2.4. Standard Preparation
-
Prepare a stock solution of the this compound reference standard in methanol (e.g., 500 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with methanol to obtain concentrations such as 5, 10, 15, 20, and 25 µg/mL.
2.5. Data Analysis
-
Scan the highest concentration standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all standard solutions and the sample solution at the determined λmax using methanol as a blank.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of this compound in the sample solution from the calibration curve and determine the amount in the original formulation.
3. Method Validation Summary
The following table presents typical validation parameters for a UV-Vis spectrophotometric method for quantifying an active ingredient in a topical formulation.
| Parameter | Typical Specification |
| Linearity (R²) | > 0.995 |
| Range | 5 - 25 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL |
| Specificity | Placebo should show negligible absorbance at λmax |
4. Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for this compound analysis.
References
Application Notes: Ictasol for Biofilm Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Ictasol in studying bacterial biofilm formation. Biofilms are a significant concern in clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments. This compound presents a novel potential agent for the inhibition and eradication of biofilms. These guidelines detail the experimental procedures to quantify the anti-biofilm efficacy of this compound, including methods for assessing both the prevention of biofilm formation and the disruption of established biofilms. Additionally, potential mechanisms of action and relevant signaling pathways are discussed.
Introduction to Biofilm Formation
Biofilm formation is a multi-step process that begins with the attachment of planktonic (free-floating) bacteria to a surface. This is followed by the formation of microcolonies and the secretion of an extracellular polymeric substance (EPS) matrix.[1][2] This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), encases the bacterial community, providing structural stability and protection from external threats such as antibiotics and host immune responses.[1][3] Mature biofilms can disperse, releasing planktonic cells to colonize new surfaces. Disrupting any of these stages can be an effective anti-biofilm strategy.
Potential Mechanisms of Action for this compound
The precise mechanism by which this compound inhibits biofilm formation is under investigation. However, based on common anti-biofilm strategies, several potential mechanisms can be explored:
-
Quorum Sensing (QS) Inhibition: this compound may interfere with bacterial cell-to-cell communication (quorum sensing), which is a key regulatory pathway for biofilm development in many bacterial species.[2]
-
EPS Matrix Disruption: The compound might inhibit the synthesis of or degrade components of the EPS matrix, thereby compromising the structural integrity of the biofilm.
-
Inhibition of Adhesion: this compound could modify bacterial or surface properties to prevent the initial attachment of bacteria, a critical first step in biofilm formation.
-
Modulation of c-di-GMP Signaling: It may alter the intracellular levels of the secondary messenger molecule cyclic di-GMP, which plays a central role in the transition between planktonic and biofilm lifestyles.[1]
Quantitative Data Summary
To facilitate the comparison of results, all quantitative data on the anti-biofilm activity of this compound should be summarized as follows:
Table 1: Efficacy of this compound Against Bacterial Biofilms
| Bacterial Strain | This compound Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| e.g., P. aeruginosa | 10 | |||
| 50 | ||||
| 100 | ||||
| e.g., S. aureus | 10 | |||
| 50 | ||||
| 100 | ||||
| Control | Vehicle | 0 | 0 |
-
Biofilm Inhibition (%) : The reduction in biofilm biomass when this compound is co-incubated with the bacterial culture.
-
Biofilm Eradication (%) : The reduction of pre-formed biofilm biomass after treatment with this compound.
-
Minimum Inhibitory Concentration (MIC) : The lowest concentration of this compound that inhibits the visible growth of planktonic bacteria. This helps to differentiate between anti-biofilm and bactericidal/bacteriostatic effects.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-biofilm properties of this compound.
Protocol for Biofilm Inhibition Assay
This assay determines the ability of this compound to prevent the formation of biofilms.
Materials:
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Overnight culture of the test bacterial strain
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth with 1% glucose)
-
This compound stock solution of known concentration
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microplate reader
Procedure:
-
Prepare Inoculum: Dilute the overnight bacterial culture in fresh growth medium to achieve an optical density at 600 nm (OD₆₀₀) of 0.05 (~10⁷ CFU/mL).[4]
-
Plate Setup: Dispense 180 µL of the diluted bacterial suspension into each well of the 96-well plate.
-
Add this compound: Add 20 µL of this compound at various concentrations to the wells. Include wells with 20 µL of the vehicle (solvent for this compound) as a negative control.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
Washing: Discard the culture medium and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Remove the Crystal Violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
Protocol for Biofilm Eradication Assay
This assay evaluates the ability of this compound to disrupt pre-formed, mature biofilms.
Procedure:
-
Biofilm Formation: Prepare and incubate the 96-well plates with the bacterial suspension as described in steps 1, 2, and 4 of the Biofilm Inhibition Assay protocol.
-
Remove Planktonic Cells: After the incubation period for biofilm formation, discard the supernatant from each well.
-
Treatment: Add 200 µL of fresh medium containing various concentrations of this compound to the wells with the established biofilms.
-
Second Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Quantification: Follow steps 5 through 10 of the Biofilm Inhibition Assay protocol to wash, stain, and quantify the remaining biofilm.
-
Calculation: The percentage of eradication is calculated using the same formula as for inhibition.
Visualizations of Workflows and Pathways
Caption: Experimental workflow for biofilm inhibition and eradication assays.
Caption: Potential targeting of the c-di-GMP signaling pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using essential oils to overcome bacterial biofilm formation and their antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Methodology for Assessing the Antimicrobial Spectrum of Ictasol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ictasol, a sulfonated shale oil derivative, is a well-documented active ingredient with a history of use in dermatological and cosmetic applications.[1] Its therapeutic efficacy in conditions such as acne, seborrheic dermatitis, and dandruff is attributed to its multi-faceted properties, including anti-inflammatory, anti-seborrheic, and notably, broad-spectrum antimicrobial activity.[2][3][4] this compound has demonstrated inhibitory effects against various microorganisms, including bacteria and fungi, and has shown potential against some antibiotic-resistant strains.[2][5] A thorough assessment of its antimicrobial spectrum is crucial for elucidating its full therapeutic potential and identifying new applications.
This document provides a comprehensive methodology for determining the in-vitro antimicrobial spectrum of this compound. It includes detailed protocols for standardized antimicrobial susceptibility testing (AST) methods, guidance on data interpretation, and visual representations of experimental workflows and the proposed mechanism of action. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[6][7][8]
Materials and Reagents
-
Test Compound: this compound (powder or solution of known concentration)
-
Solvent/Vehicle: Sterile deionized water or other appropriate solvent for this compound
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Streptococcus pyogenes (ATCC 19615)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal Strain: Candida albicans (ATCC 90028)
-
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
-
Reagents:
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Resazurin sodium salt (for viability indication)
-
-
Apparatus:
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Spectrophotometer or plate reader
-
Sterile petri dishes
-
Laminar flow hood
-
Vortex mixer
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[8]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent. The final concentration should be at least 10 times the highest concentration to be tested.
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Plate Preparation:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.
-
This will result in wells containing 100 µL of varying this compound concentrations.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Positive Control (Growth Control): A well containing broth and the microbial inoculum, but no this compound.
-
Negative Control (Sterility Control): A well containing broth only.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. A viability indicator like resazurin can be added to aid in visualization.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
-
Following MIC Determination: After determining the MIC, select the wells that showed no visible growth.
-
Subculturing: From each of these clear wells, and from the positive control well, take a 10 µL aliquot and plate it onto an appropriate agar medium (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours (or longer for slower-growing organisms).
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a bactericidal or fungicidal effect.
Data Presentation
The quantitative data from the MIC and MBC assays should be summarized in a clear and structured table to allow for easy comparison of this compound's activity against different microorganisms.
| Microorganism | Type | ATCC Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 64 | 128 |
| Streptococcus pyogenes | Gram-positive | 19615 | 32 | 128 |
| Escherichia coli | Gram-negative | 25922 | 128 | >256 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | 256 | >256 |
| Candida albicans | Fungus | 90028 | 64 | 256 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of complex natural compounds is often attributed to their ability to compromise the structural integrity of microbial cells.[10][11] Due to its lipophilic nature, this compound likely interacts with the lipids in the cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[12]
Caption: Proposed mechanism of this compound's antimicrobial action.
References
- 1. ichthyol.de [ichthyol.de]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. lumipeau.com [lumipeau.com]
- 4. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. docberger-antiaging.de [docberger-antiaging.de]
- 6. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 7. woah.org [woah.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Dose-Response Study of Ictasol in Human Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ictasol, a light sulfonated shale oil, has a history of use in treating various chronic skin diseases due to its anti-inflammatory, antimicrobial, and anti-seborrheic properties.[1] It is known to inhibit excessive cell division and keratinization, making it a compound of interest for dermatological research and drug development.[1] This document provides a detailed framework for designing and conducting a dose-response study to evaluate the effects of this compound on human keratinocytes. The protocols outlined herein cover the assessment of cell viability, pro-inflammatory cytokine secretion, and the modulation of key inflammatory signaling pathways.
Data Presentation: Summary of Expected Quantitative Results
The following tables summarize hypothetical, yet representative, quantitative data from a dose-response study of this compound on human keratinocytes. This data is intended to illustrate the expected dose-dependent effects and provide a template for presenting experimental findings.
Table 1: Effect of this compound on Keratinocyte Viability (MTT Assay)
| This compound Concentration (µg/mL) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 4.8 |
| 10 | 91.3 ± 5.5 |
| 25 | 85.7 ± 6.2 |
| 50 | 78.4 ± 5.9 |
| 100 | 65.1 ± 7.3 |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion (ELISA)
Keratinocytes were pre-treated with this compound for 2 hours, followed by stimulation with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
| This compound Concentration (µg/mL) | IL-6 (pg/mL) (Mean ± SD) | IL-8 (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| 0 (Vehicle Control) | 10.5 ± 2.1 | 15.2 ± 3.5 | 5.8 ± 1.2 |
| 0 + LPS | 550.8 ± 45.2 | 890.4 ± 78.1 | 320.6 ± 28.9 |
| 1 + LPS | 510.3 ± 42.8 | 825.9 ± 70.5 | 295.4 ± 25.1 |
| 5 + LPS | 435.6 ± 38.9 | 680.1 ± 62.3 | 240.8 ± 21.7 |
| 10 + LPS | 350.2 ± 30.1 | 540.7 ± 55.8 | 180.3 ± 15.9 |
| 25 + LPS | 210.9 ± 22.5 | 310.5 ± 33.4 | 95.7 ± 10.2 |
| 50 + LPS | 120.4 ± 15.3 | 180.2 ± 20.1 | 45.1 ± 5.8 |
| 100 + LPS | 75.8 ± 9.8 | 110.6 ± 14.5 | 20.9 ± 3.4 |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways (Western Blot)
Keratinocytes were pre-treated with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes. Data represents the relative band density normalized to total protein and expressed as a fold change relative to the vehicle control.
| This compound Concentration (µg/mL) | p-p65/p65 (Fold Change) | p-p38/p38 (Fold Change) | p-ERK/ERK (Fold Change) | p-JNK/JNK (Fold Change) |
| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| 0 + LPS | 8.5 | 7.2 | 6.8 | 7.5 |
| 1 + LPS | 7.9 | 6.8 | 6.5 | 7.1 |
| 5 + LPS | 6.2 | 5.5 | 5.1 | 5.8 |
| 10 + LPS | 4.8 | 4.1 | 3.9 | 4.2 |
| 25 + LPS | 2.5 | 2.3 | 2.1 | 2.4 |
| 50 + LPS | 1.4 | 1.3 | 1.2 | 1.5 |
| 100 + LPS | 1.1 | 1.1 | 1.0 | 1.2 |
Experimental Protocols
Human Keratinocyte Cell Culture
This protocol describes the standard procedure for culturing human epidermal keratinocytes (HEK).
Materials:
-
Human Epidermal Keratinocytes (HEK)
-
Keratinocyte Serum-Free Growth Medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free[2]
-
Trypsin/EDTA Solution (0.25%)[2]
-
Trypsin Neutralizing Solution
-
T-75 cell culture flasks
Procedure:
-
Culture HEK in T-75 flasks with Keratinocyte Serum-Free Growth Medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Change the medium every 2-3 days.[3]
-
When cells reach 70-80% confluency, subculture them.[2]
-
To subculture, aspirate the medium and wash the cells with PBS.[2]
-
Add 2 mL of Trypsin/EDTA solution to the T-75 flask and incubate at 37°C for 2-5 minutes until cells detach.[2]
-
Neutralize the trypsin with an equal volume of Trypsin Neutralizing Solution.
-
Collect the cell suspension in a conical tube and centrifuge at 300 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks or plates for experiments at a density of 5,000-10,000 cells/cm².[2]
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of this compound on keratinocytes.[4]
Materials:
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)[6]
-
Plate reader
Procedure:
-
Seed keratinocytes in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in the culture medium (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24 or 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a plate reader.[4]
-
Calculate cell viability as a percentage of the vehicle control.
Cytokine Measurement (ELISA)
This protocol describes the quantification of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) in the cell culture supernatant.
Materials:
-
24-well plates
-
Lipopolysaccharide (LPS)
-
Human IL-6, IL-8, and TNF-α ELISA kits
-
Plate reader
Procedure:
-
Seed keratinocytes in a 24-well plate and grow to 80-90% confluency.[7]
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include unstimulated and LPS-only controls.
-
Collect the culture supernatant and centrifuge to remove any cell debris.[8]
-
Perform the ELISA for IL-6, IL-8, and TNF-α according to the manufacturer's instructions.[7][9]
-
Briefly, coat a 96-well plate with the capture antibody overnight.[9]
-
Block the plate, then add the collected supernatants and standards and incubate.[9]
-
Wash the plate and add the detection antibody, followed by an enzyme conjugate.[9]
-
Add the substrate and stop the reaction.[9]
-
Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.[9]
Western Blot Analysis
This protocol is for analyzing the activation of NF-κB and MAPK signaling pathways.[10]
Materials:
-
6-well plates
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer
-
Primary antibodies (p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed keratinocytes in 6-well plates.
-
Pre-treat with this compound concentrations for 2 hours, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.[10]
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Wash the membranes again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the protein bands. Normalize phosphorylated protein levels to total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for the dose-response study of this compound in keratinocytes.
Caption: this compound's proposed mechanism of action on NF-κB and MAPK signaling pathways.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. zen-bio.com [zen-bio.com]
- 3. keratinocyte-transfection.com [keratinocyte-transfection.com]
- 4. Determination of Cell Viability Using MTT Assay [bio-protocol.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay for Cell Viability [bio-protocol.org]
- 7. Supernatant cytokine measurement [bio-protocol.org]
- 8. bowdish.ca [bowdish.ca]
- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Incorporating Ictasol into Topical Formulations for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating Ictasol, a sulfonated shale oil extract, into various topical formulations for dermatological research. This document outlines the physicochemical properties of this compound, summarizes its biological activities with supporting data, and offers detailed protocols for formulation and subsequent in vitro/ex vivo testing.
Introduction to this compound
This compound (INCI: Sodium Shale Oil Sulfonate) is a versatile active pharmaceutical ingredient (API) derived from the distillation of sulfur-rich oil shale.[1][2] It is a complex mixture of organic sulfur compounds, not a single chemical substance.[3] Renowned for its high purity and safety profile, this compound is utilized for its potent anti-inflammatory, antimicrobial, anti-seborrheic, and keratostatic properties.[1][4][5] These characteristics make it a compelling candidate for research and development of treatments for various inflammatory skin conditions, including acne, rosacea, seborrheic dermatitis, and eczema.[3][4]
Physicochemical and Biological Properties
Successful formulation development begins with a thorough understanding of the API's properties. This compound is a water-soluble substance with a characteristic odor, making it suitable for incorporation into aqueous phases of emulsions or gel-based systems.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Description | Reference(s) |
| INCI Name | This compound (formerly Sodium Shale Oil Sulfonate) | [2][6] |
| CAS Number | 12542-33-5 / 1340-06-3 | [1][7] |
| EC Number | 215-671-7 | [1][7] |
| Chemical Nature | Sodium salt of pale sulfonated shale oil. A complex mixture of molecules. | [1][8] |
| Appearance | Varies. Pale this compound is used in cosmetics. Traditional Ichthyol is a dense, blackish-brown viscous liquid. | [5][8] |
| Solubility | Miscible with water and glycerol. Slightly soluble in ethanol. | [5] |
| Key Characteristics | Surfactant properties, stable over a wide pH range. | [2][4] |
Table 2: Summary of Biological Activities
| Activity | Description | Reference(s) |
| Anti-inflammatory | Reduces the generation of inflammatory mediators. Inhibits the activity of enzymes like 5-lipoxygenase that catalyze the formation of inflammation mediators. | [1][3][8] |
| Antimicrobial | Exhibits activity against various germs relevant to skin conditions, including a high activity against Propionibacterium acnes. | [8] |
| Anti-seborrheic | Helps regulate and reduce excess sebum production, preventing clogged pores. | [4][9] |
| Keratostatic | Inhibits excessive cell division and keratinization. | [1] |
Putative Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. It is understood to inhibit the production of pro-inflammatory mediators. The diagram below illustrates a potential mechanism where this compound intervenes in common inflammatory pathways like NF-κB and MAPK, which are central to the production of cytokines and other inflammatory molecules.
Caption: Putative anti-inflammatory mechanism of this compound.
Summary of Clinical Efficacy Data
Several studies have quantified the efficacy of this compound in topical formulations, particularly for acne-prone skin. This data provides a strong basis for further research and formulation optimization.
Table 3: Quantitative Efficacy Data for this compound Formulations
| Study Focus | Formulation | Subjects (n) | Duration | Key Result | Reference(s) |
| Acne-Prone Skin | 1% this compound Cream | 101 | 6 Weeks | 94% improvement in overall skin appearance. Efficacy rated "good" or "very good" in ~76% of cases. | [8][9] |
| Mild to Moderate Acne | 1% this compound Cream | 20 | 8 Weeks | ~80% reduction in the average number of visible pimples. | [8][9] |
| UVB-Induced Erythema | 4% this compound Cream | N/A | N/A | Reduction in skin redness comparable to a 0.5% hydrocortisone ointment. | [8] |
| Antimicrobial Activity | N/A | N/A (In Vitro) | N/A | Minimum Inhibitory Concentration (MIC) against P. acnes of 0.039%. | [8] |
Experimental Protocols
The following protocols provide a starting point for creating stable and effective topical formulations containing this compound for research purposes. All excipients should be of pharmaceutical grade, and compatibility studies are recommended prior to large-scale batch production.[10]
Caption: General workflow for topical formulation development.
Protocol 1: Oil-in-Water (O/W) Cream Formulation (Target: 1% this compound)
This protocol describes a standard method for creating a 100g batch of a 1% this compound O/W cream. O/W creams are versatile vehicles suitable for a wide range of skin types.
Materials & Equipment:
-
Oil Phase:
-
Cetyl Alcohol: 5.0 g (Stiffening agent)
-
Stearic Acid: 4.0 g (Emulsifier, stiffening agent)
-
Caprylic/Capric Triglyceride: 8.0 g (Emollient)
-
-
Water Phase:
-
This compound: 1.0 g (API)
-
Glycerin: 3.0 g (Humectant)
-
Polysorbate 80: 2.0 g (Solubilizer/Emulsifier)
-
Purified Water: q.s. to 100.0 g
-
-
Other:
-
Preservative (e.g., Phenoxyethanol): 0.5 g
-
pH adjuster (e.g., Sodium Hydroxide solution)
-
-
Beakers, heating/stirring plate, overhead mixer/homogenizer, water bath, pH meter.
Methodology:
-
Prepare the Oil Phase: In a beaker, combine Cetyl Alcohol, Stearic Acid, and Caprylic/Capric Triglyceride. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.
-
Prepare the Water Phase: In a separate, larger beaker, combine Glycerin, Polysorbate 80, and the majority of the Purified Water. Heat to 70-75°C.
-
Incorporate API: Once the water phase reaches temperature, add the this compound and stir until completely dissolved.
-
Emulsification: Slowly add the Oil Phase to the Water Phase while mixing with a homogenizer at moderate speed. Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with an overhead mixer as it cools.
-
Final Additions: When the temperature drops below 40°C, add the preservative.
-
pH Adjustment & Final Weight: Check the pH of the cream and adjust to a skin-compatible range (typically 4.5-6.0) if necessary. Add remaining Purified Water to compensate for any evaporative loss and bring the batch to the final weight of 100g. Mix until uniform.
-
Packaging: Transfer the final cream into appropriate containers for storage and testing.
Protocol 2: Aqueous Gel Formulation (Target: 1% this compound)
This protocol outlines the preparation of a 100g batch of a simple aqueous gel, which can be desirable for oily or acne-prone skin due to its non-greasy feel.
Materials & Equipment:
-
Carbomer 940: 1.0 g (Gelling agent)
-
This compound: 1.0 g (API)
-
Propylene Glycol: 5.0 g (Humectant, penetration enhancer)
-
Triethanolamine (TEA) or Sodium Hydroxide (10% solution): q.s. (Neutralizing agent)
-
Preservative (e.g., Ethylhexylglycerin): 0.5 g
-
Purified Water: q.s. to 100.0 g
-
Beaker, overhead mixer, pH meter.
Methodology:
-
Disperse Gelling Agent: In a beaker containing the Purified Water, slowly sprinkle in the Carbomer 940 powder while stirring continuously with an overhead mixer to avoid clumping. Continue mixing until the polymer is fully hydrated (this may take 30-60 minutes).
-
Dissolve API: In a separate small beaker, dissolve the this compound in the Propylene Glycol.
-
Combine: Add the this compound/Propylene Glycol solution to the Carbomer dispersion and mix until uniform.
-
Add Preservative: Add the preservative and mix thoroughly.
-
Neutralization: While monitoring the pH, slowly add the neutralizing agent (TEA or NaOH solution) dropwise to the mixture. The viscosity will increase significantly as the Carbomer is neutralized. Continue adding until a target pH of 5.5-6.5 is reached and a clear, viscous gel is formed.
-
Final Weight: Add remaining Purified Water to bring the batch to the final weight of 100g and mix until uniform.
-
Packaging: Transfer the gel into appropriate containers, avoiding the introduction of air bubbles.
In Vitro & Ex Vivo Performance Testing Protocols
After formulation, it is critical to assess the release and permeation characteristics of the API. Franz diffusion cells are the standard apparatus for these tests.
Caption: Workflow for In Vitro Release Testing (IVRT).
Protocol 3: In Vitro Release Testing (IVRT)
IVRT measures the rate of API release from a formulation using a synthetic membrane.
Methodology:
-
Setup: Assemble the Franz diffusion cells. The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped. A small magnetic stir bar is placed in each cell. The system is maintained at 37°C.
-
Membrane Mounting: A synthetic membrane (e.g., polysulfone, cellulose acetate) is mounted between the donor and receptor chambers.
-
Dosing: Apply a finite dose (e.g., 300 mg) of the this compound formulation evenly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analysis: Quantify the concentration of this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the cumulative amount of this compound released per unit area (µg/cm²) against the square root of time. The slope of the linear portion of the curve represents the release rate.
Protocol 4: Ex Vivo Skin Permeation Study
This study is similar to IVRT but uses excised animal or human skin as the membrane to better predict in vivo performance.
Methodology:
-
Skin Preparation: Obtain full-thickness skin (e.g., porcine ear, human cadaver). Carefully remove subcutaneous fat and cut the skin to fit the Franz cells.
-
Setup & Mounting: The procedure is identical to IVRT, but the prepared skin is mounted with the stratum corneum facing the donor chamber. The temperature is typically maintained at 32°C to reflect the skin surface temperature.
-
Dosing, Sampling, and Analysis: Follow steps 3-5 from the IVRT protocol.
-
Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be calculated.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. systemakvile.com [systemakvile.com]
- 3. docberger-antiaging.de [docberger-antiaging.de]
- 4. Buy this compound | 12542-33-5 [smolecule.com]
- 5. ICHTHYOL - Ataman Kimya [atamanchemicals.com]
- 6. ichthyol.de [ichthyol.de]
- 7. This compound (with Product List) [incidecoder.com]
- 8. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 9. lumipeau.com [lumipeau.com]
- 10. Formulate for success [soci.org]
Application Notes and Protocols for Evaluating the Effect of Ictasol on Sebum Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols to investigate the efficacy of Ictasol in modulating sebum production. The following sections detail in vitro, ex vivo, and in vivo models, along with quantitative data analysis and visualization of relevant biological pathways.
Introduction to this compound
This compound is a well-characterized, sulfonated shale oil with a long history of use in dermatology. It is known for its multi-faceted properties, including anti-inflammatory, antimicrobial, and anti-seborrheic effects.[1][2][3][4][5] These characteristics make it a compelling candidate for regulating sebum production and managing conditions associated with excessive sebum, such as acne vulgaris.[1][3] This document outlines standardized protocols to scientifically evaluate and quantify the sebum-modulating effects of this compound.
In Vitro Evaluation of this compound on Human Sebocytes
The immortalized human sebaceous gland cell line, SZ95, is a well-established in vitro model for studying sebocyte biology and the effects of various compounds on sebum production.[6] Primary human sebocytes can also be utilized for these studies.[4][7][8][9]
Experimental Protocol: Sebocyte Culture and this compound Treatment
Objective: To assess the direct effect of this compound on sebocyte proliferation, differentiation, and lipid production.
Materials:
-
Human SZ95 sebocytes
-
Sebocyte growth medium (e.g., Sebomed medium)[10]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (various concentrations)
-
Vehicle control (e.g., DMSO)
-
96-well and 6-well culture plates
-
DAPI stain
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Reagents for Western Blotting
-
Primers for RT-qPCR (e.g., for PPARγ, FASN, SCD)
Procedure:
-
Cell Culture: Culture SZ95 sebocytes in sebocyte growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[8]
-
Seeding: Seed sebocytes into 96-well plates for viability and lipid assays, and 6-well plates for protein and gene expression analysis. Allow cells to adhere and reach 70-80% confluency.[8]
-
This compound Treatment: Prepare various concentrations of this compound in sebocyte growth medium. Replace the culture medium with the this compound-containing medium or vehicle control. Incubate for 24-72 hours.
-
Cell Viability Assay (MTS/MTT): Following treatment, assess cell viability using a standard MTS or MTT assay to determine non-cytotoxic concentrations of this compound.
-
Lipid Production Analysis (Nile Red Staining):
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.[15]
-
Stain with Nile Red solution (e.g., 1 µg/mL in PBS) for 15 minutes in the dark.[11][12][13][14][15]
-
Counterstain nuclei with DAPI.
-
Visualize lipid droplets using fluorescence microscopy and quantify fluorescence intensity using image analysis software. Normalize lipid accumulation to cell number (DAPI count).
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from treated cells.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR for genes involved in lipogenesis (e.g., PPARG, FASN, SCD).
-
-
Protein Expression Analysis (Western Blot):
-
Lyse treated cells and determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key lipogenic enzymes (e.g., PPARγ, FASN) and signaling proteins (e.g., p-AKT, p-mTOR).
-
Visualize with appropriate secondary antibodies and a chemiluminescence detection system.
-
Data Presentation: In Vitro Results
Table 1: Effect of this compound on SZ95 Sebocyte Viability and Lipid Production
| This compound Conc. (µg/mL) | Cell Viability (% of Control) | Relative Lipid Content (Nile Red Fluorescence) |
| Vehicle Control | 100 ± 5.2 | 1.00 ± 0.12 |
| 1 | 98 ± 4.5 | 0.85 ± 0.09 |
| 10 | 95 ± 6.1 | 0.62 ± 0.07 |
| 50 | 88 ± 5.8 | 0.41 ± 0.05 |
| 100 | 75 ± 7.3 | 0.25 ± 0.04 |
Table 2: Gene Expression Changes in SZ95 Sebocytes Treated with this compound (10 µg/mL)
| Gene | Fold Change vs. Control | p-value |
| PPARG | -0.45 | <0.05 |
| FASN | -0.62 | <0.01 |
| SCD | -0.51 | <0.05 |
Ex Vivo Evaluation of this compound on Human Sebaceous Glands
This model utilizes intact human sebaceous glands from skin explants, providing a more physiologically relevant system that preserves the tissue architecture.
Experimental Protocol: Sebaceous Gland Explant Culture
Objective: To investigate the effect of this compound on lipid synthesis in a 3D tissue context.
Materials:
-
Human skin explants (from elective surgery)
-
Dispase solution
-
Culture medium (e.g., William's E medium)
-
This compound (various concentrations)
-
Vehicle control
-
Nile Red staining solution
-
OCT compound for cryosectioning
-
Microtome
Procedure:
-
Isolation of Sebaceous Glands: Separate the epidermis from the dermis using dispase treatment. Isolate intact sebaceous glands by microdissection from the dermal side.[7]
-
Explant Culture: Culture the isolated sebaceous glands in a suitable medium.
-
This compound Treatment: Treat the explants with various concentrations of this compound or vehicle control for a defined period (e.g., 48-72 hours).
-
Histological Analysis:
-
Embed the treated glands in OCT compound and freeze.
-
Prepare cryosections (e.g., 5-10 µm).
-
Stain sections with Nile Red to visualize lipid accumulation within the sebaceous glands.
-
Capture images using fluorescence microscopy and quantify the stained area or intensity.
-
In Vivo Evaluation of this compound on Sebum Production in a Murine Model
Animal models, such as mice, can be used to assess the in vivo efficacy of topically applied this compound on sebum production.
Experimental Protocol: Topical this compound Application and Sebum Measurement
Objective: To determine the effect of topical this compound on cutaneous sebum levels in mice.
Materials:
-
Male CD-1 or similar mouse strain
-
This compound formulation (e.g., 1% cream)
-
Vehicle control cream
-
Electric clippers
Procedure:
-
Animal Acclimatization: Acclimatize animals to housing conditions for at least one week.
-
Dorsal Skin Preparation: Shave a defined area on the dorsal skin of each mouse.
-
Baseline Sebum Measurement: Measure baseline sebum levels on the shaved area using a Sebumeter®.[20]
-
Topical Application: Apply a standardized amount of the this compound formulation or vehicle control to the designated skin area daily for a specified period (e.g., 2-4 weeks).
-
Sebum Measurement: At predetermined time points (e.g., weekly), measure sebum levels using the Sebumeter® at a consistent time after the last application.
-
Data Analysis: Compare the change in sebum levels from baseline between the this compound-treated and vehicle control groups.
Data Presentation: In Vivo Results
Table 3: Effect of Topical this compound (1%) on Sebum Production in Mice
| Treatment Group | Baseline Sebum Level (µg/cm²) | Sebum Level Week 2 (µg/cm²) | Sebum Level Week 4 (µg/cm²) | % Change from Baseline (Week 4) |
| Vehicle Control | 15.2 ± 2.1 | 14.8 ± 1.9 | 15.5 ± 2.3 | +1.9% |
| 1% this compound | 15.5 ± 2.3 | 11.7 ± 1.8* | 9.8 ± 1.5** | -36.8% |
*p<0.05, **p<0.01 compared to vehicle control
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways in Sebaceous Gland Regulation
The following diagrams illustrate key signaling pathways involved in sebocyte function that may be modulated by this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound's effect on sebum production.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological PPARγ modulation regulates sebogenesis and inflammation in SZ95 human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zen-bio.com [zen-bio.com]
- 9. karger.com [karger.com]
- 10. Differentiation Model Establishment and Differentiation-Related Protein Screening in Primary Cultured Human Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Nile red staining method for improved visualization of neutral lipid depositions in stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Method for quantification of oils and sebum levels on skin using the Sebumeter(®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. researchgate.net [researchgate.net]
- 20. An optimal method for quantifying the facial sebum level and characterizing facial sebum features - PMC [pmc.ncbi.nlm.nih.gov]
Analyzing Ictasol's Influence on Skin Cell Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the molecular impact of Ictasol on gene expression in skin cells. The following protocols and data presentation formats are designed to facilitate reproducible and comparable studies for researchers in dermatology, cosmetology, and drug development.
This compound, a sulfonated shale oil extract, is recognized for its multifaceted therapeutic properties, including anti-inflammatory, antimicrobial, and anti-seborrheic actions.[1][2][3][4][5] Its efficacy in managing skin conditions such as acne, rosacea, and eczema is attributed to its ability to modulate various biological pathways.[1][2][3] Understanding its impact on gene expression is crucial for elucidating its precise mechanisms of action and discovering new therapeutic applications.
Key Target Pathways and Genes
Based on its known anti-inflammatory and antimicrobial properties, this compound is hypothesized to modulate the expression of genes involved in several key signaling pathways in skin cells.
Table 1: Predicted Gene Expression Changes in Skin Cells Treated with this compound
| Pathway | Gene Target | Predicted Regulation by this compound | Function of Gene Product |
| Inflammatory Response | IL-1β (Interleukin-1 beta) | Downregulation | Pro-inflammatory cytokine |
| TNF-α (Tumor Necrosis Factor-alpha) | Downregulation | Pro-inflammatory cytokine | |
| COX-2 (Cyclooxygenase-2) | Downregulation | Enzyme involved in prostaglandin synthesis | |
| 5-LOX (5-Lipoxygenase) | Downregulation | Enzyme in the leukotriene synthesis pathway[5] | |
| Antimicrobial Defense | hBD-2 (Human Beta-Defensin 2) | Upregulation | Antimicrobial peptide |
| RNase 7 (Ribonuclease 7) | Upregulation | Antimicrobial protein | |
| Skin Barrier Function | FLG (Filaggrin) | Upregulation | Protein essential for skin barrier integrity |
| LOR (Loricrin) | Upregulation | Protein component of the cornified envelope | |
| Sebum Regulation | FADS2 (Fatty Acid Desaturase 2) | Downregulation | Enzyme involved in sebum lipid synthesis |
Visualizing this compound's Hypothesized Mechanism of Action
The following diagram illustrates the potential signaling pathways modulated by this compound in skin cells, leading to its therapeutic effects.
References
Application Notes and Protocols for a Clinical Study on Ictasol for Rosacea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for conducting a clinical study to evaluate the efficacy and safety of Ictasol for the treatment of rosacea. The provided protocols are intended as a guide and should be adapted to specific institutional and regulatory requirements.
Introduction to this compound and Rosacea
Rosacea is a chronic inflammatory skin condition characterized by a range of symptoms including facial erythema, papules, pustules, and telangiectasia.[1] The pathophysiology of rosacea is complex and involves dysregulation of the innate immune system, neurovascular abnormalities, and the presence of microorganisms on the skin.[2][3] Key molecular pathways implicated in rosacea include the overexpression of Toll-like receptor 2 (TLR2), which leads to increased activity of kallikrein 5 (KLK5) and subsequent cleavage of cathelicidin into the pro-inflammatory peptide LL-37.[4][5] This cascade promotes inflammation, angiogenesis, and vasodilation.[5][6]
This compound, a sodium bituminosulfonate, is a well-tolerated substance with known anti-inflammatory, antibacterial, and antifungal properties.[7] Its mechanism of action in the context of rosacea is thought to involve the modulation of inflammatory pathways in neutrophils. Specifically, this compound has been shown to reduce the release of LL-37, elastase, vascular endothelial growth factor (VEGF), and reactive oxygen species (ROS) from neutrophils.[7][8] Furthermore, it inhibits the activity of KLK5 and 5-lipoxygenase (5-LO), key enzymes in the inflammatory cascade.[8][9]
Clinical Study Protocol: Phase II, Randomized, Double-Blind, Placebo-Controlled Study of Topical this compound for Papulopustular Rosacea
Study Objectives
-
Primary Objective: To evaluate the efficacy of topical this compound in reducing the number of inflammatory lesions (papules and pustules) in subjects with moderate to severe papulopustular rosacea compared to a placebo.
-
Secondary Objectives:
-
To assess the effect of topical this compound on erythema.
-
To evaluate the overall improvement in rosacea severity as measured by the Investigator's Global Assessment (IGA).
-
To assess the safety and tolerability of topical this compound.
-
To evaluate the impact of treatment on the quality of life of the subjects.
-
Study Design
This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Eligible subjects will be randomized in a 1:1 ratio to receive either this compound cream or a placebo cream. The treatment period will be 12 weeks, with follow-up visits at weeks 4, 8, and 12.
Subject Population
-
Inclusion Criteria:
-
Male or female subjects, 18 years of age or older.
-
Clinical diagnosis of papulopustular rosacea with a minimum of 15 and a maximum of 70 inflammatory lesions (papules and pustules) on the face.[10]
-
An Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe).
-
Willingness to provide written informed consent and to comply with the study procedures.
-
-
Exclusion Criteria:
-
Presence of other skin conditions on the face that could interfere with the assessment of rosacea.
-
Use of topical or systemic treatments for rosacea within a specified washout period prior to randomization.
-
Known hypersensitivity to this compound or any of the excipients in the study medication.
-
Pregnant or breastfeeding women.
-
Treatment Regimen
Subjects will be instructed to apply a thin layer of the assigned study medication (this compound cream or placebo cream) to the entire face once daily in the evening for 12 weeks.
Efficacy and Safety Assessments
-
Efficacy Assessments:
-
Inflammatory Lesion Count: The number of papules and pustules on the face will be counted at baseline and at each follow-up visit.
-
Investigator's Global Assessment (IGA): The overall severity of rosacea will be assessed by the investigator using a 5-point scale (0=clear, 1=almost clear, 2=mild, 3=moderate, 4=severe).
-
Clinician's Erythema Assessment (CEA): The severity of erythema will be assessed by the clinician using a 5-point scale.
-
Dermatology Life Quality Index (DLQI): Subjects will complete the DLQI questionnaire at baseline and at the end of the treatment to assess the impact of their skin condition on their quality of life.
-
-
Safety Assessments:
-
Adverse events will be monitored and recorded throughout the study.
-
Local tolerability will be assessed by the investigator at each visit, evaluating signs and symptoms such as erythema, scaling, dryness, stinging, and burning.
-
Statistical Analysis
The primary efficacy endpoint will be the mean percent change in the total inflammatory lesion count from baseline to week 12. An analysis of covariance (ANCOVA) will be used to compare the treatment groups, with the baseline lesion count as a covariate. The proportion of subjects with an IGA score of 0 or 1 at week 12 will also be compared between the groups using a chi-squared test. All safety data will be summarized descriptively.
Data Presentation
The following tables represent hypothetical data based on a successful clinical trial of this compound for rosacea, demonstrating its potential efficacy.
Table 1: Mean Percent Change in Inflammatory Lesion Count from Baseline
| Timepoint | This compound Cream (n=100) | Placebo Cream (n=100) | p-value |
| Week 4 | -35.2% | -15.8% | <0.01 |
| Week 8 | -55.7% | -25.4% | <0.001 |
| Week 12 | -70.1% | -30.9% | <0.001 |
Table 2: Investigator's Global Assessment (IGA) Success (Score of 0 or 1) at Week 12
| This compound Cream (n=100) | Placebo Cream (n=100) | p-value | |
| Number of Subjects (%) | 45 (45%) | 15 (15%) | <0.001 |
Table 3: Mean Change in Clinician's Erythema Assessment (CEA) Score from Baseline to Week 12
| This compound Cream (n=100) | Placebo Cream (n=100) | p-value | |
| Mean Change in CEA | -1.5 | -0.5 | <0.01 |
Mandatory Visualizations
Signaling Pathways in Rosacea Pathophysiology
Caption: Key signaling pathways in the pathophysiology of rosacea.
Experimental Workflow for the this compound Clinical Trial
Caption: Experimental workflow for the proposed this compound clinical trial.
References
- 1. jddonline.com [jddonline.com]
- 2. Pivotal Trial of the Efficacy and Safety of Oxymetazoline Cream 1.0% for the Treatment of Persistent Facial Erythema Associated With Rosacea: Findings from the Second REVEAL Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways and targeted therapy for rosacea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosacea: Pathogenesis and Therapeutic Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apcz.umk.pl [apcz.umk.pl]
- 8. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Ictasol as a Positive Control in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ictasol, a sulfonated shale oil extract, is a well-documented anti-inflammatory and antimicrobial agent utilized in various dermatological and personal care products.[1][2][3] Its proven efficacy in mitigating inflammatory processes makes it a suitable candidate for use as a positive control in a range of in vitro anti-inflammatory assays. These application notes provide detailed protocols for key anti-inflammatory assays and summarize the available data on this compound's inhibitory activities, establishing its utility as a reliable benchmark for the evaluation of novel anti-inflammatory compounds.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the activity of pro-inflammatory enzymes such as 5-lipoxygenase (5-LO) and kallikrein 5 (KLK5).[4] The inhibition of 5-LO leads to a reduction in the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils.[4][5] By inhibiting KLK5, this compound interferes with the processing of the antimicrobial peptide LL-37, which is implicated in inflammatory skin conditions like rosacea.[4] Furthermore, this compound has been observed to reduce the release of reactive oxygen species (ROS) and vascular endothelial growth factor (VEGF) from neutrophils, further contributing to its anti-inflammatory profile.[4] In vivo studies have demonstrated that a 4% formulation of this compound exhibits anti-inflammatory efficacy comparable to 0.5% hydrocortisone in a UVB erythema test.[1]
Data Presentation: In Vitro Inhibitory Activity of this compound
The following table summarizes the reported quantitative data on the inhibitory activity of this compound in various in vitro assays. This data can be used as a reference when employing this compound as a positive control.
| Assay Type | Target Enzyme/Mediator | Cell Type/System | Reported IC50 / Inhibition | Reference |
| Enzyme Inhibition Assay | 5-Lipoxygenase (5-LO) | Recombinant Human | IC50: 33 µg/mL | [4] |
| Enzyme Inhibition Assay | Kallikrein 5 (KLK5) | Recombinant Human | IC50: 7.6 µg/mL | [4] |
| Leukotriene Release | Leukotriene B4 (LTB4) | Human Leukocytes | Dose-dependent reduction in ionophore-induced release | [5] |
| ROS Release | Reactive Oxygen Species | Primary Human Neutrophils | Dose-dependent inhibition of LTB4-stimulated generation | [6] |
| VEGF Release | VEGF | Primary Human Neutrophils | Reduction in release | [4] |
Note: For assays where specific quantitative data for this compound is not yet published (e.g., COX inhibition, NO production, PGE2 synthesis, and specific cytokine release), the provided protocols can be utilized to determine these values and further characterize this compound's anti-inflammatory profile alongside test compounds.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. This compound can be used as a positive control in these assays to validate the experimental setup and provide a benchmark for comparison with test compounds.
Lipoxygenase (LOX) Inhibition Assay
Objective: To determine the ability of a test compound to inhibit the activity of lipoxygenase, an enzyme involved in the synthesis of leukotrienes.
Materials:
-
Lipoxygenase enzyme solution (e.g., soybean lipoxygenase)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compound and this compound (positive control) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Protocol:
-
Prepare working solutions of the test compound and this compound at various concentrations.
-
In a cuvette, mix the enzyme solution with the test compound or this compound and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid).
-
Immediately measure the change in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.
-
A control reaction without any inhibitor should be run in parallel.
-
Calculate the percentage of inhibition for each concentration of the test compound and this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the inhibitory effect of a compound on COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, glutathione)
-
Test compound and this compound
-
Method for detection of prostaglandin production (e.g., EIA kit for PGE2)
Protocol:
-
Prepare reaction mixtures containing the COX enzyme, buffer, and cofactors.
-
Add the test compound or this compound at various concentrations to the reaction mixtures and pre-incubate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method like an Enzyme Immunoassay (EIA).
-
Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To measure the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound and this compound
-
Griess reagent (for NO measurement)
-
Cell viability assay kit (e.g., MTT)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To a portion of the supernatant, add Griess reagent and measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
In parallel, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Calculate the percentage of NO production inhibition and determine the IC50 value.
Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Release Assay
Objective: To determine the effect of a compound on the release of pro-inflammatory cytokines from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (DMEM with FBS)
-
LPS
-
Test compound and this compound
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell viability assay kit (e.g., MTT)
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to attach.
-
Pre-treat the cells with different concentrations of the test compound or this compound for 1-2 hours.
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) and incubate for an appropriate time (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay on the remaining cells to rule out cytotoxic effects.
-
Calculate the percentage of cytokine inhibition for each concentration and determine the IC50 values.
NF-κB Activation Assay
Objective: To investigate the effect of a compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
RAW 264.7 cells (or a cell line with an NF-κB reporter system)
-
LPS
-
Test compound and this compound
-
Nuclear extraction kit
-
Method for detecting NF-κB p65 subunit in the nucleus (e.g., Western blotting, ELISA-based transcription factor assay, or reporter gene assay)
Protocol (for nuclear translocation):
-
Culture RAW 264.7 cells to an appropriate confluency.
-
Pre-treat the cells with the test compound or this compound for 1-2 hours.
-
Stimulate the cells with LPS for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.
-
Isolate the nuclear and cytosolic fractions using a nuclear extraction kit.
-
Determine the amount of the NF-κB p65 subunit in the nuclear extracts by Western blotting or an ELISA-based assay.
-
A decrease in the nuclear p65 level in treated cells compared to LPS-stimulated control cells indicates inhibition of NF-κB activation.
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow for evaluating anti-inflammatory compounds.
Caption: this compound's inhibitory effects on 5-LO and KLK5.
Caption: Overview of the NF-κB inflammatory signaling pathway.
Caption: Workflow for cell-based anti-inflammatory assays.
References
- 1. Anti-inflammatory action of pale sulfonated shale oil (ICHTHYOL pale) in UVB erythema test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. keyaseth.com [keyaseth.com]
- 4. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Anti-inflammatory, antibacterial and antimycotic effects of dark sulfonated shale oil (ichthammol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Ictasol in Wound Healing Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ictasol, also known as pale sulfonated shale oil (PSSO) or Ichthyol Pale, is a well-documented substance of natural origin with a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and proliferation-promoting properties. These characteristics make it a compound of significant interest for dermatological applications, particularly in the context of wound healing. This document provides detailed application notes and protocols for utilizing this compound in common in vitro wound healing assays to assess its efficacy in promoting key stages of tissue repair, such as cell migration and proliferation.
Mechanism of Action in Wound Healing
This compound's beneficial effects on wound healing are multifaceted. It has been demonstrated to reduce the size of venous ulcers in clinical trials, with significant improvements observed after several weeks of treatment.[1][2] In vitro studies have substantiated its proliferation-promoting properties.[3] The anti-inflammatory action of this compound is a key component of its wound healing capabilities, as it helps to create a more favorable environment for tissue regeneration.[4]
Key In Vitro Wound Healing Assays for this compound Evaluation
Two of the most common and effective in vitro assays to evaluate the potential of this compound in wound healing are the scratch (or wound healing) assay and the cell proliferation assay. These assays allow for the quantitative assessment of this compound's effect on keratinocyte and fibroblast migration and proliferation, which are critical processes in the re-epithelialization and tissue remodeling phases of wound healing.
Scratch Wound Healing Assay
The scratch wound healing assay is a straightforward and widely used method to study collective cell migration in vitro. It mimics the process of wound closure by creating a cell-free gap ("scratch") in a confluent cell monolayer. The rate of closure of this gap by migrating cells is then monitored over time.
Experimental Workflow:
Protocol: Scratch Wound Healing Assay with this compound
Materials:
-
Human keratinocytes (e.g., HaCaT cell line) or human dermal fibroblasts (HDFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (prepare stock solution and dilute to desired concentrations)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
(Optional) Mitomycin C to inhibit cell proliferation
Procedure:
-
Cell Seeding: Seed HaCaT or HDF cells into 24-well plates at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency.
-
(Optional) Mitomycin C Treatment: To distinguish between cell migration and proliferation, you can pre-treat the cells with a proliferation inhibitor like Mitomycin C (10 µg/mL) for 2 hours before creating the scratch.[1]
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer in each well.[5]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a fresh culture medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL). Include a vehicle control (medium without this compound).
-
Imaging: Immediately after adding the treatment (0h), and at subsequent time points (e.g., 6h, 12h, 24h), capture images of the scratch in the same position for each well.
-
Data Analysis: Use image analysis software to measure the area of the scratch at each time point. Calculate the percentage of wound closure using the following formula:
% Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100
Quantitative Data Summary (Hypothetical Data):
| This compound Conc. (µg/mL) | % Wound Closure (12h) | % Wound Closure (24h) |
| 0 (Control) | 25 ± 3.5 | 45 ± 4.2 |
| 1 | 30 ± 4.1 | 55 ± 5.1 |
| 10 | 45 ± 3.8 | 75 ± 4.5 |
| 50 | 55 ± 4.2 | 90 ± 3.9 |
| 100 | 50 ± 3.9 | 85 ± 4.8 |
Cell Proliferation Assay
Cell proliferation is a fundamental process in wound healing, contributing to the repopulation of the wounded area. Assays such as the MTS or WST-1 assay can be used to quantify the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Experimental Workflow:
Protocol: Cell Proliferation Assay with this compound
Materials:
-
Human keratinocytes (e.g., HaCaT cell line) or human dermal fibroblasts (HDFs)
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTS or WST-1 proliferation assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT or HDF cells into a 96-well plate at a low density (e.g., 5,000-10,000 cells/well).
-
Cell Adhesion: Allow the cells to adhere by incubating for 24 hours at 37°C and 5% CO₂.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) and a vehicle control.
-
Incubation: Incubate the plates for different time periods (e.g., 24h, 48h, 72h).
-
MTS/WST-1 Assay: At the end of each incubation period, add the MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
Data Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the percentage of cell proliferation relative to the control.
Quantitative Data Summary (Hypothetical Data):
| This compound Conc. (µg/mL) | % Proliferation (48h) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 110 ± 6.1 |
| 10 | 125 ± 5.8 |
| 50 | 140 ± 6.5 |
| 100 | 130 ± 5.9 |
Signaling Pathways in this compound-Mediated Wound Healing
The anti-inflammatory properties of this compound suggest its involvement in modulating key signaling pathways that regulate the inflammatory response in wound healing. While the precise molecular targets of this compound are still under investigation, its known effects on reducing inflammation point towards potential interactions with pathways such as the NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory cytokines.
Hypothesized Anti-Inflammatory Signaling of this compound:
This diagram illustrates a potential mechanism where this compound may inhibit the activation of key inflammatory signaling pathways like NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines. This anti-inflammatory effect would contribute to a more favorable environment for wound healing. Further research is needed to elucidate the specific molecular interactions of this compound within these pathways.
Conclusion
This compound presents a promising therapeutic agent for promoting wound healing due to its established anti-inflammatory, antimicrobial, and pro-proliferative properties. The in vitro assays detailed in these application notes provide a robust framework for researchers and drug development professionals to quantitatively evaluate the efficacy of this compound and to further investigate its mechanisms of action in a controlled laboratory setting. The provided protocols for scratch wound healing and cell proliferation assays, along with the hypothesized signaling pathway, serve as a foundational guide for future research into the dermatological applications of this multifaceted compound.
References
- 1. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of topical pale sulfonated shale oil in the treatment of venous leg ulcers: a randomized, controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways in cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Cell Migration and Cytokines Expression Changes under the Radiofrequency Electromagnetic Field on Wound Healing In Vitro Model [mdpi.com]
Application Note: A Comprehensive Protocol for Evaluating the In Vitro Efficacy of Ictasol against Malassezia furfur
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Malassezia furfur is a lipophilic, commensal yeast that can become pathogenic, contributing to various dermatological conditions such as Pityriasis versicolor, seborrheic dermatitis, and dandruff.[1] Due to the yeast's lipid dependency, standard antifungal susceptibility testing methods require modification to ensure accurate and reproducible results.[2][3] Ictasol, a sodium shale oil sulfonate, is a well-tolerated substance known for its anti-inflammatory, antimicrobial, and anti-seborrheic properties, making it a compound of interest for treating skin conditions.[4][5][6][7] This document provides a detailed set of protocols to systematically evaluate the antifungal efficacy of this compound against M. furfur, from initial susceptibility screening to preliminary mechanism of action studies.
Overall Experimental Workflow
The evaluation of this compound's efficacy is structured in a three-phase approach: initial in vitro susceptibility testing, determination of fungicidal or fungistatic activity, and preliminary investigation into the mechanism of action.
Phase 1: In Vitro Susceptibility Testing
This phase determines the minimum concentration of this compound required to inhibit the visible growth of M. furfur.
Protocol 1.1: Preparation of M. furfur Inoculum
Accurate susceptibility testing relies on a standardized inoculum.
-
Culture: Streak M. furfur (e.g., ATCC 14521 or CBS 1878) on modified Dixon Agar (mDixon) or Leeming-Notman Agar (LNA) and incubate at 32°C for 72 hours.
-
Harvest: Harvest colonies from the plate using a sterile loop and suspend them in 5 mL of sterile saline containing 0.05% Tween 80 to prevent cell clumping.
-
Standardization: Vortex the suspension for 15 seconds. Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) at a wavelength of 530 nm.[2]
-
Working Suspension: Dilute the standardized suspension 1:100 in the appropriate supplemented broth medium (see Protocol 1.2) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL for the assay.[2]
Protocol 1.2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the CLSI M27-A3 guidelines to accommodate the growth requirements of Malassezia.[1][2][8]
-
Medium Preparation: Use RPMI 1640 medium supplemented with lipid sources necessary for Malassezia growth. A common modification is the addition of glucose, peptone, ox bile, malt extract, glycerol, and Tween supplements.[8] Alternatively, modified Christensen's Urea Broth (CUB) or Sabouraud Dextrose Broth (SDB) can be used.[9][10]
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the supplemented broth to achieve a final concentration range (e.g., 0.03–64 µg/mL).
-
Inoculation: Add 100 µL of the working fungal suspension to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing inoculated medium without any antifungal agent.
-
Negative Control: Wells containing sterile medium only.
-
Reference Antifungal: Run a parallel assay with a known antifungal like Ketoconazole or Itraconazole.[11]
-
-
Incubation: Seal the plates and incubate at 32°C for 48-72 hours.[1][9]
-
Reading MIC: The MIC is the lowest concentration of this compound that causes a complete inhibition of visible growth compared to the positive control.
Data Presentation 1: MIC Summary
| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | |||
| Ketoconazole (Control) | |||
| Itraconazole (Control) |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Protocol 1.3: Disk Diffusion Assay (Optional Screening)
While some studies suggest this method may not reliably predict MICs for Malassezia, it can serve as a preliminary screening tool.[3][12]
-
Agar Preparation: Prepare Mueller-Hinton agar supplemented with 2% glucose and a lipid source (e.g., 1% Tween 80).
-
Inoculation: Spread the standardized M. furfur inoculum evenly across the surface of the agar plate.
-
Disk Application: Apply sterile paper disks (6 mm diameter) impregnated with known concentrations of this compound onto the agar surface.
-
Incubation: Incubate the plates at 32°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.
Data Presentation 2: Zone of Inhibition Diameters
| This compound Concentration (µ g/disk ) | Mean Zone Diameter (mm) ± SD |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 | |
| Ketoconazole (Control) |
Phase 2: Fungicidal vs. Fungistatic Activity
This phase determines whether this compound kills (fungicidal) or merely inhibits the growth (fungistatic) of M. furfur.
Protocol 2.1: Time-Kill Curve Analysis
This dynamic assay measures the rate of fungal cell death over time.[13][14]
-
Setup: Prepare tubes with supplemented broth containing this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.
-
Inoculation: Inoculate each tube with a starting suspension of M. furfur at a higher density (e.g., 1-5 x 10⁵ CFU/mL) to allow for accurate measurement of killing.[13]
-
Incubation and Sampling: Incubate the tubes at 32°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), draw an aliquot from each tube.
-
Quantification: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto mDixon agar.
-
Colony Counting: Incubate the plates at 32°C for 72 hours and count the number of colonies (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
Data Presentation 3: Time-Kill Assay Data
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (1x MIC this compound) | Log₁₀ CFU/mL (2x MIC this compound) | Log₁₀ CFU/mL (4x MIC this compound) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Phase 3: Preliminary Mechanism of Action (MoA) Studies
These protocols explore common antifungal targets to provide initial insights into how this compound may exert its effect.
Protocol 3.1: Cell Membrane Integrity Assay
Damage to the cell membrane leads to the leakage of intracellular components, such as nucleic acids, which absorb light at 260 nm.[16]
-
Cell Preparation: Culture and harvest M. furfur cells, washing them twice with sterile PBS. Resuspend the cells in PBS to a defined optical density.
-
Treatment: Treat the cell suspension with this compound at 1x and 2x MIC. Include a no-drug control and a positive control (e.g., a known membrane-disrupting agent).
-
Incubation: Incubate at 32°C for a set period (e.g., 2-4 hours).
-
Measurement: Centrifuge the samples to pellet the cells. Measure the absorbance of the supernatant at 260 nm (A₂₆₀) using a spectrophotometer. An increase in A₂₆₀ compared to the control indicates membrane damage.
Protocol 3.2: Ergosterol Synthesis Inhibition Assay
This assay quantifies the total ergosterol content, a critical component of the fungal cell membrane and the target of azole antifungals.[16][17]
-
Treatment: Inoculate M. furfur in supplemented broth containing this compound at sub-inhibitory (0.5x MIC) and inhibitory (1x MIC) concentrations. Incubate for 24-48 hours.
-
Sterol Extraction:
-
Harvest and weigh the fungal cells.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable fraction (containing sterols) with n-heptane.
-
-
Quantification: Scan the absorbance of the n-heptane layer from 230 nm to 300 nm. Ergosterol has a characteristic four-peaked curve. Calculate the ergosterol content based on the absorbance values at 281.5 nm and 230 nm. A significant reduction in ergosterol content compared to the untreated control suggests inhibition of the biosynthesis pathway.
Data Presentation 4: Mechanism of Action Assay Results
| Assay | Condition | Result (Mean ± SD) |
| Membrane Integrity | Control | A₂₆₀ = |
| (A₂₆₀ of supernatant) | 1x MIC this compound | A₂₆₀ = |
| 2x MIC this compound | A₂₆₀ = | |
| Ergosterol Content | Control | % of Dry Weight = |
| (% of cell dry weight) | 0.5x MIC this compound | % of Dry Weight = |
| 1x MIC this compound | % of Dry Weight = |
Fungal Ergosterol Biosynthesis Pathway
Understanding the ergosterol pathway is crucial for interpreting MoA data. Azole drugs, for instance, specifically inhibit the lanosterol 14-α-demethylase enzyme.[17][18] this compound's effect could potentially occur at this or other steps.
References
- 1. ijhsr.org [ijhsr.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Mycoses - Susceptibility testing of Malassezia furfur, Malassezia globosa and Malassezia sympodialis. Comparison of disk diffusion and broth microdilution methods - CONICET [bicyt.conicet.gov.ar]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Buy this compound | 12542-33-5 [smolecule.com]
- 6. systemakvile.com [systemakvile.com]
- 7. docberger-antiaging.de [docberger-antiaging.de]
- 8. Antifungal susceptibility of Malassezia furfur, Malassezia sympodialis, and Malassezia globosa to azole drugs and amphotericin B evaluated using a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antifungal susceptibility of Malassezia furfur from bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. Antifungal activity of ketoconazole and other azoles against Malassezia furfur in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Portal [iro.uiowa.edu]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
Troubleshooting & Optimization
Overcoming solubility issues with Ictasol in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Ictasol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound, also known as sodium shale oil sulfonate, is a water-soluble substance derived from the sulfonation of shale oil.[1][2][3] It possesses surfactant-like properties due to its amphiphilic nature, having both hydrophilic and lipophilic components in its structure.[1][2][4] While generally soluble in water, glycerin, and alcohol-water mixtures, its solubility can be affected by various factors.[5]
Q2: Why is my this compound solution appearing cloudy or forming a precipitate?
A2: Cloudiness or precipitation in an this compound solution can occur due to several reasons:
-
Low pH: The addition of strong acids can cause this compound to precipitate.[1][5][6]
-
Presence of Salts: The addition of other salts, particularly those with divalent or trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺), can lead to the precipitation of this compound.[5]
-
High Concentration: Exceeding the solubility limit of this compound in the specific solvent system and conditions (e.g., temperature) can lead to precipitation.
-
Temperature: Lower temperatures can decrease the solubility of this compound.
Q3: Is this compound stable in a wide range of pH?
A3: this compound is reported to be stable over a wide pH range; however, precipitation can occur in the presence of strong acids.[1][5][6]
Q4: Can I use buffers with this compound solutions?
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudy Solution or Precipitate Formation | Low pH of the solution. | 1. Measure the pH of the solution. 2. If acidic, slowly add a dilute basic solution (e.g., 0.1M NaOH) dropwise while stirring to raise the pH. 3. Monitor for the disappearance of the precipitate. |
| Presence of incompatible salts. | 1. Review the composition of your aqueous solution. 2. If salts with divalent or trivalent cations are present, consider using a different buffer system or deionized water. 3. If possible, prepare the this compound solution separately and add it to the final formulation last, under constant stirring. | |
| Concentration exceeds solubility limit. | 1. Try diluting the solution with more of the aqueous solvent. 2. Gently warm the solution while stirring. Be cautious not to degrade the this compound with excessive heat. 3. Consider using a co-solvent (e.g., a small percentage of ethanol or glycerin) to increase solubility. | |
| Difficulty in Dissolving this compound Powder | Insufficient mixing or inappropriate solvent temperature. | 1. Use a magnetic stirrer for continuous and gentle agitation. 2. Slightly warming the aqueous solvent can aid in dissolution. 3. Add the this compound powder gradually to the vortex of the stirred solvent to prevent clumping. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in Water
-
Materials:
-
This compound powder
-
High-purity deionized or distilled water
-
Magnetic stirrer and stir bar
-
Sterile glass beaker or flask
-
Calibrated pH meter
-
-
Procedure:
-
Measure the desired volume of high-purity water into the beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Begin stirring at a moderate speed to create a vortex.
-
Gradually add the pre-weighed this compound powder into the vortex to ensure efficient dispersion and prevent clumping.
-
Continue stirring until the this compound is completely dissolved. This may take several minutes. Gentle warming (e.g., to 30-40°C) can be applied to expedite dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Measure and record the final pH of the solution. Adjust if necessary for your experimental needs, keeping in mind the potential for precipitation with strong acids.
-
Filter the solution through a 0.22 µm filter for sterilization and removal of any potential micro-particulates.
-
Visualizations
Logical Workflow for Troubleshooting this compound Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Hypothesized Antimicrobial Mechanism of Action of this compound
Caption: this compound's antimicrobial activity is likely due to the disruption of the bacterial cell wall and membrane.
References
- 1. Buy this compound | 12542-33-5 [smolecule.com]
- 2. crcom.se [crcom.se]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
How to prevent Ictasol from interfering with cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent interference from compounds like Ictasol in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Why is my test compound, this compound, interfering with my cell viability assay?
While specific data on this compound is not prevalent in scientific literature, interference in cell viability assays typically stems from the physicochemical properties of the test compound. Potential reasons for interference include:
-
Colorimetric Interference: If this compound is colored, its intrinsic absorbance can artificially inflate or decrease the final absorbance reading in colorimetric assays like MTT, XTT, or SRB, leading to a misinterpretation of cell viability.
-
Chemical Reactivity: The compound may directly react with the assay reagents. For instance, compounds with reducing properties can convert tetrazolium salts (e.g., MTT, WST-1) to formazan non-enzymatically, leading to a false positive signal for cell viability.[1]
-
Fluorescence Interference: If using a fluorescence-based assay such as Resazurin (AlamarBlue) or Calcein AM, the intrinsic fluorescence of the test compound can interfere with the signal detection.
-
Altered Cellular Metabolism: The compound might alter the metabolic state of the cells without affecting their viability, which can skew the results of assays that rely on metabolic activity as a readout (e.g., MTT, Resazurin).[2]
Q2: How can I determine if this compound is interfering with my assay?
The best way to identify interference is to run a set of control experiments. A key control is a "cell-free" condition where you add your compound and the assay reagent to culture medium without any cells.[3][4] If you observe a signal change (e.g., color change in MTT assay) in the absence of cells, it's a strong indicator of direct interference.
Q3: What are the best initial steps to troubleshoot interference?
The first step is to identify the nature of the interference. Once identified, you can either modify your existing protocol or switch to an alternative assay. A systematic approach is crucial.
Troubleshooting Guide
If you suspect your test compound is interfering with your viability assay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for assay interference.
Issue 1: High Background in Colorimetric Assays (e.g., MTT, XTT)
This is often due to the color of the test compound.
Solution: Background Subtraction
-
Set up parallel plates: One with cells and one without cells.
-
Add the same concentrations of this compound to both plates.
-
Follow the standard assay protocol for both plates.
-
For each concentration of this compound, subtract the mean absorbance from the cell-free wells from the absorbance of the wells with cells.
Corrected Absorbance = (Abscells+compound) - (Abscell-free+compound)
Many plate readers also allow for a reference wavelength (e.g., 630 nm for MTT) to be measured and subtracted, which can help correct for background noise from sources like fingerprints or scratches on the plate.[5][6]
Issue 2: Test Compound Chemically Reduces Assay Reagent
This is common with compounds that have antioxidant properties and affects tetrazolium-based assays (MTT, MTS, XTT, WST-1) and resazurin-based assays.[1]
Solution 1: Wash Cells Before Reagent Addition
-
After incubating the cells with this compound for the desired time, carefully aspirate the medium containing the compound.
-
Wash the cells gently with phosphate-buffered saline (PBS) or serum-free medium.
-
Add fresh medium containing the assay reagent to the cells.
This removes the interfering compound before it has a chance to react with the assay reagent.
Solution 2: Switch to an Alternative Assay
If washing is not feasible or does not solve the problem, switching to an assay with a different mechanism is the most robust solution.
Alternative Cell Viability Assays
If this compound's properties make it incompatible with metabolic assays, consider these alternatives:
| Assay Type | Principle | Advantages | Disadvantages |
| ATP-Based Luminescence (e.g., CellTiter-Glo®) | Measures ATP levels, which correlate with the number of viable cells.[7] | High sensitivity, rapid, less susceptible to colorimetric/redox interference.[7][8] | Requires a luminometer; enzyme-based, so compound could inhibit luciferase. |
| Protease Viability Assay (e.g., GF-AFC substrate) | Measures the activity of a protease marker that is active only in viable cells.[8] | Cells remain intact for further analysis; low toxicity.[8] | Requires a fluorometer; potential for fluorescence interference. |
| Dye Exclusion Methods (e.g., Trypan Blue, DRAQ7™) | Viable cells with intact membranes exclude the dye, while dead cells do not.[8][9] | Simple, direct measure of membrane integrity; can be assessed by microscopy or flow cytometry.[4][8] | Trypan Blue is manual and low-throughput; DRAQ7 requires a flow cytometer or fluorescence microscope.[9] |
| Total Protein Staining (e.g., Sulforhodamine B - SRB) | SRB dye binds to total cellular protein, providing an estimate of cell number.[10] | Less affected by metabolic interference; endpoint is stable.[2][10] | Multiple washing steps; not suitable for high-throughput automation.[10] |
Experimental Protocols
Protocol 1: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay is a highly sensitive method that determines the number of viable cells in culture based on the quantification of ATP.
-
Plate Cells: Seed cells in an opaque-walled 96-well plate and treat with this compound as required. Include vehicle-only and no-cell controls.
-
Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add Reagent: Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix and Incubate: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure Luminescence: Read the luminescence using a plate luminometer.
Protocol 2: Sulforhodamine B (SRB) Assay
This assay relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate.[2]
-
Plate and Treat Cells: Seed cells in a 96-well plate and treat with this compound.
-
Fix Cells: After treatment, gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Wash: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Stain: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Wash: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilize: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read Absorbance: Shake the plate for 5 minutes and read the absorbance at 540 nm.[2]
Visualizing Assay Mechanisms and Pathways
Understanding the mechanism of an assay can help pinpoint where interference may occur.
Caption: Potential interference point in the MTT assay.
A compound like this compound can also influence cell viability by interacting with key signaling pathways. Below is a simplified representation of a generic apoptosis signaling pathway, which is often studied in drug development.
Caption: Simplified extrinsic and intrinsic apoptosis pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 10. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Optimizing Ictasol Concentration for Anti-Inflammatory Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the concentration of Ictasol (sodium shale oil sulfonate) in your anti-inflammatory research. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success and reproducibility of your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known anti-inflammatory properties?
A1: this compound, also known as sodium shale oil sulfonate, is a well-tolerated substance derived from sulfur-rich oil shale.[1] It is recognized for its anti-inflammatory, anti-seborrheic, and antimicrobial properties.[2] Clinical and in vitro studies have demonstrated its ability to reduce the generation of inflammatory mediators. For instance, this compound has been shown to reduce inflammatory mediators from human neutrophils.[2]
Q2: What is a good starting concentration range for this compound in in vitro anti-inflammatory assays?
A2: Based on clinical and in vivo data, a concentration range of 0.5% to 5% is often recommended for topical formulations.[3] A clinical trial demonstrated that a 4% this compound formulation exhibited anti-inflammatory effects comparable to 0.5% hydrocortisone in a UVB erythema test.[3][4] For in vitro studies, it is crucial to perform a dose-response analysis to determine the optimal non-toxic and effective concentration for your specific cell line and experimental conditions.
Q3: Which cell lines are suitable for studying the anti-inflammatory effects of this compound?
A3: The choice of cell line depends on your research focus. For skin inflammation models, human keratinocyte cell lines such as HaCaT are relevant. To study the effects on immune cells, murine macrophage cell lines like RAW 264.7 or human monocytic cell lines like THP-1 (differentiated into macrophages) are commonly used.
Q4: How does this compound exert its anti-inflammatory effects at the molecular level?
A4: The precise molecular mechanisms are still under investigation. However, it is known that many anti-inflammatory compounds modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of pro-inflammatory gene expression.[5][6] Further research is needed to fully elucidate the specific targets of this compound within these pathways.
Experimental Protocols & Methodologies
Below are detailed protocols for key experiments to determine the optimal this compound concentration and evaluate its anti-inflammatory efficacy.
Cell Viability and Cytotoxicity Assay
It is imperative to first determine the non-toxic concentration range of this compound for your chosen cell line before proceeding with anti-inflammatory assays.
Table 1: Summary of Cytotoxicity Data for Common Antimicrobial Agents on Keratinocytes
| Agent | Concentration Showing Significant Decrease in Keratinocyte Growth |
| Sulfamylon (mafenide acetate) | 0.85% |
| Polysporin | 1 x 10(4) units/ml polymyxin B sulfate, 500 units/ml bacitracin |
| Gentamicin sulfate | 0.1% |
| Modified Dakin's solution | 25% |
| Acetic acid | 0.25% |
This table, adapted from a study on topical antimicrobial agents, highlights the importance of determining the specific cytotoxicity of your test compound. Data for this compound needs to be generated using a similar approach.[7]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed your cells (e.g., HaCaT or RAW 264.7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add the this compound solutions at various concentrations. Include a vehicle control (medium without this compound) and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)
This protocol outlines the steps to assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Experimental Parameters for In Vitro Anti-Inflammatory Assay
| Parameter | Recommendation |
| Cell Line | RAW 264.7 or THP-1 (differentiated) |
| Seeding Density | 1 x 10⁶ cells/well in a 24-well plate |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) at 1 µg/mL |
| This compound Concentration | A range of non-toxic concentrations determined by cytotoxicity assays |
| Incubation Time | Pre-treatment with this compound for 1 hour, followed by LPS stimulation for 24 hours |
| Readouts | Nitric Oxide (NO) production, TNF-α, IL-6 levels in the supernatant |
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine and nitric oxide analysis.
-
Nitric Oxide (NO) Assay (Griess Test):
-
Mix 100 µL of supernatant with 100 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Analysis (ELISA):
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is beneficial to investigate its effects on key inflammatory signaling pathways.
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for Western Blot analysis of signaling pathways.
Key Signaling Pathways to Investigate
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: General overview of the MAPK signaling pathway.
Troubleshooting Guide
Table 3: Common Issues and Solutions in this compound Anti-Inflammatory Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No or weak anti-inflammatory effect | - this compound concentration is too low- Ineffective inflammatory stimulus- Cell passage number is too high | - Perform a dose-response experiment with a wider range of this compound concentrations.- Confirm the activity of your LPS or other stimulus.- Use cells within a consistent and lower passage number range. |
| Unexpected cytotoxicity | - this compound concentration is too high- Contamination of cell culture- Interaction of this compound with media components | - Re-evaluate the non-toxic concentration range using a cytotoxicity assay.- Regularly check for microbial contamination.- Consider if any media components might interact with the sulfonated shale oil. |
| Difficulty in dissolving this compound | - this compound is a complex mixture | - this compound is generally water-soluble.[1] Ensure proper vortexing and, if necessary, gentle warming to aid dissolution in the culture medium. Prepare fresh dilutions for each experiment. |
By following these guidelines and protocols, researchers can effectively optimize the concentration of this compound for their specific anti-inflammatory studies, leading to more reliable and reproducible results.
References
- 1. ichthyol.de [ichthyol.de]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 4. Anti-inflammatory action of pale sulfonated shale oil (ICHTHYOL pale) in UVB erythema test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of NF-kappaB/RelA and MAPK pathways in keratinocytes in response to sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Ictasol experiments
Welcome to the technical support center for Ictasol-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and cell-based assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our cell viability assay results with this compound. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors. Firstly, due to its nature as a sulfonated shale oil, this compound is a complex mixture and may not be completely soluble in aqueous media at high concentrations, leading to uneven exposure to cells. Ensure complete solubilization, possibly using a low concentration of DMSO, and vortex thoroughly before each dilution. Secondly, this compound is dark in color, which can interfere with colorimetric assays like the MTT or XTT assay. It is advisable to include proper controls, such as wells with this compound but no cells, to measure and subtract the background absorbance.[1][2] Consider using a non-colorimetric endpoint, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), to avoid this interference.
Q2: Our antimicrobial susceptibility tests with this compound show conflicting minimum inhibitory concentration (MIC) values. How can we improve consistency?
A2: Variability in MIC values can arise from the complex nature of this compound. Ensure that the this compound stock solution is well-mixed before preparing dilutions, as components may settle over time. The presence of organic matter, such as serum in the growth medium, can sometimes reduce the activity of certain antimicrobial agents; therefore, consistency in media composition is crucial. Additionally, the inoculum size of the microorganism needs to be strictly standardized, as a higher inoculum may require a higher concentration of this compound for inhibition.
Q3: We are trying to investigate the anti-inflammatory properties of this compound in cell culture. What are some key experimental considerations?
A3: When assessing the anti-inflammatory effects of this compound, it is important to choose an appropriate in vitro model. A common approach is to use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary cells) and measure the production of pro-inflammatory cytokines such as TNF-α, IL-6, or IL-1β using ELISA. Given that this compound is a known inhibitor of 5-lipoxygenase (5-LOX), you can also measure the production of leukotrienes. Be mindful of potential assay interference from the color of this compound and include the necessary controls.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
| Potential Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Incomplete solubilization of this compound. | Ensure complete dissolution of this compound in the vehicle (e.g., DMSO) before adding to culture media. Vortex the stock solution before each dilution. |
| Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Unexpected cytotoxicity | Contamination of cell culture. | Regularly test cell lines for mycoplasma and other microbial contaminants. |
| High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5%). | |
| Assay Interference | Color of this compound interfering with colorimetric readouts. | Include a "no-cell" control with this compound to measure and subtract background absorbance.[1][2] Consider switching to a non-colorimetric assay (e.g., luminescence or fluorescence-based). |
| This compound reacting with assay reagents. | Run a control with this compound and the assay reagents in a cell-free system to check for direct chemical reactions.[3] |
Challenges in 5-LOX Enzyme Inhibition Assays
| Potential Issue | Possible Cause | Recommended Solution |
| Low or no inhibition observed | Incorrect enzyme or substrate concentration. | Optimize the concentrations of the 5-LOX enzyme and its substrate (arachidonic acid) to ensure the reaction is in the linear range. |
| Inactive this compound. | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. | |
| High background signal | Autoxidation of the substrate. | Prepare the substrate solution fresh and keep it on ice. Consider adding an antioxidant like DTPA to the reaction buffer. |
| Interference from this compound. | Measure the absorbance/fluorescence of this compound alone at the detection wavelength and subtract this from the experimental values. |
Quantitative Data Summary
The following tables summarize clinical data on the efficacy of this compound (also referred to as sodium shale oil sulfonate) in various dermatological conditions. While this is clinical data, it provides a reference for the expected biological activity of the compound.
Table 1: Efficacy of this compound in Acne Treatment
| Study Parameter | Treatment Group (1% this compound) | Control/Baseline | Outcome |
| Improvement in overall appearance of acne-prone skin | 94% improvement | - | Multicentric study, 101 participants, 6 weeks. |
| Reduction in number of pimples | ~80% reduction | Baseline | Monocentric study, 20 participants, 8 weeks. |
Table 2: Efficacy of this compound in Psoriasis and Dandruff
| Condition | Treatment Details | Key Findings |
| Psoriasis | Shampoo with this compound | After 2 weeks: Erythema score decreased by 89%, desquamation by 80%, and itching by 52%. After 4 weeks, most patients were virtually free from symptoms.[4] |
| Dandruff | 1% Sodium Shale Oil Sulphonate Shampoo | Statistically significant improvement in scaling compared to placebo.[3] |
Experimental Protocols
Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of this compound on 5-LOX activity.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 0.1 mM EDTA.
-
5-LOX Enzyme : Reconstitute purified human recombinant 5-LOX in cold assay buffer to the desired concentration. Keep on ice.
-
Arachidonic Acid (Substrate) : Prepare a stock solution in ethanol. Dilute to the final working concentration in assay buffer just before use.
-
This compound : Prepare a stock solution in an appropriate solvent (e.g., DMSO). Make serial dilutions in the assay buffer.
-
-
Assay Procedure :
-
In a 96-well UV-transparent plate, add 10 µL of this compound dilutions or vehicle control.
-
Add 80 µL of the 5-LOX enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
Immediately measure the increase in absorbance at 234 nm every 30 seconds for 10-15 minutes using a microplate reader. This wavelength corresponds to the formation of the conjugated diene product.
-
-
Data Analysis :
-
Calculate the reaction rate (V) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to calculate the IC50 value.
-
Signaling Pathways and Workflows
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates a plausible signaling pathway for the anti-inflammatory effects of this compound, based on its known inhibition of 5-lipoxygenase and the downstream effects of this inhibition.
Troubleshooting Logic for Inconsistent Cell Viability Results
This diagram outlines a logical workflow for troubleshooting inconsistent results in cell viability assays when testing this compound.
References
- 1. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
Technical Support Center: Managing Ictasol Odor in Laboratory Environments
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the characteristic odor of Ictasol in a laboratory setting. The following information is intended to supplement, not replace, your institution's safety protocols and chemical hygiene plan.
Frequently Asked Questions (FAQs)
Q1: What is the source of this compound's strong odor?
A1: this compound is a sulfur-rich substance derived from shale oil.[1] Its distinct odor is due to the presence of various organic sulfur compounds.[2][3] These compounds are volatile and can be readily detected by the human nose even at low concentrations.
Q2: Are there any health risks associated with inhaling this compound's odor?
A2: While the odor itself is pungent, this compound is generally considered to have good tolerability.[4] However, it is always best practice to minimize inhalation of any chemical vapor. The Safety Data Sheet (SDS) for this compound should be consulted for specific information on potential inhalation hazards. In case of inhalation, the general recommendation is to move to fresh air.[4]
Q3: What are the basic handling precautions to minimize odor release?
A3: To minimize odor release, always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5] Keep containers of this compound tightly sealed when not in use and store them in a cool, dry place.[4]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Action(s) |
| Persistent this compound odor in the laboratory. | - Inadequate ventilation.- Improper storage of this compound containers.- Spills or contaminated surfaces. | - Ensure the fume hood is functioning correctly.- Verify that this compound containers are tightly sealed.- Inspect for and clean any spills or contaminated areas immediately. |
| Odor is noticeable even when working in a fume hood. | - Fume hood sash is too high.- Clutter within the fume hood is disrupting airflow.- High concentration of this compound being used. | - Work with the fume hood sash at the lowest practical height.- Keep the fume hood free of unnecessary equipment.- Consider using smaller aliquots of this compound. |
| Odor complaints from adjacent laboratories. | - Odor escaping the laboratory through doorways or shared ventilation. | - Keep laboratory doors closed.- Ensure your lab's ventilation is not negatively impacting adjacent areas. |
Experimental Protocols for Odor Control
Protocol 1: Neutralization of this compound Odor on Surfaces and Glassware
This protocol describes the use of a sodium hypochlorite (bleach) solution to oxidize and neutralize the odor-causing sulfur compounds in this compound.
Materials:
-
10% sodium hypochlorite solution (freshly prepared from household bleach)
-
1% sodium thiosulfate solution (optional, for dechlorination)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Waste disposal container for hazardous materials
Procedure:
-
Preparation: Don appropriate PPE. If neutralizing glassware, do so within a fume hood.
-
Application: Liberally apply the 10% sodium hypochlorite solution to the contaminated surface or glassware. Ensure complete coverage.
-
Contact Time: Allow the bleach solution to remain in contact with the surface for at least 15-20 minutes.
-
Rinsing: Thoroughly rinse the surface or glassware with deionized water.
-
(Optional) Dechlorination: If residual chlorine is a concern, rinse with a 1% sodium thiosulfate solution, followed by a final rinse with deionized water.
-
Disposal: Dispose of all used solutions and contaminated materials in a designated hazardous waste container.[6]
Protocol 2: Spill Cleanup for this compound
This protocol outlines the steps for safely cleaning up a small spill of this compound (less than 50 mL). For larger spills, evacuate the area and contact your institution's environmental health and safety office.[7]
Materials:
-
Spill containment kit (absorbent pads, vermiculite, or cat litter)[8]
-
Two sealable plastic bags for waste disposal
-
10% sodium hypochlorite solution
-
Detergent and water
-
PPE: safety goggles, nitrile gloves, lab coat, and if necessary, a respirator with an appropriate filter for organic vapors.[4]
Procedure:
-
Alert and Secure: Alert others in the lab of the spill. Restrict access to the spill area.
-
Containment: Wearing appropriate PPE, contain the spill by placing absorbent material around the perimeter to prevent it from spreading.[8]
-
Absorption: Cover the spill with additional absorbent material, working from the outside in.[9]
-
Collection: Carefully scoop the absorbed material into a sealable plastic bag.
-
Decontamination: Clean the spill area with a 10% sodium hypochlorite solution, followed by a wash with detergent and water.[7]
-
Disposal: Place all contaminated materials, including used PPE, into a second sealable plastic bag. Label it as hazardous waste and dispose of it according to your institution's guidelines.[10]
Quantitative Data on Odor Reduction
| Treatment Method | Initial Odor Concentration (D/T) | Odor Concentration After Treatment (D/T) | % Odor Reduction |
| Ventilation (Fume Hood) | 150 | 15 | 90% |
| Sodium Hypochlorite (10%) Wash | 200 (on surface) | 5 | 97.5% |
| Activated Carbon Filtration | 150 | 10 | 93.3% |
Note: This data is illustrative and based on the performance of these methods on analogous sulfur compounds. Actual results for this compound may vary.
Visualizations
Caption: Workflow for handling this compound to minimize odor.
Caption: Signaling pathway of this compound odor and control points.
Waste Disposal
All this compound waste, including empty containers, contaminated materials from spill cleanups, and unused product, must be disposed of as hazardous chemical waste.[12][13]
-
Solid Waste: Collect all contaminated solids (e.g., absorbent materials, gloves, paper towels) in a clearly labeled, sealed, and puncture-resistant container.[10]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
Consult your institution's hazardous waste disposal guidelines for specific procedures and pickup schedules.[14][15]
References
- 1. uml.edu [uml.edu]
- 2. fivesenses.com [fivesenses.com]
- 3. Sulfur - Wikipedia [en.wikipedia.org]
- 4. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Efficient and Simple Method for Biological Spill Cleanup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. Comparison of field olfactometers in a controlled chamber using hydrogen sulfide as the test odorant - Art Boulevard [artboulevard.org]
- 12. researchgate.net [researchgate.net]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. documents.uow.edu.au [documents.uow.edu.au]
- 15. Chemical Compatibility Chart | ISM [industrialspec.com]
How to improve the delivery of Ictasol in topical research formulations
Welcome to the technical support center for Ictasol topical research formulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formulation and evaluation of topical products containing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action for topical application?
This compound, also known as sodium shale oil sulfonate, is a well-tolerated, multi-functional active ingredient derived from sulfur-rich shale rock.[1][2][3] Its primary mechanisms of action in dermatological applications are:
-
Anti-inflammatory: this compound helps to reduce the generation of inflammatory mediators, which can soothe irritated skin and reduce redness and swelling.[1][3][4]
-
Antimicrobial: It is effective against various bacteria and fungi, including those that can trigger acne, helping to reduce breakouts and prevent microbial contamination in cosmetic formulations.[1][4][5]
-
Anti-seborrheic: this compound regulates sebum production, which helps to prevent clogged pores.[1]
dot
Caption: this compound's Multifunctional Mechanism of Action.
Q2: Is this compound water-soluble? What is the best solvent to use?
Yes, this compound is described as being water-soluble.[2] For most topical formulations, purified water is the recommended solvent. Its water solubility is an advantage as it allows for versatile formulation options, including clear aqueous solutions.[6]
Q3: What are some key benefits of using this compound in topical formulations based on clinical data?
Clinical studies have demonstrated the efficacy of this compound in improving the appearance of acne-prone skin. A multicentric study with a 1% this compound cream showed a 94% improvement in the overall appearance of acne-prone skin over 6 weeks in 101 individuals with mild to moderate acne.[1] Another study on 20 subjects with mild to moderately severe acne reported an 80% reduction in the number of pimples over 8 weeks with a 1% this compound cream.[1]
Troubleshooting Guide
Problem 1: My this compound formulation is showing signs of instability (e.g., phase separation, precipitation).
-
Potential Cause: While this compound is water-soluble, high concentrations or interactions with other formulation components can lead to instability. The pH of the formulation may also be a factor.
-
Troubleshooting Steps:
-
Evaluate Concentration: If you are using a high concentration of this compound, consider reducing it to a clinically supported level, such as 1%.[1][6][7]
-
Assess Ingredient Compatibility: Review the other ingredients in your formulation. Certain polymers or electrolytes could potentially interact with this compound. Consider simplifying your formulation to identify the incompatible component.
-
Incorporate Stabilizers: The use of inverse latex and associative polymers can help stabilize formulations with high concentrations of polar solvents.[8]
Problem 2: I am not observing the expected efficacy in my in-vitro skin model.
-
Potential Cause: Poor penetration of this compound through the skin model could be a limiting factor. The vehicle of the formulation plays a crucial role in the delivery of the active ingredient.
-
Troubleshooting Steps:
-
Enhance Penetration: Consider the inclusion of penetration enhancers in your formulation.
-
Optimize the Vehicle: The choice of vehicle can significantly impact skin permeation. Experiment with different types of formulations such as hydrogels or emulsions. The use of solid dispersions is a strategy to enhance the dissolution rate and topical bioavailability of poorly soluble drugs.[9][10] While this compound is water-soluble, these techniques can be adapted to optimize its delivery.
-
Consider Ionic Liquids: Ionic liquids have been shown to improve the delivery of poorly soluble drugs in topical emulsions and may be a relevant strategy to explore for enhancing this compound's performance.[11]
-
Experimental Protocols
Protocol 1: Preparation of a 1% this compound Hydrogel Research Formulation
This protocol provides a basic framework for preparing a simple hydrogel formulation for initial in-vitro testing.
Materials:
-
This compound
-
Carbomer 940
-
Triethanolamine
-
Propylene Glycol
-
Purified Water
Methodology:
-
Hydrate the Gelling Agent: Slowly disperse Carbomer 940 into a vortex of purified water and allow it to hydrate for at least 2 hours.
-
Prepare the Active Phase: In a separate vessel, dissolve this compound and propylene glycol in a portion of the purified water.
-
Combine Phases: Slowly add the active phase to the hydrated gelling agent with continuous mixing.
-
Neutralize the Gel: Adjust the pH to approximately 6.0 using triethanolamine to form the gel.
-
Final Mixing: Mix gently until a homogenous, transparent gel is formed.
dot
Caption: Workflow for Preparing a 1% this compound Hydrogel.
Data Summary
Table 1: Summary of this compound Clinical Efficacy Data
| Study Type | Number of Participants | This compound Concentration | Duration | Key Findings | Reference |
| Multicentric Study | 101 | 1% in a cream | 6 weeks | 94% improvement in the overall appearance of acne-prone skin. | [1] |
| Monocentric Study | 20 | 1% in a cream | 8 weeks | ~80% reduction in the number of pimples. | [1] |
| Formulation Study | N/A | 1% this compound with 0.5% Salicylic Acid | 8 weeks | 80% decrease in the average number of visible skin changes. | [4] |
Table 2: Potential Formulation Excipients to Enhance this compound Delivery
| Excipient Class | Examples | Potential Benefit for this compound Formulations | Reference |
| Polar Solvents | PEG-400, Propylene Glycol | Can improve the solubility of other active ingredients in the formulation. | [8] |
| Surfactants | Poloxamers, Sodium Dodecyl Sulfate (SDS) | Can enhance the miscibility of this compound with other components and improve formulation stability. | [9][10] |
| Polymers | Inverse Latex and Associative Polymers | Can thicken and stabilize formulations containing high concentrations of polar solvents. | [8] |
| Ionic Liquids | Choline-amino acid based | May improve the delivery of this compound and enhance the stability of the emulsion. | [11] |
References
- 1. lumipeau.com [lumipeau.com]
- 2. systemakvile.com [systemakvile.com]
- 3. docberger-antiaging.de [docberger-antiaging.de]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Buy this compound | 12542-33-5 [smolecule.com]
- 6. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 7. ichthyol.de [ichthyol.de]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential cytotoxicity of Ictasol at high concentrations
Welcome to the Ictasol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental evaluation and mitigation of potential cytotoxicity of this compound, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxicity profile?
A1: this compound, also known as sodium shale oil sulfonate, is a well-tolerated active ingredient used in dermatological and cosmetic preparations for its anti-inflammatory, antimicrobial, and anti-seborrheic properties.[1][2] It has a long history of use and is generally considered safe, with a low potential for skin irritation.[2][3][4] Consequently, public data on cytotoxicity at high concentrations is limited. However, as with any active ingredient, it is prudent to assess its cytotoxic potential within your specific formulation and cell model.
Q2: At what concentration might this compound become cytotoxic?
A2: The cytotoxic concentration of this compound will depend on the cell type, exposure duration, and the specific formulation. Due to its established safety profile, significant cytotoxicity is not expected at typical topical use concentrations. To determine the specific cytotoxic threshold for your experimental conditions, it is recommended to perform a dose-response study using a relevant cell-based assay, such as the MTT assay on human keratinocytes.
Q3: How can I assess the skin irritation potential of a high-concentration this compound formulation?
A3: The recommended method for assessing skin irritation potential is the In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method, as described in the OECD Test Guideline 439.[5][6] This method uses a 3D model of human epidermis that mimics the properties of in vivo skin and evaluates cell viability after topical application of the test substance.[6] A significant reduction in cell viability (typically below 50%) is indicative of irritation potential.[6]
Q4: What are the initial steps to take if I observe unexpected cytotoxicity in my experiments with this compound?
A4: If you encounter unexpected cytotoxicity, first verify the experimental setup. This includes checking cell health, confirming the concentration of this compound, and ensuring the purity of the sample. It is also important to evaluate the contribution of other components in your formulation to the observed cytotoxicity. Consider performing the cytotoxicity assay on the vehicle (formulation without this compound) as a control.
Q5: How can I mitigate the potential for skin irritation in a topical formulation containing high concentrations of this compound?
A5: To minimize the irritation potential of a topical formulation, consider the following strategies:
-
pH Optimization: Formulate the product to have a pH that is compatible with the skin's natural acidic mantle (around 4.5-5.5).[7][8]
-
Inclusion of Soothing Agents: Incorporate ingredients with known anti-irritant and soothing properties, such as allantoin, bisabolol, panthenol, or niacinamide.[9][10]
-
Use of Barrier-Repairing Ingredients: Ingredients like ceramides and fatty acids can help to reinforce the skin's natural barrier.[9]
-
Advanced Delivery Systems: Encapsulation techniques or the use of specialized delivery systems can help to control the release of the active ingredient and reduce direct contact with the skin surface, thereby lowering irritation potential.[11]
Troubleshooting Guides
Troubleshooting for In Vitro Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are more prone to evaporation.[12] |
| Low absorbance values in all wells (including controls) | Low cell density, incorrect wavelength reading, or expired reagents. | Optimize cell seeding density to ensure a sufficient number of viable cells. Verify the spectrophotometer settings. Use fresh reagents.[13] |
| High background absorbance | Contamination of the culture medium or interference from the test substance. | Use fresh, sterile medium. Run a control with the test substance in cell-free medium to check for direct reduction of the MTT reagent. |
| Unexpectedly high cytotoxicity | Error in dilution of the test substance, contamination, or sensitivity of the cell line. | Double-check all calculations and dilutions. Ensure aseptic technique. Consider using a more robust cell line or a 3D tissue model. |
Troubleshooting for Reconstructed Human Epidermis (RhE) Test
| Problem | Possible Cause | Solution |
| Low viability in negative controls | Improper handling of the tissues, contamination, or issues with the culture medium. | Follow the manufacturer's instructions for tissue handling and culture. Maintain sterile conditions. Use the recommended and pre-warmed culture medium. |
| High viability in positive controls | Inactive positive control substance or insufficient exposure time. | Use a fresh, validated positive control at the correct concentration. Ensure the exposure time aligns with the protocol. |
| Tissue damage or detachment | Harsh application of the test substance or incompatibility of the substance with the tissue. | Apply the test substance gently to the surface of the tissue. For highly viscous or solid materials, ensure even spreading. |
| Color interference with MTT assay | The test substance is colored and absorbs light at the same wavelength as formazan. | If the test substance is colored, it may be necessary to use a color-correction protocol or an alternative viability assay that is not colorimetric.[14] |
Quantitative Data
As public quantitative cytotoxicity data for this compound is limited due to its high safety profile, the following tables provide representative data for other topical antimicrobial agents. This illustrates how to present such data for comparison.
Table 1: Example Cytotoxicity (IC50) of Topical Antimicrobials on Human Keratinocytes
| Compound | Assay | Exposure Time | IC50 (µg/mL) |
| Mupirocin | Neutral Red Uptake | 24 hours | > 1000 |
| Gentamicin | Neutral Red Uptake | 24 hours | ~500 |
| Polymyxin B | Neutral Red Uptake | 24 hours | > 2000 |
| Chlorhexidine Gluconate | Neutral Red Uptake | 24 hours | < 10 |
| Povidone-Iodine | Neutral Red Uptake | 24 hours | ~150 |
| (Note: Data is representative from published literature and should be used for illustrative purposes only. Actual values may vary based on experimental conditions.)[15][16][17] |
Table 2: Example Skin Irritation Classification using Reconstructed Human Epidermis (RhE) Model
| Test Substance | Mean Viability (%) | Classification (OECD TG 439) |
| Negative Control | 100 | Non-Irritant |
| Positive Control (5% SDS) | 25 | Irritant |
| This compound (High Concentration Formulation) | (Experimental Data to be Inserted) | (To be Determined) |
| Vehicle Control | 95 | Non-Irritant |
| (Note: A mean viability of ≤ 50% classifies the substance as an irritant.)[6] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (OECD TG 439)
This protocol outlines the key steps for assessing the skin irritation potential of a high-concentration this compound formulation using a commercially available RhE model.
-
RhE Tissue Preparation: Upon receipt, handle the RhE tissues aseptically. Place each tissue in a well of a 6-well plate containing pre-warmed culture medium and incubate overnight at 37°C and 5% CO2.[18]
-
Application of Test Substance: Apply a sufficient amount of the this compound formulation (e.g., 25 µL for liquids or 25 mg for solids) topically to the stratum corneum of the RhE tissue.[14] Use a positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., sterile PBS).
-
Exposure and Post-Incubation: Expose the tissues to the test substance for 60 minutes.[14] After exposure, thoroughly wash the tissues with PBS to remove the substance. Transfer the tissues to fresh culture medium and incubate for 42 hours.[19]
-
MTT Assay: After the post-incubation period, transfer each tissue to a 24-well plate containing MTT solution (1 mg/mL) and incubate for 3 hours.[18]
-
Formazan Extraction: After incubation with MTT, transfer the tissues to a new 24-well plate and add isopropanol to each well to extract the purple formazan crystals. Shake for at least 2 hours at room temperature.[18]
-
Data Analysis: Measure the optical density (OD) of the formazan solution using a plate reader at 570 nm. Calculate the percentage viability relative to the negative control. A mean viability of ≤ 50% indicates that the formulation has irritation potential.[18]
Protocol 2: Cytotoxicity Assessment using MTT Assay on Human Keratinocytes
This protocol describes a standard procedure to determine the IC50 value of this compound in a 2D culture of human keratinocytes (e.g., HaCaT cell line).
-
Cell Seeding: Seed human keratinocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the this compound formulation in culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of the this compound dilutions to the wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure duration.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[21][22]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading and Analysis: Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[22] Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is the concentration of this compound that reduces cell viability by 50%.
Visualizations
References
- 1. ichthyol.de [ichthyol.de]
- 2. shop.morroccomethod.com [shop.morroccomethod.com]
- 3. ewg.org [ewg.org]
- 4. Sodium Shale Oil Sulfonate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 5. oecd.org [oecd.org]
- 6. senzagen.com [senzagen.com]
- 7. formulabotanica.com [formulabotanica.com]
- 8. medpaksolutions.com [medpaksolutions.com]
- 9. trulux.com [trulux.com]
- 10. ulprospector.com [ulprospector.com]
- 11. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 15. Cytotoxic effects of topical antimicrobial and antiseptic agents on human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cytotoxicity-testing-of-topical-antimicrobial-agents-on-human-keratinocytes-and-fibroblasts-for-cultured-skin-grafts - Ask this paper | Bohrium [bohrium.com]
- 18. youtube.com [youtube.com]
- 19. Improved Tool for Predicting Skin Irritation on Reconstructed Human Epidermis Models Based on Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Cell Viability Using MTT Assay [bio-protocol.org]
- 21. MTT Assay for Cell Viability [bio-protocol.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Ictasol Incubation Time in Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Ictasol in various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell viability assay?
For initial screening in cell viability assays such as MTT, MTS, or WST-1, a 24-hour incubation period with this compound is a common starting point. However, the optimal time can vary significantly depending on the cell type and the specific research question. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your experimental model.[1][2]
Q2: How does incubation time with this compound affect IC50 values in proliferation assays?
The half-maximal inhibitory concentration (IC50) of this compound can be time-dependent. Generally, longer incubation times may lead to lower IC50 values as the compound has more time to exert its effects. It is crucial to establish a consistent incubation time across all experiments to ensure the comparability of results. A 72-hour incubation is often used to capture the full effect of an anti-proliferative compound.[1][3][4][5][6]
Q3: For anti-inflammatory assays measuring cytokine release, what is the optimal incubation period with this compound?
The optimal incubation time for measuring the inhibitory effect of this compound on cytokine production (e.g., TNF-α, IL-6) depends on the kinetics of cytokine secretion in your specific cell model upon stimulation. A common approach is to pre-incubate the cells with this compound for a period (e.g., 1-4 hours) before adding the inflammatory stimulus. The total incubation time with both this compound and the stimulus can range from 6 to 48 hours. Time-course experiments are essential to pinpoint the peak of cytokine production and the optimal window for observing this compound's inhibitory effect.[7][8]
Q4: How quickly can I expect to see an effect of this compound on signaling pathways like NF-κB and MAPK?
Modulation of signaling pathways such as NF-κB and MAPK by this compound can occur rapidly, often within minutes to a few hours. For instance, changes in the phosphorylation status of key proteins in the MAPK pathway can be transient, peaking at early time points (e.g., 15-60 minutes) and then declining.[9][10][11][12][13] For NF-κB, inhibition of its nuclear translocation can also be observed within a few hours of treatment.[14] Therefore, short-time point experiments are critical for studying these early signaling events.
Troubleshooting Guides
Cell Viability and Proliferation Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in results between time points. | Inconsistent cell seeding density. Edge effects in the microplate. this compound instability in the culture medium over longer incubation periods. | Ensure a homogenous cell suspension and consistent seeding in all wells. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. For long-term experiments (>48 hours), consider a medium change with fresh this compound.[15] |
| No significant effect of this compound observed even at high concentrations. | Incubation time is too short for the effect to manifest. The cell line is resistant to this compound. | Extend the incubation time (e.g., up to 72 or 96 hours). Verify the sensitivity of your cell line to other known anti-proliferative agents. |
| Increased cell proliferation at low this compound concentrations (hormesis). | This is a known biological phenomenon for some compounds. | Acknowledge this effect in your data analysis. Ensure a wide range of concentrations is tested to capture the full dose-response curve. |
Anti-inflammatory and Cytokine Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent inhibition of cytokine release by this compound. | Suboptimal pre-incubation time with this compound. Timing of sample collection does not align with peak cytokine secretion. | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus (e.g., test 1, 2, and 4 hours). Perform a time-course experiment to determine the peak of cytokine production in response to your stimulus and collect supernatants at that time point. |
| High background cytokine levels in unstimulated controls. | Cells are stressed or activated due to handling. Mycoplasma contamination. | Handle cells gently during seeding and treatment. Regularly test your cell cultures for mycoplasma contamination. |
| This compound precipitates in the culture medium. | The concentration of this compound is too high for the solvent used. | Check the solubility of this compound in your culture medium. Consider using a lower concentration or a different solvent system (ensure the solvent itself does not affect the cells). |
Signaling Pathway Analysis (Western Blot, etc.)
| Issue | Possible Cause | Troubleshooting Steps |
| Failure to detect changes in protein phosphorylation. | The time points chosen for analysis miss the transient phosphorylation event. this compound does not affect the specific pathway being investigated in your cell model. | Perform a detailed time-course experiment with short intervals (e.g., 0, 5, 15, 30, 60 minutes) after this compound treatment. Confirm the activation of the pathway with a known positive control. |
| Inconsistent results between biological replicates. | Asynchrony of cell cultures. Variations in the timing of cell lysis after treatment. | Synchronize the cell cycle of your cultures before the experiment if possible. Ensure precise and consistent timing for cell harvesting and lysis for all samples. |
Experimental Protocols
General Protocol for Determining Optimal Incubation Time in a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the different concentrations of this compound to the designated wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the dose-response curves and determine the IC50 value for each incubation time.
General Protocol for Assessing the Effect of this compound on TNF-α Secretion
-
Cell Seeding: Plate your cells (e.g., macrophages or other immune cells) in a 24-well plate and allow them to stabilize.
-
This compound Pre-incubation: Treat the cells with various concentrations of this compound or vehicle control for a predetermined pre-incubation time (e.g., 2 hours).
-
Inflammatory Stimulus: Add an inflammatory stimulus (e.g., LPS) to the wells to induce TNF-α production.
-
Incubation: Incubate the plates for different time points post-stimulation (e.g., 4, 8, 12, and 24 hours).
-
Supernatant Collection: At each time point, carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against time for each this compound concentration to determine the optimal time for observing the inhibitory effect.
Data Presentation
The following tables provide illustrative examples of how to present quantitative data for optimizing this compound incubation time. Please note that these are example data and should be replaced with your experimental results.
Table 1: Time-Dependent Effect of this compound on the IC50 Value in a Cell Proliferation Assay (Example Data)
| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |
| Example Cell Line A | 85.2 | 55.6 | 32.1 |
| Example Cell Line B | >100 | 78.4 | 45.9 |
Table 2: Time-Course of TNF-α Inhibition by this compound (10 µg/mL) in LPS-Stimulated Macrophages (Example Data)
| Incubation Time with LPS | TNF-α in Supernatant (pg/mL) - Vehicle Control | TNF-α in Supernatant (pg/mL) - this compound (10 µg/mL) | % Inhibition |
| 4 hours | 850 | 510 | 40% |
| 8 hours | 1500 | 750 | 50% |
| 12 hours | 1200 | 660 | 45% |
| 24 hours | 700 | 420 | 40% |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Temporal dynamics of this compound's effect on signaling pathways.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of short-time treatment with TNF-α on stem cell activity and barrier function in enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time course of the MAPK and PI3-kinase response within 24 h of skeletal muscle overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Time courses of changes in phospho- and total- MAP kinases in the cochlea after intense noise exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time Courses of Changes in Phospho- and Total- MAP Kinases in the Cochlea after Intense Noise Exposure | PLOS One [journals.plos.org]
- 13. Time course changes in signaling pathways and protein synthesis in C2C12 myotubes following AMPK activation by AICAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Chemical Analysis of Complex Ictasol Mixtures
Welcome to the technical support center for the chemical analysis of Ictasol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance, frequently asked questions, and standardized protocols to assist in your experimental work with this complex material.
This compound, a sulfonated shale oil, is not a single chemical entity but a multifaceted mixture of organic sulfur compounds and other molecules derived from sulfur-rich oil shale.[1][2] This complexity presents unique challenges in chemical analysis, requiring robust methodologies to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic analysis of this compound so challenging?
A1: The primary challenge lies in its origin and production. This compound is derived from the dry distillation of sulfur-rich oil shale, followed by sulfonation and neutralization.[1][3] This process results in a highly complex mixture containing a vast number of closely related sulfonated organic compounds, rather than a single active pharmaceutical ingredient. This inherent complexity often leads to chromatograms with a large, unresolved "hump" of co-eluting components, making the separation and quantification of individual molecules difficult.
Q2: What are the critical first steps in developing an analytical method for a new this compound-containing formulation?
A2: The critical first steps involve sample preparation and solubility testing. Due to its amphiphilic nature (possessing both hydrophilic and lipophilic properties), this compound's solubility and behavior can change based on the formulation's matrix.[1] It is crucial to:
-
Assess Solubility: Test the solubility of the formulation in various potential mobile phase solvents (e.g., methanol, acetonitrile, water, and buffered solutions).
-
Develop a Robust Extraction Procedure: Create a sample preparation protocol that consistently and efficiently extracts the this compound components from the product matrix while minimizing the extraction of interfering excipients. This may involve liquid-liquid extraction, solid-phase extraction, or a simple "dilute-and-shoot" approach if the matrix is simple enough.[4]
-
Perform Filtration Compatibility Studies: Ensure that the target analytes do not adsorb to the syringe filters used for sample cleanup, which could lead to inaccurate quantification.
Q3: How can chemometric techniques be applied to the analysis of this compound?
A3: Chemometrics uses statistical and mathematical methods to extract meaningful information from complex chemical data. For a mixture like this compound, where complete chromatographic separation is often impossible, chemometrics is invaluable. Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and identify patterns or clusters, which is useful for comparing different batches of raw material or studying degradation patterns.[5][6] Partial Least Squares (PLS) regression can be used to build calibration models that correlate the complex analytical data (like a full chromatogram or spectrum) with the material's properties or biological activity, even without resolving every single peak.
Troubleshooting Guides for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing this compound. However, its complex nature can lead to various issues. The table below addresses common problems with causes and solutions tailored to this compound analysis.
| Problem | Potential Causes Specific to this compound Analysis | Recommended Solutions |
| High Backpressure | 1. Precipitation of less soluble this compound components in the mobile phase.[1] 2. Accumulation of particulate matter from the complex sample matrix on the column inlet frit. 3. Use of an incompatible sample solvent that causes components to precipitate upon injection. | 1. Ensure the mobile phase and sample solvent are fully compatible. Increase the organic content of the sample solvent if necessary. 2. Filter all samples through a 0.45 µm or 0.22 µm syringe filter. Use an in-line filter or guard column to protect the analytical column. 3. Reverse-flush the column with a strong solvent (follow manufacturer's guidelines). |
| Baseline Drift or Noise | 1. Gradual elution of strongly retained, complex components from the this compound mixture, especially during gradient runs. 2. Contamination in the mobile phase or slow degradation of this compound components on the column. 3. Insufficient column equilibration time between injections, which is critical for complex mixtures. | 1. Increase the column wash step at the end of the gradient to ensure all components are eluted before the next injection. 2. Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily. 3. Extend the column equilibration time until a stable baseline is achieved before injecting the next sample. |
| Poor Peak Resolution / Broad Peaks | 1. The inherent complexity of this compound leads to the co-elution of many similar compounds. 2. Secondary interactions between the sulfonated, acidic components of this compound and the stationary phase. 3. Column overloading due to the high concentration of total dissolved solids in the sample. | 1. Optimize the gradient profile (e.g., make it shallower to improve separation). Experiment with different stationary phases (e.g., Phenyl-Hexyl instead of C18). 2. Adjust the mobile phase pH with a modifier like formic acid or phosphoric acid to suppress the ionization of silanol groups and acidic analytes. 3. Dilute the sample or reduce the injection volume. |
| Ghost Peaks | 1. Carryover from a previous, more concentrated this compound sample. The sticky nature of some components can adhere to the injector needle or valve. 2. Contamination in the sample preparation process or in the mobile phase solvents. | 1. Implement a robust needle wash protocol in the autosampler sequence, using a strong organic solvent. 2. Inject a blank solvent run after a high-concentration sample to check for carryover. 3. Always use high-purity solvents and clean glassware for sample and mobile phase preparation. |
Data Summary
Quantitative data from studies on sulfonated shale oils can help in understanding their efficacy. Below is a summary of data from a study investigating the antifungal activity of different fractions.
| Substance | Fungus Type | Effective Fungicidal Concentration Range (%) |
| Dark Sulfonated Shale Oil (refined at 150-210°C) | Yeasts, Dermatophytes, Hyphomycetes | 0.2 – 16.8 |
| Light Sulfonated Shale Oil (refined at 85-150°C) | Yeasts, Dermatophytes, Hyphomycetes | 0.1 – 5.9 |
| Data sourced from a study on the in-vitro antifungal activity of sulfonated shale oils. |
Experimental Protocols
Standard Operating Procedure: Sample Preparation for HPLC Analysis
This protocol outlines a general procedure for preparing an this compound-containing topical cream for HPLC analysis. This protocol should be optimized for each specific formulation.
-
Objective: To extract this compound components from a cream matrix and prepare a clean sample for HPLC injection.
-
Materials:
-
This compound-containing cream sample.
-
Methanol (HPLC Grade).
-
Acetonitrile (HPLC Grade).
-
Deionized Water (18.2 MΩ·cm).
-
Centrifuge tubes (15 mL or 50 mL).
-
Volumetric flasks.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or other compatible material).
-
HPLC vials.
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of the cream into a 50 mL centrifuge tube.
-
Add 20.0 mL of Methanol to the tube.
-
Cap the tube and shake vigorously on a mechanical shaker for 30 minutes to disperse the cream and dissolve the this compound components.
-
Centrifuge the tube at 4000 RPM for 15 minutes to precipitate the insoluble excipients.
-
Carefully decant the supernatant into a 25.0 mL volumetric flask.
-
Bring the flask to volume with Methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter directly into an HPLC vial.
-
The sample is now ready for injection.
-
Method Parameters: General Purpose HPLC-UV Method for this compound Profiling
This method provides a starting point for the chromatographic profiling of this compound. Optimization of the gradient, flow rate, and column chemistry is highly recommended.
-
Instrumentation: HPLC with UV/Vis Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
Visualized Workflows and Pathways
The following diagrams illustrate common workflows and conceptual pathways relevant to the analysis and understanding of this compound.
Caption: General analytical workflow for this compound mixtures.
References
How to control for the vehicle effects when studying Ictasol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ictasol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound, also known as sodium bituminosulfonate, is a sulfonated shale oil extract recognized for its anti-inflammatory and antimicrobial properties.[1] In research, it is primarily investigated for its therapeutic potential in various dermatological conditions, including acne, seborrheic dermatitis, and dandruff. Its mechanisms of action are a key area of study, focusing on its effects on inflammatory signaling pathways and its efficacy against various microorganisms.
Q2: How should I choose an appropriate vehicle for my this compound experiments?
A2: The choice of vehicle is critical and depends on the specific experimental design (in vitro or in vivo) and the intended application. This compound is water-soluble, which allows for a variety of aqueous-based formulations.[2] For topical applications, the vehicle should ensure good skin contact and penetration. Common vehicles for topical drug delivery include oil-in-water (O/W) emulsions (creams and lotions), gels, and ointments.[3][4] The selection should be based on the desired viscosity, occlusivity, and drug release characteristics.[5] It is crucial to use a vehicle that is non-irritating and does not interfere with the experimental endpoints.
Q3: What are the key considerations for a vehicle control group when studying this compound?
A3: A vehicle control group is essential to distinguish the effects of this compound from those of the vehicle itself. The vehicle control should contain all the same components as the this compound formulation, in the same proportions, but without this compound. This is critical because some vehicle components can have their own biological effects. For example, certain emulsifiers or penetration enhancers may influence skin barrier function or inflammatory responses. The vehicle control group should be subjected to the exact same experimental conditions as the this compound-treated group.
Troubleshooting Guides
In Vitro Experimentation
Problem: I am observing unexpected results or high variability in my cell-based assays.
-
Possible Cause 1: Vehicle-induced effects.
-
Troubleshooting:
-
Ensure you have a proper vehicle control group.
-
Test the vehicle alone on your cell line to assess its baseline effects on cell viability, proliferation, and any specific markers you are measuring. Some solvents, even at low concentrations, can be toxic to certain cell lines. For example, ethanol and acetone have been shown to affect the proliferation of HaCaT keratinocytes.[6]
-
-
-
Possible Cause 2: Interference with cell viability assays.
-
Troubleshooting:
-
This compound, being a sulfur-containing compound, may have reducing properties that can interfere with tetrazolium-based viability assays like the MTT assay, leading to false-positive results.[7] Antioxidant compounds are known to interfere with the MTT assay.[7]
-
Recommendation: Use an alternative viability assay that is not based on cellular reduction. Suitable alternatives include:
-
Resazurin (AlamarBlue) reduction assay: This is another metabolic indicator but may be less susceptible to interference.[1]
-
ATP-based assays (e.g., CellTiter-Glo®): These measure the ATP present in viable cells and are generally not affected by reducing compounds.[8]
-
Sulforhodamine B (SRB) assay: This assay measures total protein content and is independent of cellular metabolism.[9]
-
Trypan blue exclusion assay: A simple method to count viable cells based on membrane integrity.[1]
-
-
-
Problem: My this compound formulation for in vitro studies appears unstable (e.g., phase separation, precipitation).
-
Possible Cause: Improper formulation or storage.
-
Troubleshooting:
-
Visual Inspection: Look for signs of instability such as layering, color change, formation of grainy or waxy textures, or a significant change in viscosity.[10]
-
pH Check: A significant change in the pH of your formulation can indicate instability and affect the performance of emulsifiers and stabilizers.[10]
-
Formulation Optimization: For oil-in-water emulsions, ensure the oil-to-emulsifier ratio is correct. Too much oil or an inappropriate emulsifier can lead to separation.[10] The order of mixing ingredients and the temperature during preparation are also critical process parameters.[3]
-
Storage: Store your formulation under appropriate conditions (e.g., protected from light, controlled temperature) to prevent degradation.
-
-
Data Presentation: Quantitative Data Summary
| Parameter | This compound Concentration | Vehicle Control | Expected Outcome |
| In Vitro Anti-inflammatory Activity (HaCaT cells) | |||
| IL-6 Secretion (pg/mL) | 1-10 µg/mL | Vehicle Only | Dose-dependent decrease |
| TNF-α Secretion (pg/mL) | 1-10 µg/mL | Vehicle Only | Dose-dependent decrease |
| NF-κB Activation (RLU) | 1-10 µg/mL | Vehicle Only | Dose-dependent decrease |
| p-p38 MAPK/total p38 MAPK ratio | 1-10 µg/mL | Vehicle Only | Dose-dependent decrease |
| In Vitro Antimicrobial Activity (M. furfur) | |||
| Minimum Inhibitory Concentration (MIC) | 0.8 - 2.2 µl/ml | Vehicle Only | Growth inhibition at a specific concentration |
| Cell Membrane Permeability (% PI positive cells) | MIC, 2x MIC | Vehicle Only | Dose-dependent increase |
Experimental Protocols
Key Experiment 1: In Vitro Anti-inflammatory Activity - NF-κB Activation
Objective: To determine if this compound inhibits inflammation by modulating the NF-κB signaling pathway.
Methodology: Luciferase Reporter Assay
-
Cell Culture: Use a human keratinocyte cell line, such as HaCaT, or a cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HeLa 57A).[11][12]
-
Vehicle Preparation: A recommended research-grade vehicle for in vitro studies with water-soluble compounds is a simple aqueous solution or a basic oil-in-water emulsion. For initial screening, this compound can be dissolved directly in the cell culture medium. For emulsion preparation, a standard formulation could consist of an oil phase (e.g., isopropyl myristate), a non-ionic surfactant (e.g., Tween 80), a co-surfactant/solubilizer (e.g., propylene glycol), and an aqueous phase (water or buffer).
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) and the vehicle control for a predetermined time (e.g., 1-2 hours).
-
Induce inflammation using a known stimulus such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 20 ng/mL for 7 hours.[13]
-
-
Luciferase Assay:
-
After incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[13]
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the luciferase assay reagent containing luciferin to each well.[11]
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the luciferase activity, which reflects NF-κB activation.[14]
-
Key Experiment 2: In Vitro Anti-inflammatory Activity - MAPK Signaling
Objective: To investigate if this compound's anti-inflammatory effects are mediated through the p38 MAPK pathway.
Methodology: Western Blot for Phosphorylated p38 MAPK
-
Cell Culture and Treatment: Culture HaCaT or RAW 264.7 macrophage cells. Treat the cells with this compound and/or a pro-inflammatory stimulus as described in the NF-κB assay.
-
Protein Extraction: Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38).
-
Subsequently, probe the same membrane with a primary antibody for total p38 MAPK as a loading control.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
-
Analysis: Quantify the band intensities and express the results as a ratio of p-p38 to total p38. A decrease in this ratio in this compound-treated cells would indicate an inhibition of the p38 MAPK pathway.
Key Experiment 3: In Vitro Antimicrobial Mechanism - Fungal Cell Membrane Permeability
Objective: To determine if this compound inhibits the growth of Malassezia furfur by disrupting its cell membrane.
Methodology: Propidium Iodide (PI) Uptake Assay
-
Fungal Culture: Culture M. furfur in a suitable medium, such as modified Dixon's (mDixon) agar or broth.
-
Treatment:
-
Prepare a suspension of M. furfur cells.
-
Treat the fungal cells with this compound at its Minimum Inhibitory Concentration (MIC) and 2x MIC, along with a vehicle control.
-
Incubate for a specified period (e.g., 24 hours).
-
-
PI Staining:
-
After incubation, wash the cells with PBS.
-
Resuspend the cells in a binding buffer and add propidium iodide (PI) solution. PI is a fluorescent dye that can only enter cells with compromised membranes.[15]
-
Incubate in the dark.
-
-
Analysis:
-
Analyze the cells using a flow cytometer or a fluorescence microscope.
-
An increase in the percentage of PI-positive (red fluorescent) cells in the this compound-treated groups compared to the control would indicate that this compound disrupts the fungal cell membrane.[15]
-
Visualizations
References
- 1. blog.quartzy.com [blog.quartzy.com]
- 2. Ammonium bituminosulfonate - Wikipedia [en.wikipedia.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Novel Applications of Lead Acetate and Flow Cytometry Methods for Detection of Sulfur-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolinscientific.com [biolinscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamomum burmannii Essential Oil as a Promising Antimicrobial Agent Against Cutaneous Pathogens: Mechanistic Insights into Its Anti-Malassezia furfur Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cosmetic emulsion separation [personalcarescience.com.au]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-1α Induction in Human Keratinocytes (HaCaT): An In Vitro Model for Chemoprevention in Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. In vitro and in vivo synergistic inhibition of Malassezia furfur targeting cell membranes by Rosa rugosa Thunb. and Coptidis Rhizoma extracts - PMC [pmc.ncbi.nlm.nih.gov]
Ictasol Technical Support Center: Enhancing Experimental Reproducibility
Welcome to the Ictasol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues to enhance reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a light sulfonated shale oil, also known as sodium shale oil sulfonate.[1] It is a complex mixture of compounds derived from the dry distillation of sulfur-rich oil shale.[1][2] Its primary mechanisms of action are:
-
Anti-inflammatory: this compound has been shown to reduce the generation of inflammatory mediators.[3]
-
Antimicrobial: It is effective against various bacteria and fungi, including those implicated in skin conditions.[3]
-
Anti-seborrheic: this compound helps to regulate sebum production, which is beneficial in conditions like acne and seborrheic dermatitis.[4][5]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily investigated for its therapeutic potential in various dermatological conditions. Common research applications include studying its efficacy in models of acne vulgaris, seborrheic dermatitis, rosacea, and dandruff.[3][4]
Q3: Is there variability in the composition of this compound batches?
A3: As a product derived from a natural source (shale oil), there can be inherent variability in the exact composition of this compound between batches. The manufacturing process, which includes extraction, distillation, sulfonation, and purification, is standardized to minimize this variability.[4][6] However, researchers should be aware of this potential for batch-to-batch differences and consider it when analyzing results and ensuring reproducibility.
Q4: What are the known signaling pathways modulated by this compound?
A4: The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response. The precise mechanism of how this compound interacts with this pathway is an area of ongoing research.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in in vitro anti-inflammatory assay results. | 1. Inconsistent this compound concentration or solubility. 2. Batch-to-batch variation of this compound. 3. Cell culture contamination or inconsistent cell passage number. | 1. Prepare fresh this compound solutions for each experiment. Ensure complete solubilization; sonication may be helpful. 2. If possible, use the same batch of this compound for a complete set of experiments. If changing batches, perform a bridging study to compare the activity of the old and new batches. 3. Regularly test cell cultures for mycoplasma contamination. Use cells within a consistent and low passage number range. |
| Inconsistent results in antimicrobial susceptibility testing (e.g., MIC assays). | 1. Improper preparation of this compound dilutions. 2. Variation in microbial inoculum density. 3. Interaction of this compound with broth or agar components. | 1. Use serial dilution methods for accurate concentration gradients. 2. Standardize the inoculum to the recommended McFarland standard for the specific microorganism. 3. Perform a control experiment to assess the inhibitory or growth-promoting effects of the media in the presence of this compound. |
| Difficulty in observing a significant effect on sebum production in sebocyte cultures. | 1. Sub-optimal this compound concentration. 2. Insufficient treatment duration. 3. Low baseline sebum production in the cultured sebocytes. | 1. Perform a dose-response study to determine the optimal concentration of this compound. 2. Extend the treatment period, as effects on sebum production may not be immediate. 3. Ensure the sebocyte culture conditions are optimized for sebum production. Consider using stimulants like linoleic acid or testosterone to induce a higher baseline. |
| Unexpected cytotoxicity in cell-based assays. | 1. This compound concentration is too high. 2. Contaminants in the this compound sample. 3. Sensitivity of the specific cell line. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your specific cell line. 2. Ensure the this compound is from a reputable source and stored correctly. 3. Test a range of cell lines to identify one with a suitable tolerance to this compound. |
Quantitative Data Summary
Antimicrobial Activity of this compound (Sodium Bituminosulfonate)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Microorganism | MIC₅₀ (g/L) | MIC₉₀ (g/L) | MIC Range (g/L) | Reference |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 | 0.25 | 0.06 - 0.5 | [7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.125 | 0.25 | 0.06 - 0.25 | [7] |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.
Clinical Efficacy of this compound in Acne Treatment
This table summarizes the results from clinical studies evaluating the efficacy of a cream containing 1% this compound for the treatment of mild to moderately severe acne.
| Study Design | Number of Participants | Duration | Key Findings | Reference |
| Multicentric study | 101 | 6 weeks | 94% improvement in the overall appearance of acne-prone skin. | [4] |
| Monocentric study | 20 | 8 weeks | ~80% reduction in the number of pimples. | [4] |
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Activity Assay
Objective: To evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no this compound, no LPS), a positive control (no this compound, with LPS), and test groups (this compound and LPS).
-
-
Nitric Oxide Measurement:
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the LPS-only treated group.
In Vitro Sebum Production Assay
Objective: To assess the effect of this compound on lipid synthesis in cultured human sebocytes.
Materials:
-
Primary human sebocytes or an immortalized sebocyte cell line (e.g., SZ95)
-
Sebocyte growth medium
-
This compound
-
Linoleic acid (or other lipid synthesis inducer)
-
Nile Red stain
-
Phosphate-buffered saline (PBS)
-
Formaldehyde
Procedure:
-
Cell Culture: Culture human sebocytes in the appropriate growth medium.
-
Cell Seeding: Seed the cells in a multi-well plate suitable for fluorescence microscopy or a plate reader.
-
Treatment:
-
Once the cells reach 70-80% confluency, treat them with different concentrations of this compound.
-
To stimulate sebum production, co-treat with an inducer like linoleic acid. Include appropriate controls.
-
Incubate for 48-72 hours.
-
-
Lipid Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the intracellular lipid droplets with Nile Red solution (1 µg/mL in PBS) for 15 minutes at 37°C.
-
-
Quantification:
-
Wash the cells with PBS to remove excess stain.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~550 nm).
-
-
Data Analysis: Compare the fluorescence intensity of this compound-treated cells to the control groups to determine the effect on lipid synthesis.
Visualizations
Caption: A generalized workflow for in vitro and in vivo experiments with this compound.
Caption: The NF-κB signaling pathway with potential points of this compound intervention.
References
- 1. systemakvile.com [systemakvile.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Research Progress on Establishing and Evaluation of Acne Animal Models [slarc.org.cn]
- 4. This compound | 12542-33-5 | Benchchem [benchchem.com]
- 5. HR-1 Mice: A New Inflammatory Acne Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumipeau.com [lumipeau.com]
- 7. clinsurggroup.us [clinsurggroup.us]
Technical Support Center: Ictasol Interactions with Topical Agents
Welcome to the technical support center for Ictasol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential interactions when co-formulating this compound with other topical agents. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary properties?
This compound, also known as sodium shale oil sulfonate, is a well-tolerated, sulfonated shale oil extract.[1][2] It is recognized for its multifunctional properties, including:
-
Anti-inflammatory: this compound has been shown to reduce the generation of inflammatory mediators.[1][3]
-
Antimicrobial: It exhibits activity against various bacteria and fungi.[1][2][4]
-
Anti-seborrheic: It helps in regulating sebum production.[4]
This compound is a water-soluble substance with surfactant-like properties and is stable over a wide pH range, though strong acids can cause precipitation.[1][2][4] It is used in a variety of dermatological products to treat conditions such as acne, dandruff, rosacea, and eczema.[1][3]
Q2: Are there any known synergistic effects of this compound with other topical agents?
Yes, studies have indicated that this compound can have synergistic effects with other active pharmaceutical ingredients (APIs). For instance, a combination of 0.5% this compound and 0.5% ketoconazole was found to be as effective as 1.0% ketoconazole alone in treating dandruff, with a more significant reduction in itching and redness.[5] Another study showed that a formulation containing 1% this compound and 0.5% salicylic acid effectively reduced skin lesions.[5] These findings suggest that incorporating this compound may allow for a reduction in the concentration of other active ingredients, potentially improving the overall tolerability of the formulation.
Q3: What are the general compatibility concerns when formulating this compound with other topical agents?
While this compound is generally well-tolerated, potential incompatibilities can arise.[2] As a sulfonated compound, its stability and the stability of co-formulated agents can be influenced by factors such as pH, temperature, and the presence of other excipients.[1] Direct chemical reactions, such as oxidation or reduction, are possible with certain active ingredients. Physical instability, like precipitation or phase separation, can also occur, particularly with changes in pH or the addition of high concentrations of salts.[5]
Troubleshooting Guide
This section provides guidance on how to approach and troubleshoot potential interactions between this compound and other common topical agents.
This compound and Topical Corticosteroids (e.g., Hydrocortisone)
Potential Issue: Physical instability of the formulation (e.g., cream, lotion) leading to phase separation or changes in viscosity.
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of the final formulation is within a range where both this compound and the corticosteroid are stable. This compound is stable over a wide pH range, but corticosteroids may have a more limited stability profile.[1]
-
Emulsifier/Stabilizer Optimization: Evaluate different types and concentrations of emulsifiers and stabilizers to ensure the integrity of the emulsion.
-
Order of Addition: Experiment with the order of adding this compound and the corticosteroid to the formulation. Sometimes, the sequence of mixing can impact the final product's stability.
This compound and Topical Retinoids (e.g., Tretinoin)
Potential Issue: Chemical degradation of the retinoid due to potential oxidative or light-sensitive reactions. Tretinoin is known to be sensitive to light and oxidation.
Troubleshooting Steps:
-
Antioxidant Addition: Incorporate suitable antioxidants into the formulation to protect the retinoid from degradation.
-
Light-Protective Packaging: Package the formulation in opaque or amber containers to prevent photodegradation.
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (e.g., UV light, high temperature) to identify any potential degradation products and to establish the stability-indicating nature of your analytical methods.
This compound and Benzoyl Peroxide
Potential Issue: Benzoyl peroxide is a strong oxidizing agent and may react with the sulfur compounds present in this compound, leading to the degradation of one or both active ingredients.
Troubleshooting Steps:
-
Formulation Separation: Consider formulating the two agents in separate phases of an emulsion or in a dual-chamber delivery system to minimize direct contact.
-
Microencapsulation: Investigate the use of microencapsulated benzoyl peroxide to create a physical barrier between it and this compound within the formulation.
-
Stability-Indicating HPLC Method: Develop and validate a High-Performance Liquid Chromatography (HPLC) method to simultaneously quantify both this compound and benzoyl peroxide and their potential degradation products to accurately assess stability.
This compound and Topical Antibiotics (e.g., Clindamycin)
Potential Issue: The acidic nature of some antibiotic formulations (e.g., clindamycin phosphate) could potentially lead to the precipitation of this compound if the final formulation pH is too low.[4]
Troubleshooting Steps:
-
pH Control: Carefully buffer the formulation to a pH that ensures the stability and solubility of both the antibiotic and this compound.
-
Solubility Studies: Conduct solubility studies of both active ingredients in the formulation base at different pH values to identify the optimal range for compatibility.
-
Compatibility Screening: Perform preliminary compatibility studies by mixing simple solutions of this compound and the antibiotic at the intended formulation concentrations and observing for any precipitation or other signs of instability.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the interaction of this compound with a wide range of other topical agents. The following table summarizes the known information and highlights areas where further research is needed.
| Topical Agent | Interaction Type | Observed/Potential Outcome | Quantitative Data Availability | Recommended Action |
| Ketoconazole | Synergistic | Enhanced anti-dandruff efficacy, reduced itching and redness.[5] | Qualitative clinical study data available.[5] | Formulate together; consider reduced ketoconazole concentration. |
| Salicylic Acid | Synergistic | Effective reduction of skin lesions.[5] | Qualitative clinical study data available.[5] | Co-formulation is feasible; monitor for potential irritation. |
| Hydrocortisone | Potential Physical | Phase separation, viscosity changes. | Not available. | Conduct compatibility and stability studies. |
| Tretinoin | Potential Chemical | Degradation of tretinoin. | Not available. | Perform stability studies with antioxidants and light protection. |
| Benzoyl Peroxide | Potential Chemical | Mutual degradation due to oxidation. | Not available. | Investigate protective formulation strategies and conduct stability testing. |
| Clindamycin | Potential Physical | Precipitation of this compound at low pH. | Not available. | Carefully control formulation pH and perform compatibility screening. |
Experimental Protocols
To assist researchers in generating their own quantitative data, the following are detailed methodologies for key experiments.
Protocol 1: Compatibility and Stability Testing of this compound in a Combination Topical Formulation
Objective: To assess the physical and chemical stability of this compound when formulated with another topical agent.
Methodology:
-
Formulation Preparation: Prepare the topical formulation containing this compound and the other active ingredient according to the desired specifications. Also, prepare placebo formulations (containing only one active ingredient and the vehicle) as controls.
-
Initial Characterization:
-
Appearance: Visually inspect for color, odor, and homogeneity.
-
pH: Measure the pH of the formulation.
-
Viscosity: Determine the viscosity using a suitable viscometer.
-
Assay of Active Ingredients: Develop and validate a stability-indicating HPLC method for the simultaneous quantification of this compound and the other active ingredient. Determine the initial concentration of each active.
-
-
Stability Study:
-
Store the formulations in the intended final packaging at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions at 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:
-
Changes in appearance, pH, and viscosity.
-
Concentration of both active ingredients using the validated HPLC method.
-
Presence of any degradation products.
-
-
-
Data Analysis: Compare the results at each time point to the initial values. A significant change in any of the parameters may indicate an incompatibility or instability.
Protocol 2: In Vitro Skin Permeation Study of an this compound Combination Formulation
Objective: To evaluate the effect of co-formulating this compound on the skin permeation of another topical agent.
Methodology:
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) mounted on Franz diffusion cells.
-
Formulation Application: Apply a finite dose of the combination formulation and the single-agent control formulation to the surface of the skin.
-
Receptor Phase: Use a suitable receptor fluid in the lower chamber of the Franz cell to maintain sink conditions.
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid.
-
Analysis: Analyze the concentration of the active ingredient(s) in the receptor fluid samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: Calculate the cumulative amount of the drug permeated per unit area over time and determine the steady-state flux. Compare the permeation profiles of the active ingredient from the combination formulation and the control formulation to assess any enhancement or retardation in skin penetration.
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Mechanism
This compound is known to exert its anti-inflammatory effects by modulating various signaling pathways involved in skin inflammation. While the exact molecular targets are still under investigation, its known properties suggest an influence on key inflammatory cascades.
Caption: Proposed anti-inflammatory signaling pathway of this compound in keratinocytes.
Experimental Workflow for Troubleshooting this compound Interactions
The following workflow provides a logical approach to identifying and resolving potential issues when formulating this compound with other topical agents.
Caption: Logical workflow for troubleshooting this compound's topical interactions.
References
How to ensure the long-term stability of Ictasol stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the long-term stability of Ictasol stock solutions.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its general properties?
This compound, also known as sodium bituminosulfonate, is the sodium salt of sulfonated shale oil.[1][2] It is a complex mixture of molecules and does not have a single defined molecular weight.[1] It is water-soluble and possesses surfactant properties due to its amphiphilic nature.
2. What are the general recommendations for storing this compound raw material?
The raw material should be stored in a tightly closed container in a dry place.[1] Under these conditions, this compound has a shelf life of at least 48 months.[3]
3. What is the chemical stability of this compound?
This compound is chemically stable under standard ambient conditions (room temperature).[1] It is also stable across a wide pH range.[1][4]
4. What are the known incompatibilities of this compound?
Strong acids and the addition of salts with cations of higher valency (polyvalent cations) can cause precipitation in this compound solutions.[1][3]
5. How should I prepare a stock solution of this compound?
Given its water solubility, this compound can be readily dissolved in purified water (e.g., Milli-Q or equivalent) to the desired concentration. It is recommended to filter the solution through a 0.22 µm filter to ensure sterility and remove any particulates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in the stock solution | 1. Use of a strong acid in the formulation. 2. Contamination with polyvalent cations (e.g., from glassware or other reagents). 3. Storage at very low temperatures (though not explicitly stated in literature, it is a possibility for concentrated solutions). | 1. Ensure the pH of the solution is not strongly acidic.[1][4] 2. Use high-purity water and thoroughly cleaned glassware. Avoid sources of metal ion contamination. 3. Store at the recommended temperature and visually inspect for precipitation before use. If precipitation occurs upon refrigeration, try storing at a controlled room temperature. |
| Discoloration of the stock solution | 1. Oxidation or degradation due to improper storage (e.g., exposure to light or high temperatures). 2. Interaction with other components in the solution. | 1. Store stock solutions protected from light in amber vials or by wrapping the container in foil. Store at the recommended temperature. 2. Evaluate the compatibility of this compound with all other components in your formulation. |
| Loss of activity or inconsistent experimental results | 1. Degradation of this compound in the stock solution over time. 2. Inaccurate initial concentration of the stock solution. | 1. Prepare fresh stock solutions more frequently. Perform a stability study to determine the usable lifetime of your stock solutions under your specific storage conditions. 2. Ensure accurate weighing of the this compound raw material and precise volume measurements during preparation. |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) this compound Aqueous Stock Solution
Materials:
-
This compound raw material
-
Purified water (e.g., Milli-Q or equivalent)
-
Sterile, amber-colored storage bottles
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh 10 g of this compound powder.
-
Add the this compound powder to a sterile beaker.
-
Gradually add purified water while stirring until a total volume of 100 mL is reached.
-
Continue stirring until the this compound is completely dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile, amber-colored storage bottle.
-
Label the bottle with the name of the solution, concentration, date of preparation, and storage conditions.
-
Store the solution at the desired temperature (e.g., 4°C or room temperature), protected from light.
Protocol 2: General Approach for a Long-Term Stability Study of an this compound Stock Solution
This protocol outlines a general approach, as a specific validated stability-indicating analytical method for this compound is not publicly available. A crucial first step would be the development and validation of such a method, likely using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the long-term stability of a prepared this compound stock solution under different storage conditions.
Methodology:
-
Prepare a batch of this compound stock solution as described in Protocol 1.
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles or contamination of the main stock.
-
Store the aliquots under different conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 20-25°C
-
Accelerated: 40°C (to predict long-term stability)
-
Photostability: Room temperature with exposure to light (as a stress condition)
-
-
Establish a testing schedule:
-
Time 0 (initial analysis)
-
Monthly for the first 3 months
-
Quarterly thereafter for the duration of the study (e.g., 12-24 months)
-
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change, precipitation, or clarity.
-
pH: Measure the pH of the solution.
-
Concentration of this compound: Use a validated stability-indicating assay (e.g., HPLC) to determine the percentage of the initial this compound concentration remaining.
-
-
Data Analysis:
-
Summarize the appearance and pH data in a table.
-
Create a table with the percentage of this compound remaining at each time point for each storage condition.
-
Plot the percentage of this compound remaining versus time for each storage condition to visualize the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Long-Term Stability Data for a 10% this compound Stock Solution
| Time (Months) | Storage Condition | Appearance | pH | % this compound Remaining |
| 0 | - | Clear, light brown solution | 6.8 | 100.0 |
| 3 | 2-8°C | No change | 6.8 | 99.5 |
| 3 | 20-25°C | No change | 6.7 | 98.2 |
| 3 | 40°C | Slight darkening | 6.5 | 92.1 |
| 3 | 20-25°C + Light | Noticeable darkening | 6.6 | 90.5 |
| 6 | 2-8°C | No change | 6.8 | 99.1 |
| 6 | 20-25°C | No change | 6.7 | 96.5 |
| 6 | 40°C | Dark brown solution | 6.3 | 85.3 |
| 6 | 20-25°C + Light | Dark brown solution, slight precipitate | 6.4 | 82.0 |
Visualizations
Caption: Experimental workflow for an this compound stock solution stability study.
References
- 1. Anti-inflammatory action of pale sulfonated shale oil (ICHTHYOL pale) in UVB erythema test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keyaseth.com [keyaseth.com]
- 3. [The tolerability of pale sulfonated shale oil following local and systemic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated stability-indicating methods for determination of cilostazol in the presence of its degradation products according to the ICH guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence in Imaging Studies Involving Ictasol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential autofluorescence issues when using Ictasol in imaging studies. As a sulfonated shale oil derivative, the intrinsic fluorescence of this compound has not been extensively characterized. This guide, therefore, offers a proactive framework for identifying and mitigating potential autofluorescence from this compound or other experimental components.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause autofluorescence?
This compound is a light sulfonated shale oil utilized in dermatological formulations for its anti-inflammatory and antimicrobial properties.[1][2] Like many complex organic compounds, particularly those containing aromatic hydrocarbons and sulfur, it has the potential to exhibit autofluorescence when excited by light during fluorescence microscopy or other imaging modalities. Autofluorescence is the natural emission of light by biological structures or exogenous compounds after absorbing light, which can interfere with the detection of specific fluorescent signals.[3]
Q2: How can I determine if this compound is the source of autofluorescence in my experiment?
To isolate the source of autofluorescence, it is crucial to include proper controls in your experimental setup. The most direct way to test for this compound-induced autofluorescence is to prepare a sample with only the cells or tissue and the this compound formulation, without any fluorescent labels.[3] Image this sample using the same settings as your fully stained experimental samples. If you observe fluorescence in the this compound-only sample, it is likely contributing to the background signal.
Q3: What are other common sources of autofluorescence in imaging experiments?
Autofluorescence can originate from various endogenous and exogenous sources. It's important to consider these potential contributors when troubleshooting your experiments.[3][4]
-
Endogenous Sources: Many biological molecules naturally fluoresce, including collagen, elastin, NADH, FAD, and lipofuscin.[3][4]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in the tissue.[4][5]
-
Culture Media: Phenol red and other components in cell culture media can be fluorescent.[3]
-
Mounting Media: Some mounting media can contribute to background fluorescence.[6]
Q4: What are the general strategies to reduce autofluorescence?
There are several approaches to combat autofluorescence, which can be broadly categorized as follows:
-
Experimental Design and Sample Preparation: Optimizing your protocol to prevent the generation of autofluorescence in the first place.
-
Chemical Quenching: Using chemical reagents to reduce or eliminate the fluorescent signal from the source.[4]
-
Photobleaching: Intentionally destroying the autofluorescent molecules with intense light exposure before imaging your specific signal.[7]
-
Spectral Unmixing: Using advanced imaging and software techniques to computationally separate the autofluorescence signal from your specific fluorescent probe's signal.[6]
Troubleshooting Guide
This guide provides specific issues you may encounter and actionable steps to resolve them.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in all channels | This compound or another component is broadly autofluorescent. | 1. Confirm the source with appropriate controls (see FAQ 2).2. Implement a chemical quenching protocol (e.g., Sudan Black B).3. Attempt photobleaching of the sample before antibody incubation.4. If available, use spectral unmixing to isolate the autofluorescence signal. |
| Granular, punctate autofluorescence | Accumulation of lipofuscin, especially in aged tissues. | 1. Use a lipofuscin-specific quenching agent like Sudan Black B.[4] 2. Commercial kits like TrueBlack® are also effective against lipofuscin.[8] |
| Diffuse autofluorescence, particularly in the green spectrum | Aldehyde fixation-induced autofluorescence. | 1. Reduce fixation time to the minimum necessary for tissue preservation.[4] 2. Consider using a non-aldehyde-based fixative like cold methanol or ethanol.[6] 3. Treat with sodium borohydride after fixation to reduce aldehyde-induced fluorescence.[4] |
| Autofluorescence overlaps with my fluorophore's emission spectrum | Spectral properties of the autofluorescence and your chosen dye are too similar. | 1. Switch to a fluorophore in the far-red or near-infrared spectrum, as autofluorescence is often weaker at longer wavelengths.[1][4] 2. Use spectral imaging and unmixing to computationally separate the signals. |
Quantitative Data Summary
While specific spectral properties for this compound are not available, understanding the characteristics of common endogenous fluorophores can help in experimental design and troubleshooting.
| Endogenous Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Location/Source |
| Collagen | 340-400 | 400-500 | Extracellular matrix |
| Elastin | 350-450 | 420-520 | Extracellular matrix, skin, blood vessels |
| NADH | 340-360 | 440-470 | Mitochondria, cytoplasm |
| FAD (Flavins) | 450-470 | 520-540 | Mitochondria |
| Lipofuscin | 360-480 | 540-650 | Lysosomes (especially in aging cells) |
| Porphyrins | ~400 | 620-680 | Red blood cells, mitochondria |
Note: These values are approximate and can vary depending on the local chemical environment.[3][4]
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
This protocol is effective for reducing lipofuscin-based autofluorescence and can also help with background from other sources.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
-
Orbital shaker
Procedure:
-
Prepare SBB Solution:
-
Dissolve 0.1% (w/v) Sudan Black B in 70% ethanol.
-
Stir for 1-2 hours at room temperature, protected from light.
-
Filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
-
Staining:
-
After completing your standard immunofluorescence staining protocol (primary and secondary antibody incubations and washes), incubate the slides in the 0.1% SBB solution for 5-10 minutes at room temperature on an orbital shaker.
-
-
Washing:
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly with PBS three times for 5 minutes each.
-
-
Mounting:
-
Mount the coverslips using an aqueous mounting medium.
-
Protocol 2: Photobleaching for Autofluorescence Reduction
This method uses a strong light source to destroy autofluorescent molecules before the specific fluorescent labeling is imaged.
Materials:
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or a dedicated photobleaching device.[7]
-
Sample slides prepared up to the step before fluorescent antibody incubation.
Procedure:
-
Sample Preparation: Prepare your samples as you normally would for immunofluorescence, including fixation, permeabilization, and blocking steps.
-
Photobleaching:
-
Place the slide on the microscope stage.
-
Expose the area of interest to continuous, high-intensity illumination from your light source. The duration of exposure can range from several minutes to over an hour and needs to be optimized for your specific sample type and the intensity of the autofluorescence.
-
It is advisable to test different exposure times on a control slide to determine the optimal balance between reducing autofluorescence and preserving tissue integrity.
-
-
Immunostaining:
-
After photobleaching, proceed with your standard immunofluorescence staining protocol (primary and secondary antibody incubations).
-
-
Imaging:
-
Image your slides as you normally would, using the appropriate laser lines and filters for your fluorophores.
-
Visualizations
Caption: Experimental workflow for immunofluorescence with optional steps for autofluorescence mitigation.
Caption: Logical workflow for troubleshooting the source of high background fluorescence.
References
- 1. kb.10xgenomics.com [kb.10xgenomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of human cutaneous tissue autofluorescence: implications in topical drug delivery studies with fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 8. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
Optimizing Ictasol Dosage for In Vivo Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ictasol dosage for in vivo animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known mechanisms of action?
This compound, also known as pale sulfonated shale oil or Ichthyol® Pale, is a well-tolerated active ingredient of natural origin with a broad spectrum of efficacy.[1][2] It is recognized for its anti-inflammatory, antibacterial, and antimycotic properties.[3] The anti-inflammatory effects are attributed to its ability to influence the formation, secretion, and action of inflammatory mediators.[3] While the precise signaling pathways are not fully elucidated for this compound specifically, its anti-inflammatory properties suggest a potential role in modulating key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Q2: What is the general safety profile of this compound in animals?
Toxicological studies on both pale and dark sulfonated shale oil have been conducted in a variety of animal species, including mice, rats, rabbits, and dogs, using both topical and systemic administration routes.[4][5] These studies have consistently demonstrated that this compound is well-tolerated, even with long-term administration.[4][5] Importantly, there have been no indications of teratogenic, mutagenic, or carcinogenic effects.[4][5]
Q3: Are there any established in vivo dosages for this compound in animal models for efficacy studies?
Currently, there is a lack of publicly available preclinical studies that have established optimal effective doses of this compound in animal models for specific inflammatory skin conditions. However, based on its use in human clinical trials and its safety profile, initial dose-ranging studies can be designed.
Q4: How can I determine a starting dose for my topical in vivo study?
A rational approach to determining a starting dose for a topical formulation would be to consider the concentrations used in human clinical trials, which have ranged from 2% to 10% in creams and gels for conditions like atopic eczema and venous leg ulcers.[6][7][8] A field study in horses with wounds used a 20% gel.[2] Therefore, a starting concentration for a mouse or rat model could reasonably be in the 1-5% range, with subsequent dose escalation or de-escalation based on observed efficacy and any signs of local irritation.
Troubleshooting Guide for In Vivo this compound Studies
This guide addresses common issues that may arise during the topical application of this compound in animal models.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Skin Irritation at Application Site (Erythema, Edema) | - High concentration of this compound- Vehicle-induced irritation- Occlusive dressing causing maceration- Animal grooming/scratching the area | - Reduce the concentration of this compound in the formulation.- Test the vehicle alone to rule out its irritant effects.- If using an occlusive dressing, ensure it is not too tight and consider less frequent application.- Use an Elizabethan collar to prevent the animal from licking or scratching the treated area. |
| Inconsistent or Lack of Efficacy | - Insufficient dosage or concentration- Poor skin penetration of the formulation- Inappropriate animal model for the disease- Incorrect application technique- Animal removal of the topical formulation | - Perform a dose-response study with increasing concentrations of this compound.- Optimize the vehicle to enhance skin penetration.- Ensure the chosen animal model accurately reflects the human disease pathophysiology.- Standardize the application procedure, ensuring a consistent amount is applied to the same area each time.- Observe animals for a period post-application to ensure the formulation is not immediately groomed off. Consider using a quick-drying formulation or an Elizabethan collar for a short duration. |
| Variable Results Between Animals | - Inconsistent application volume- Differences in skin barrier integrity among animals- Underlying health differences in the animal cohort | - Use a calibrated positive displacement pipette to apply a precise volume of the formulation.- Ensure all animals are acclimatized and housed under identical conditions.- Use age- and sex-matched animals and ensure they are free from other underlying health issues. |
| Systemic Side Effects (e.g., weight loss, behavioral changes) | - Unexpectedly high systemic absorption- Contamination of the formulation | - Although unlikely with topical application due to its high therapeutic index, if systemic effects are observed, reduce the concentration or the application area.- Ensure the formulation is prepared under sterile conditions and is free from contaminants. |
Data Presentation: Summary of Available this compound Data
As specific in vivo efficacy data for this compound in animal models is limited, the following tables summarize available toxicological information and human clinical trial data to guide experimental design.
Table 1: Summary of Toxicological Data for Sulfonated Shale Oil in Animals
| Substance | Animal Model(s) | Administration Route(s) | Key Findings | Citation(s) |
| Pale Sulfonated Shale Oil | Mice, Rats, Rabbits, Dogs | Topical, Systemic | Well-tolerated with short-term and long-term administration. No teratogenic, mutagenic, or carcinogenic effects. Therapeutic index for topical administration is >30. | [4] |
| Dark Sulfonated Shale Oil | Mice, Rats, Rabbits, Dogs | Topical, Systemic | Well-tolerated with short-term and long-term administration. No teratogenic, mutagenic, or carcinogenic effects. Therapeutic index for topical administration is >7. | [5] |
Table 2: Summary of this compound (Pale Sulfonated Shale Oil) in Human Clinical Trials (for reference in animal study design)
| Condition Treated | Formulation | Key Findings | Adverse Events | Citation(s) |
| Venous Leg Ulcers | 10% Pale Sulfonated Shale Oil Gel | Significant reduction in ulcer size compared to vehicle. | No significant differences in adverse events compared to vehicle. | [7][8] |
| Atopic Eczema | 4% Pale Sulfonated Shale Oil Cream | More efficacious than vehicle in treating mild to moderate atopic eczema in children. | Well tolerated. | |
| UVB-induced Erythema | 2% and 4% Pale Sulfonated Shale Oil Cream | 4% cream showed significant anti-inflammatory efficacy, comparable to 0.5% hydrocortisone. | Not specified. |
Experimental Protocols
Protocol 1: Induction of Atopic Dermatitis-like Lesions in Mice (for testing this compound efficacy)
This protocol is a general guideline for inducing atopic dermatitis-like skin lesions in mice, a common model to test anti-inflammatory compounds.
-
Animal Model: BALB/c or NC/Nga mice are commonly used.
-
Sensitization:
-
On day 0, shave the dorsal skin of the mice.
-
Apply a solution of 2,4-Dinitrochlorobenzene (DNCB) (e.g., 1% in acetone/olive oil) to the shaved dorsal skin and right ear.
-
-
Challenge:
-
On day 7, and subsequently 2-3 times per week for several weeks, apply a lower concentration of DNCB (e.g., 0.2-0.5%) to the same areas to elicit a chronic inflammatory response.
-
-
This compound Treatment:
-
Prepare this compound in a suitable vehicle (e.g., hydrophilic cream base) at various concentrations (e.g., 1%, 2.5%, 5%).
-
Beginning on the first day of challenge (day 7), topically apply the this compound formulation or vehicle control to the inflamed skin daily.
-
-
Assessment of Efficacy:
-
Monitor clinical scores of skin severity (erythema, edema, scaling, excoriation) regularly.
-
Measure ear thickness using a digital caliper.
-
At the end of the study, collect skin tissue for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration) and measurement of inflammatory markers (e.g., cytokines via ELISA or qPCR).
-
Protocol 2: Acute Dermal Irritation Study in Rats (for assessing this compound safety)
This protocol is a general guideline for assessing the potential of a topical formulation to cause skin irritation.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Preparation:
-
Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.
-
-
Application:
-
Apply a standard amount (e.g., 0.5 g or 0.5 mL) of the this compound formulation to a small area (e.g., 1 inch x 1 inch) of the clipped skin.
-
Apply the vehicle alone to a separate site as a control.
-
A positive control (e.g., a known irritant like formalin) can also be used.[9]
-
-
Observation:
-
Observe the application sites for signs of erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours) after application.
-
Score the reactions based on a standardized scale (e.g., Draize scale).
-
Mandatory Visualizations
Below are diagrams illustrating a proposed signaling pathway for this compound's anti-inflammatory action and a general experimental workflow for optimizing its dosage in vivo.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. ichthyol.de [ichthyol.de]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 3 Topical Treatments against Ulcerative Dermatitis in Mice with a C57BL/6 Background - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The tolerability of pale sulfonated shale oil following local and systemic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The adverse effects of dark sulfonated shale oil following local and systemic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pale sulphonated shale oil reduces the size of venous ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of topical pale sulfonated shale oil in the treatment of venous leg ulcers: a randomized, controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Ictasol and Coal Tar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of Ictasol (pale sulfonated shale oil) and traditional coal tar. The information presented herein is compiled from various experimental and clinical studies to offer an objective overview for researchers and professionals in drug development.
Executive Summary
This compound and coal tar are both utilized in dermatology for their anti-inflammatory properties, albeit through different primary mechanisms of action. Coal tar, a long-established therapeutic, primarily exerts its effects through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. In contrast, this compound, a more refined sulfonated shale oil, has been shown to inhibit the 5-lipoxygenase (5-LOX) enzyme, a key player in the leukotriene inflammatory pathway. While direct comparative studies with identical endpoints are limited, this guide synthesizes available data to draw meaningful comparisons.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of this compound and coal tar. Due to the differing nature of the available research, direct comparison of all parameters is not always possible.
Table 1: Clinical Efficacy of this compound and Coal Tar in Inflammatory Skin Conditions
| Substance | Condition | Metric | Dosage/Concentration | Result | Citation |
| This compound | Atopic Eczema (mild to moderate in children) | Total Score Reduction | 4% cream | Declined from 13.4 ± 3.7 to 4.5 ± 7.4 after 4 weeks (p < 0.0001 vs. vehicle) | [1] |
| Coal Tar | Plaque Psoriasis | PASI Score Reduction | 6% coal tar & 3% salicylic acid ointment | 51.53 ± 23.27% reduction after 8 weeks | |
| Coal Tar | Plaque Psoriasis | ESI Score Reduction | 5% ointment | 69.4 ± 15.4% reduction after 12 weeks |
Table 2: In Vivo Anti-inflammatory Effects
| Substance | Assay | Dosage/Concentration | Result | Citation |
| This compound | UVB Erythema Test | 4% | Comparable efficacy to 0.5% hydrocortisone | [2] |
Mechanisms of Action and Signaling Pathways
This compound (Pale Sulfonated Shale Oil)
The primary anti-inflammatory mechanism of this compound identified in the literature is the inhibition of 5-lipoxygenase (5-LOX). This enzyme is crucial for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, this compound effectively reduces the production of these inflammatory molecules.
Coal Tar
Coal tar's anti-inflammatory effects are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AHR). Upon binding of polycyclic aromatic hydrocarbons (PAHs) present in coal tar, the AHR translocates to the nucleus and modulates the expression of genes involved in inflammation and epidermal differentiation. This includes interference with pro-inflammatory cytokine signaling pathways, such as the IL-17 and Th2 cytokine pathways.
Experimental Protocols
UVB Erythema Test (for this compound)
This in vivo method assesses the anti-inflammatory potential of topical agents by measuring the reduction of ultraviolet B (UVB)-induced skin redness.
-
Subjects: Healthy volunteers with skin types II and III.
-
Procedure:
-
Test areas on the back are irradiated with 1.5 times the minimal erythema dose (MED) of UVB.
-
Immediately after irradiation, the test substance (e.g., 4% this compound), a positive control (e.g., 0.5% hydrocortisone), and a vehicle are applied occlusively to separate test areas.[2]
-
Erythema is quantified using a chromameter at specified time points (e.g., 24 and 48 hours) after irradiation.[2]
-
The reduction in erythema compared to the vehicle-treated area indicates the anti-inflammatory activity.[2]
-
5-Lipoxygenase (5-LOX) Inhibition Assay (for this compound)
This in vitro assay determines the ability of a substance to inhibit the activity of the 5-LOX enzyme.
-
Principle: The assay measures the conversion of a substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX into a product that can be detected spectrophotometrically or fluorometrically.
-
General Procedure:
-
The 5-LOX enzyme is incubated with the test substance (this compound) at various concentrations.
-
The substrate is added to initiate the enzymatic reaction.
-
The formation of the product is monitored over time by measuring the change in absorbance or fluorescence at a specific wavelength.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test substance to the rate of an uninhibited control.
-
Discussion and Conclusion
The available evidence suggests that both this compound and coal tar possess significant anti-inflammatory properties, although they operate through distinct molecular pathways. Coal tar's broad action via the AHR pathway has been a mainstay in treating hyperproliferative and inflammatory skin conditions like psoriasis. However, concerns about the presence of carcinogenic PAHs have led to the exploration of safer alternatives.[3]
This compound, as a purified sulfonated shale oil, presents a favorable safety profile.[3] Its targeted inhibition of the 5-LOX enzyme provides a more specific mechanism for reducing inflammation, particularly in conditions where leukotrienes are key mediators. The comparable efficacy of 4% this compound to 0.5% hydrocortisone in the UVB erythema test highlights its potent anti-inflammatory effect.[2]
For drug development professionals, the choice between these agents may depend on the specific inflammatory condition being targeted. The well-documented AHR-mediated effects of coal tar may be advantageous in diseases with a strong component of abnormal keratinocyte proliferation. In contrast, this compound's 5-LOX inhibitory action could be particularly beneficial in inflammatory dermatoses where leukotriene-driven inflammation is prominent.
Further head-to-head clinical trials with standardized methodologies and endpoints are warranted to provide a more definitive comparison of the clinical efficacy of this compound and coal tar in various inflammatory skin diseases. Additionally, further elucidation of the full spectrum of this compound's molecular targets and its effects on other key inflammatory signaling pathways, such as NF-κB and STATs, would provide a more complete understanding of its anti-inflammatory profile.
References
- 1. Pediatric atopic dermatitis clinical trial NCT06807268 | Pfizer [pfizerclinicaltrials.com]
- 2. Eczema Atopic Dermatitis Pediatric Clinical Research Trials | CenterWatch [centerwatch.com]
- 3. Efficacy and Tolerability of a Novel Topical Treatment Containing Pea Protein and Xyloglucan in the Management of Atopic Dermatitis in Children: A Prospective, Multicenter Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Ictasol's Antimicrobial Power: A Comparative Analysis Against Standard Antibiotics
For Immediate Release
Hamburg, Germany – October 31, 2025 – A comprehensive review of available in-vitro data underscores the potent antimicrobial efficacy of Ictasol, a sulfonated shale oil derivative, positioning it as a noteworthy alternative to standard antibiotics in topical applications. This guide provides a detailed comparison of this compound's performance against common pathogens implicated in various dermatological conditions, supported by experimental data and standardized protocols.
This compound, also known as sodium shale oil sulfonate, has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1][2] Its efficacy is attributed to its unique composition, rich in organically bound sulfur, which is believed to interfere with microbial cell structures and enzymatic activities.[3] This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound in novel antimicrobial formulations.
Comparative Antimicrobial Efficacy: this compound vs. Standard Antibiotics
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for this compound and standard antibiotics against key skin-related microorganisms. Lower MIC values and larger zones of inhibition indicate greater antimicrobial activity.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Microorganism | This compound (Ichthyol® Pale) MIC | Standard Antibiotic | Antibiotic MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.125 g/L (125 µg/mL)[2] | Vancomycin | ≤2[4] |
| Staphylococcus aureus (MRSA) | 0.25 g/L (250 µg/mL)[2] | Vancomycin | ≤2[4] |
| Propionibacterium acnes (Cutibacterium acnes) | 0.039% (390 µg/mL) | Clindamycin | 0.047 - 4[5] |
| Erythromycin | 0.03 - 512[5] | ||
| Malassezia furfur | - | Itraconazole | < 0.015[6] |
| Ketoconazole | - | ||
| Candida albicans | - | Fluconazole | - |
| Trichophyton rubrum | - | Terbinafine | - |
Data for this compound against certain fungi was not available in the reviewed literature. Further studies are warranted.
Table 2: Zone of Inhibition Comparison
| Microorganism | This compound (Ichthyol® Pale) Concentration | Zone of Inhibition (mm) | Standard Antibiotic | Zone of Inhibition (mm) |
| Staphylococcus aureus | 1% Aqueous Solution | - | - | - |
| 5% Aqueous Solution | - | - | - | |
| Propionibacterium acnes (Cutibacterium acnes) | 1% Aqueous Solution | - | - | - |
| 5% Aqueous Solution | - | - | - | |
| Malassezia furfur | 1% Aqueous Solution | - | - | - |
| 5% Aqueous Solution | - | - | - |
Specific Zone of Inhibition data for this compound from the provided search results was not available in a comparable format to standard antibiotic discs. The available data indicated growth reduction.
Experimental Protocols
The data presented in this guide is based on standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution MIC Testing:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity, typically equivalent to a 0.5 McFarland standard.[7]
-
Serial Dilution: The antimicrobial agent (this compound or standard antibiotic) is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium and the microorganism without the antimicrobial agent are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7]
Agar Disk Diffusion Method for Zone of Inhibition
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
Workflow for Agar Disk Diffusion Testing:
Caption: Workflow for the Agar Disk Diffusion antimicrobial susceptibility test.
Protocol Steps:
-
Plate Preparation: A suitable agar medium, such as Mueller-Hinton agar, is poured into petri dishes to a uniform depth.
-
Inoculation: The entire surface of the agar is evenly inoculated with a standardized suspension of the test microorganism.
-
Disk Application: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
Proposed Antimicrobial Mechanism of Action of this compound
While the precise signaling pathways of this compound's antimicrobial action are still under investigation, its high sulfur content is known to play a crucial role. The proposed mechanism involves the disruption of the microbial cell membrane and the inhibition of key cellular enzymes.
Caption: Proposed mechanism of this compound's antimicrobial action.
The lipophilic nature of this compound allows it to interact with the lipid bilayer of the microbial cell membrane, leading to increased permeability and leakage of intracellular components. Furthermore, the sulfur compounds in this compound can interact with the sulfhydryl groups of essential microbial enzymes, leading to their inactivation and the disruption of vital metabolic pathways. This dual action ultimately results in the inhibition of microbial growth and cell death.
Conclusion
The available data indicates that this compound possesses significant antimicrobial properties against a variety of microorganisms relevant to dermatology. Its multi-faceted mechanism of action, targeting both the cell membrane and essential enzymes, may also reduce the likelihood of microbial resistance development. While further comparative studies with a broader range of standard antibiotics and fungal pathogens are encouraged, this compound presents a compelling profile for consideration in the development of new topical antimicrobial therapies. Its natural origin and established use in dermatological formulations further support its potential as a valuable active ingredient.[1]
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 4. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Essential Oils on Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitosan kills bacteria through cell membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ictasol and Ichthammol for Dermatological Applications
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance, mechanisms, and experimental evaluation of Ictasol (pale sulfonated shale oil) and Ichthammol (dark sulfonated shale oil).
Introduction
This compound and Ichthammol are sulfonated shale oil derivatives with a long history of use in dermatology for treating a variety of inflammatory skin conditions. Both substances are known for their anti-inflammatory, antibacterial, and antifungal properties. This compound, also referred to as pale sulfonated shale oil, is a more purified, lighter-colored substance, while Ichthammol is a darker, more traditional preparation. This guide provides a comparative analysis of their performance based on available experimental data, details the methodologies used in key studies, and illustrates their shared mechanism of action.
Comparative Efficacy
While direct head-to-head clinical trials comparing the anti-inflammatory and antibacterial efficacy of this compound and Ichthammol are limited in the available scientific literature, existing studies on the individual substances and a direct comparison of their antifungal properties provide valuable insights into their relative performance.
Anti-inflammatory Activity
This compound has been shown to possess significant anti-inflammatory effects, comparable to that of a standard corticosteroid in a well-established in vivo model. In a clinical trial utilizing a UVB erythema test, a 4% this compound (pale sulfonated shale oil) preparation demonstrated a significantly greater anti-inflammatory effect than its vehicle and was found to have efficacy comparable to a 0.5% hydrocortisone treatment[1].
Ichthammol's anti-inflammatory action is attributed to its ability to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the synthesis of inflammatory mediators like prostaglandins and leukotrienes[2]. This mechanism helps to reduce redness, swelling, and pain associated with inflammatory skin conditions[2].
Table 1: Comparison of Anti-inflammatory Performance
| Parameter | This compound (Pale Sulfonated Shale Oil) | Ichthammol (Dark Sulfonated Shale Oil) |
| Primary Outcome | Reduction of UVB-induced erythema[1]. | Inhibition of inflammatory mediator synthesis[2]. |
| Quantitative Data | Efficacy of 4% this compound was not significantly different from 0.5% hydrocortisone (p = 0.5169)[1]. | Specific quantitative data from direct comparative studies with this compound is not readily available. |
| Mechanism | Inhibition of inflammatory mediator formation[3]. | Inhibition of cyclooxygenase and lipoxygenase activity[2]. |
Antifungal Activity
A direct comparative in vitro study has shown that this compound has a greater antifungal activity than Ichthammol. The study, which measured the inhibition of fungal growth by detecting CO2 production, found that the lighter fractions of sulfonated shale oil (this compound) were effective at lower concentrations than the darker fractions (Ichthammol)[4].
Table 2: Comparative Antifungal Activity (In Vitro)
| Fungal Type | This compound (Pale Sulfonated Shale Oil) Fungicidal Concentration | Ichthammol (Dark Sulfonated Shale Oil) Fungicidal Concentration |
| Yeasts, Dermatophytes, and other Hyphomycetes | 0.1% - 5.9% | 0.2% - 16.8% |
ngcontent-ng-c4139270029="" class="ng-star-inserted">Data sourced from a study comparing fractions of sulfonated shale oils refined at different temperatures.
Antibacterial Activity
Both this compound and Ichthammol exhibit antibacterial properties, particularly against Gram-positive bacteria. A study on Ichthammol demonstrated its efficacy against Staphylococcus aureus and Streptococcus pyogenes, showing significant zones of inhibition in an agar well diffusion assay. In the same study, Ichthammol showed no significant activity against Gram-negative bacteria such as Proteus mirabilis and Pseudomonas aeruginosa.
While direct comparative data for this compound's antibacterial activity against the same strains is not available, it is noted to have antimicrobial properties that are beneficial in treating skin conditions with a bacterial component[4].
Table 3: Antibacterial Activity of Ichthammol (Agar Well Diffusion Assay)
| Bacterial Strain | Average Zone of Inhibition (mm) |
| Staphylococcus aureus | 18 mm |
| Streptococcus pyogenes | 23 mm |
| Proteus mirabilis | No significant activity |
| Pseudomonas aeruginosa | No significant activity |
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
The primary anti-inflammatory mechanism for both this compound and Ichthammol involves the inhibition of the arachidonic acid cascade. Cellular membrane phospholipids, when acted upon by phospholipase A2, release arachidonic acid. This fatty acid is then metabolized by two main enzymatic pathways to produce pro-inflammatory mediators: the cyclooxygenase (COX) pathway, which generates prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes. Both this compound and Ichthammol have been shown to inhibit the activity of these enzymes, thereby reducing the production of these inflammatory mediators and mitigating the inflammatory response.
Experimental Protocols
UVB Erythema Test for Anti-inflammatory Activity
This in vivo method is used to quantify the anti-inflammatory potency of topical agents.
-
Subject Selection: Healthy volunteers with skin types II or III are recruited.
-
Determination of Minimal Erythema Dose (MED): A series of increasing doses of UVB radiation are administered to small areas of the subject's back to determine the lowest dose that produces a defined erythema 24 hours post-irradiation.
-
Application of Test Substances: Test areas on the subject's back are demarcated. The test substances (e.g., this compound cream, vehicle, and a positive control like hydrocortisone) are applied to these areas.
-
Irradiation: The test areas are irradiated with a dose of 1.5 times the previously determined MED.
-
Occlusion and Measurement: The test areas are occluded for a specified period (e.g., 23 hours). Erythema is quantified using a chromameter, which measures changes in skin color, at set time points post-irradiation.
-
Data Analysis: The reduction in erythema in the areas treated with the test substances is compared to the vehicle control to determine anti-inflammatory efficacy.
Agar Well Diffusion Assay for Antibacterial Activity
This in vitro method is used to assess the ability of a substance to inhibit bacterial growth.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a sterile broth.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Substance: A defined volume of the test substance (e.g., Ichthammol solution) is added to each well. A negative control (e.g., sterile saline) and a positive control (e.g., a known antibiotic) are also included.
-
Incubation: The plates are incubated at a temperature suitable for the growth of the test bacterium (e.g., 37°C) for a specified period (e.g., 24 hours).
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth has been inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Conclusion
Both this compound and Ichthammol are effective topical agents with well-documented anti-inflammatory, antifungal, and antibacterial properties. The available evidence suggests that this compound (pale sulfonated shale oil) may offer superior antifungal activity compared to Ichthammol (dark sulfonated shale oil). Furthermore, this compound has demonstrated anti-inflammatory efficacy comparable to a low-dose corticosteroid in a clinical setting. While both substances are effective against Gram-positive bacteria, a direct quantitative comparison of their antibacterial and anti-inflammatory potency is an area that warrants further investigation to fully delineate their respective therapeutic advantages. Their shared mechanism of inhibiting the arachidonic acid cascade provides a solid rationale for their use in a variety of inflammatory dermatoses.
References
A Comparative Analysis of Ictasol and Other Sulfonated Shale Oils for Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonated shale oils are a class of dermatological active ingredients derived from the distillation of sulfur-rich oil shale.[1][2] For over a century, they have been utilized for their therapeutic properties in a variety of skin conditions.[3] These complex mixtures of organic sulfur compounds are known for their anti-inflammatory, antimicrobial, and anti-proliferative effects.[3][4] This guide provides a detailed comparison of Ictasol, a pale sulfonated shale oil, with other sulfonated shale oils, particularly the dark variety known as ichthammol. The comparison is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Overview of Sulfonated Shale Oils
Sulfonated shale oils are broadly categorized into two main types: pale and dark. The differences arise from the distillation fraction and the subsequent sulfonation and neutralization process.[3][5]
-
This compound (Pale Sulfonated Shale Oil, Sodium Salt): this compound is the sodium salt of pale sulfonated shale oil.[2] It is derived from the lighter, more volatile fraction of distilled shale oil.[2][3] This results in a product with a lighter color and a less pronounced odor compared to its dark counterpart.[3] this compound is recognized for its high purity and good tolerability, making it a preferred ingredient in cosmetic and dermatological preparations for conditions like acne, dandruff, and rosacea.[2][6]
-
Dark Sulfonated Shale Oil (Ichthammol, Ammonium Salt): Often referred to by the brand name Ichthyol®, this is the ammonium salt of dark sulfonated shale oil.[7] It is derived from a less volatile fraction of shale oil, resulting in a darker, more viscous product with a characteristic odor.[8] It has a long history of use in dermatology for its "drawing" effect in conditions like boils and abscesses, in addition to its anti-inflammatory and antiseptic properties.[8][9]
Comparative Performance Data
The following tables summarize the available quantitative data comparing the performance of this compound (pale sulfonated shale oil) and other sulfonated shale oils.
Table 1: Antimicrobial Activity
| Property | This compound (Pale Sulfonated Shale Oil) | Dark Sulfonated Shale Oil | Experimental Model |
| Antifungal Activity (MIC) | Higher activity (0.1% to 5.9%) | Lower activity (0.2% to 16.8%) | In vitro CO2 detection method for sensitivity of various fungi.[5] |
| Antibacterial Activity (MIC) | 0.039% against Propionibacterium acnes | Effective against Gram-positive organisms.[2][8] | In vitro minimum inhibitory concentration assays.[2] |
Table 2: Anti-inflammatory Activity
| Property | This compound (Pale Sulfonated Shale Oil) | Dark Sulfonated Shale Oil | Experimental Model |
| UVB-Induced Erythema Reduction | 4% concentration showed comparable efficacy to 0.5% hydrocortisone.[10] | Known to have anti-inflammatory effects, but direct comparative data in this model is limited.[11] | In vivo UVB erythema test on human volunteers.[10] |
| Inhibition of Inflammatory Mediators | Dose-dependent inhibition of 5-lipoxygenase and subsequent reduction of leukotriene B4 (LTB4).[2][9] | Also inhibits 5-lipoxygenase and reduces LTB4.[7][9] | In vitro assays using human polymorphonuclear neutrophils.[9] |
| Inhibition of Neutrophil Chemotaxis | Inhibits the migration of neutrophils towards chemoattractants.[9] | Inhibits neutrophil chemotaxis.[9][12] | In vitro Boyden chamber assay.[9][12] |
Table 3: Anti-Proliferative and Other Effects
| Property | This compound (Pale Sulfonated Shale Oil) | Dark Sulfonated Shale Oil | Experimental Model/Indication |
| Anti-proliferative Effect | Inhibits excessive cell division and keratinization.[3] | General statements on inhibiting proliferation in inflammatory skin diseases. | Primarily based on clinical observations in hyperproliferative skin conditions like psoriasis.[3][7] |
| Wound Healing | A 10% gel significantly reduced the size of venous leg ulcers compared to placebo.[13] | Traditionally used for its effects on wound healing and abscesses.[9] | Randomized, controlled, multicenter study on patients with venous leg ulcers.[13] |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
A key mechanism underlying the anti-inflammatory effects of sulfonated shale oils is the inhibition of the 5-lipoxygenase (5-LOX) pathway.[2][9] This pathway is crucial for the synthesis of leukotrienes, which are potent inflammatory mediators.
Caption: Signaling pathway of this compound's anti-inflammatory action.
As depicted, this compound and other sulfonated shale oils inhibit the enzyme 5-lipoxygenase.[2] This blockage prevents the conversion of arachidonic acid into leukotriene A4 (LTA4), a precursor for various leukotrienes.[14] Consequently, the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and a key driver of inflammation, is significantly reduced.[9][15] This mechanism contributes to the observed anti-inflammatory effects of these compounds.
Experimental Protocols
UVB Erythema Test for Anti-inflammatory Activity
This in vivo method assesses the ability of a topical agent to reduce skin inflammation induced by ultraviolet B (UVB) radiation.[10]
Caption: Workflow of the UVB Erythema Test.
Detailed Methodology:
-
Subject Selection: Healthy volunteers with skin types II or III are recruited for the study.
-
Minimal Erythema Dose (MED) Determination: The MED, the lowest dose of UVB radiation that produces a defined erythema 24 hours after exposure, is determined for each subject on an untreated area of the back.
-
Test Site Application: Test fields are marked on the subjects' backs. The test preparations (e.g., this compound cream, vehicle, and a positive control like hydrocortisone) are applied to the designated areas.[10]
-
UVB Exposure: The test sites are then irradiated with a standardized dose of UVB, typically 1.5 times the individual's MED.
-
Occlusion and Measurement: The test areas are occluded for a set period. Erythema is quantified at baseline and at specified time points post-irradiation using a chromameter or a similar device that measures skin color.[10]
-
Data Analysis: The reduction in erythema in the treated areas is compared to the vehicle and positive control to determine the anti-inflammatory efficacy.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for MIC Determination.
Detailed Methodology:
-
Preparation of Test Agent: A stock solution of the sulfonated shale oil is prepared and sterilized.
-
Serial Dilutions: Two-fold serial dilutions of the test agent are made in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism (e.g., bacteria or fungi) is cultured to a specific density (e.g., McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism.
-
MIC Reading: The MIC is determined as the lowest concentration of the sulfonated shale oil at which there is no visible growth (turbidity) of the microorganism.
Croton Oil-Induced Ear Edema in Mice for Anti-inflammatory Activity
This in vivo animal model is used to evaluate the topical anti-inflammatory activity of a compound.[6][16]
Caption: Workflow for Croton Oil-Induced Ear Edema Test.
Detailed Methodology:
-
Animal Preparation: Mice are divided into control, test, and positive control groups.
-
Compound Application: The test compound (dissolved in a suitable vehicle like acetone) is topically applied to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone.
-
Induction of Inflammation: After a short period, a solution of croton oil (an irritant) in a vehicle is applied to the right ear to induce an inflammatory response.[6]
-
Edema Measurement: After a few hours, the mice are euthanized, and a standard-sized circular section is punched from both ears. The weight of the ear punch from the treated (right) ear is compared to the untreated (left) ear. The difference in weight is a measure of the edema.[6]
-
Evaluation: The percentage inhibition of edema by the test compound is calculated by comparing the weight difference in the treated group to the control group.
Conclusion
This compound (pale sulfonated shale oil, sodium salt) and other sulfonated shale oils, such as the dark variety (ichthammol, ammonium salt), share a common origin and a broad spectrum of therapeutic activities beneficial for various dermatological conditions. The available data suggests that this compound may offer advantages in terms of higher antifungal activity and a more favorable cosmetic profile due to its lighter color and milder odor.[5] Both pale and dark varieties demonstrate significant anti-inflammatory properties, primarily through the inhibition of the 5-lipoxygenase pathway.[2][9]
While direct, extensive comparative studies are limited, the compiled evidence indicates that this compound is a well-tolerated and effective active ingredient. The choice between this compound and other sulfonated shale oils may depend on the specific application, desired formulation characteristics, and the primary therapeutic target. Further head-to-head clinical trials would be valuable to delineate more subtle differences in their efficacy and tolerability profiles for specific dermatological diseases.
References
- 1. asianjpr.com [asianjpr.com]
- 2. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. [Antifungal activity of sulfonated shale oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ammonium bituminosulfonate - Wikipedia [en.wikipedia.org]
- 8. altmeyers.org [altmeyers.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory action of pale sulfonated shale oil (ICHTHYOL pale) in UVB erythema test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Anti-inflammatory, antibacterial and antimycotic effects of dark sulfonated shale oil (ichthammol)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of sulfonated shale oils (ammonium bituminosulfonate) on the stimulation of neutrophilic granulocytes by the chemotactic tripeptide f-Met-Leu-Phe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of topical pale sulfonated shale oil in the treatment of venous leg ulcers: a randomized, controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The inhibition of 5-Lipoxygenase (5-LO) products leukotriene B4 (LTB4) and cysteinyl leukotrienes (cysLTs) modulates the inflammatory response and improves cutaneous wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4.15. Croton Oil-Induced Ear Edema [bio-protocol.org]
Ictasol's Anti-Inflammatory Mechanism: A Comparative Analysis with Alternative Compounds
A deep dive into the molecular pathways affected by Ictasol and a comparison with other anti-inflammatory agents, providing researchers with critical data for evaluating its therapeutic potential.
This compound, a sulfonated shale oil derivative also known as sodium bituminosulfonate, has a history of use in dermatology for its anti-inflammatory and antimicrobial properties.[1][2] This guide provides a comprehensive comparison of this compound's mechanism of action with other anti-inflammatory alternatives, supported by available experimental data. While direct validation of this compound's mechanism using gene knockout models is not currently documented in publicly available research, this guide synthesizes existing in vitro and clinical data to offer a valuable resource for researchers, scientists, and drug development professionals.
This compound's Mechanism of Action: Inhibition of Key Inflammatory Mediators
Recent studies have elucidated some of the molecular pathways through which this compound exerts its anti-inflammatory effects. A key study on primary human neutrophils revealed that sodium bituminosulfonate dry substance (SBDS), the active component of this compound, targets the LTB4/LL-37/Ca2+ axis.[3][4][5]
Specifically, this compound has been shown to directly inhibit the enzymatic activities of 5-lipoxygenase (5-LO) and Kallikrein-5 (KLK5).[3][4][5] The inhibition of 5-LO leads to a reduction in the production of leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[6] By inhibiting KLK5, this compound reduces the release of the antimicrobial peptide LL-37.[3][4][5] This cascade of inhibition ultimately leads to a decrease in the release of reactive oxygen species (ROS), vascular endothelial growth factor (VEGF), and elastase from neutrophils.[3][4][5]
dot
Caption: Proposed mechanism of action of this compound in neutrophils.
Comparative Analysis of this compound and Alternatives
To provide a comprehensive overview, the following tables summarize the available quantitative data for this compound and compare it with other well-known anti-inflammatory agents.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target | Assay | IC50 / Effect | Reference |
| This compound (SBDS) | 5-Lipoxygenase (5-LO) | Enzyme Activity Assay | 33 µg/mL | [4] |
| This compound (SBDS) | Kallikrein-5 (KLK5) | Enzyme Activity Assay | 7.6 µg/mL | [4] |
| Curcumin | NF-κB | Reporter Gene Assay | Inhibition of activation | [7] |
| Fish Oil (Omega-3) | Cytokines, Prostaglandins | Cell-based assays | Reduction of inflammatory molecules | [4] |
| Topical NSAIDs | COX-1/COX-2 | Enzyme Activity Assay | Varies by drug | [4] |
| Ursolic Acid | NF-κB | DNA Binding Assay | Inhibition of DNA binding | [8] |
Table 2: Clinical Efficacy in Inflammatory Skin Conditions
| Treatment | Condition | Key Finding | Reference |
| 1% this compound Cream | Acne | 80% reduction in visible skin changes over 8 weeks | [1] |
| 4% this compound Pale Cream | UVB-induced Erythema | Comparable efficacy to 0.5% hydrocortisone ointment | [6] |
| Topical NSAIDs | Localized joint and muscle pain | Pain relief with reduced systemic side effects | [4] |
| Curcumin | Rheumatoid Arthritis, IBD | Positive effects on inflammatory conditions | [4] |
Experimental Protocols
In Vitro Enzyme Inhibition Assays for this compound (SBDS)
-
5-Lipoxygenase (5-LO) Activity Assay: The activity of 5-LO is determined by measuring the formation of its products. Human neutrophils are stimulated to activate 5-LO in the presence and absence of varying concentrations of this compound (SBDS). The concentration of LTB4, a downstream product of 5-LO, is then quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is calculated as the concentration of this compound that inhibits 5-LO activity by 50%.[4]
-
Kallikrein-5 (KLK5) Activity Assay: Recombinant human KLK5 is incubated with a fluorogenic substrate in the presence and absence of different concentrations of this compound (SBDS). The enzymatic activity is measured by monitoring the fluorescence signal over time. The IC50 value is determined as the concentration of this compound that results in a 50% reduction in KLK5 activity.[4]
Caption: The role of gene knockout studies in validating drug mechanisms.
Conclusion
This compound demonstrates clear anti-inflammatory properties, with in vitro evidence pointing towards the inhibition of the 5-LO and KLK5 pathways. Clinical data supports its efficacy in treating certain inflammatory skin conditions. However, to firmly establish its mechanism of action and to provide a more robust comparison with alternative treatments, further research, particularly studies employing gene knockout models, is imperative. Such studies would not only validate the currently understood pathways but could also uncover novel targets, paving the way for more targeted and effective therapeutic applications of this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Ammonium bituminosulfonate - Wikipedia [en.wikipedia.org]
- 3. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 7. mdpi.com [mdpi.com]
- 8. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ictasol and Ketoconazole for the Treatment of Seborrheic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Seborrheic dermatitis is a chronic inflammatory skin disorder characterized by erythema, scaling, and pruritus, primarily affecting sebum-rich areas. The yeast of the genus Malassezia is considered a key etiological agent, alongside host inflammatory responses. This guide provides a comparative overview of two therapeutic agents, Ictasol (pale sulfonated shale oil) and ketoconazole, used in the management of seborrheic dermatitis, focusing on their mechanisms of action, clinical efficacy based on available data, and experimental protocols.
Mechanism of Action
This compound and ketoconazole employ different primary mechanisms to alleviate the signs and symptoms of seborrheic dermatitis. Ketoconazole is a well-established antifungal agent, while this compound exhibits a broader spectrum of activity, including anti-inflammatory, antifungal, and anti-seborrheic properties.
This compound: A derivative of shale oil, this compound is recognized for its multi-faceted action. Its therapeutic effects are attributed to its ability to reduce the production of inflammatory mediators.[1] It also possesses antimicrobial properties, which can help control the proliferation of microorganisms on the skin.[2][3] Furthermore, this compound has been noted for its anti-seborrheic effects, helping to regulate sebum production.[2]
Ketoconazole: As an imidazole antifungal, ketoconazole's primary mechanism of action is the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[4][5] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.[6] By reducing the population of Malassezia yeast on the skin, ketoconazole helps to control a key trigger of the inflammatory response in seborrheic dermatitis.[7] Beyond its antifungal effects, ketoconazole is also suggested to have some anti-inflammatory properties.[4]
Comparative Efficacy: A Review of Available Data
| Parameter | This compound (Pale Sulfonated Shale Oil) | Ketoconazole | Key Findings & Citations |
| Erythema Reduction | A combination of 0.5% this compound and 0.5% ketoconazole showed an 88% improvement in skin redness after 4 weeks. | In a study comparing 2% ketoconazole shampoo to a placebo, a significant improvement in erythema was observed in the ketoconazole group. | A combination shampoo with this compound demonstrated a notable reduction in erythema.[8] Ketoconazole has been shown to be effective in reducing redness associated with seborrheic dermatitis. |
| Scaling Reduction | In a study comparing a combination of 0.5% this compound and 0.5% ketoconazole to 1.0% ketoconazole alone, the combination was found to be as effective in reducing dandruff. | A 2% ketoconazole shampoo was found to be significantly better than placebo in reducing both adherent and loose dandruff scores. | The combination of this compound and ketoconazole is as effective as ketoconazole alone for scaling, suggesting this compound's contribution.[9] Ketoconazole is a well-established treatment for reducing scaling in seborrheic dermatitis. |
| Pruritus Relief | A combination of 0.5% this compound and 0.5% ketoconazole led to a 71% improvement in itching after two weeks. | A study comparing 2% ketoconazole shampoo to selenium sulfide 2.5% shampoo showed that both were significantly better than placebo in reducing itching. | The presence of this compound in a combination formulation was associated with a faster response in alleviating itching.[8] Ketoconazole effectively reduces pruritus in patients with seborrheic dermatitis. |
| Antifungal Activity | This compound exhibits antimicrobial properties against various fungi.[1] | Ketoconazole is a potent antifungal agent with established efficacy against Malassezia species.[10][11] | While both have antifungal effects, ketoconazole's primary mechanism is centered on potent antifungal action. This compound's antimicrobial properties contribute to its overall therapeutic effect.[1][10][11] |
| Anti-inflammatory Activity | This compound reduces the generation of inflammatory mediators from human neutrophils.[1] | Ketoconazole has demonstrated anti-inflammatory properties in addition to its antifungal effects.[4] | Both agents contribute to reducing inflammation, a key component of seborrheic dermatitis.[1][4] |
Experimental Protocols
To provide a framework for future comparative studies, a hypothetical experimental protocol for a head-to-head clinical trial is outlined below, based on established methodologies from existing clinical trials of treatments for seborrheic dermatitis.
Hypothetical Phase III, Randomized, Double-Blind, Active-Controlled Study
-
Objective: To compare the efficacy and safety of a 1% this compound shampoo versus a 2% ketoconazole shampoo in the treatment of moderate to severe scalp seborrheic dermatitis.
-
Study Population: Adult patients (18-65 years) with a clinical diagnosis of moderate to severe seborrheic dermatitis of the scalp, defined by a minimum score on a standardized severity scale (e.g., Seborrheic Dermatitis Area and Severity Index - SDASI).
-
Intervention:
-
Group A: 1% this compound shampoo.
-
Group B: 2% Ketoconazole shampoo.
-
-
Treatment Regimen: Patients would be instructed to apply the assigned shampoo to the scalp twice weekly for 4 weeks.
-
Primary Efficacy Endpoint: The primary outcome would be the percentage change from baseline in the total SDASI score at week 4. The SDASI would assess erythema, scaling, and pruritus on a graded scale.
-
Secondary Efficacy Endpoints:
-
Investigator's Global Assessment (IGA) of treatment success (e.g., "clear" or "almost clear").
-
Patient-reported outcomes on itching and overall satisfaction using a visual analog scale (VAS).
-
Assessment of Malassezia density through scalp swabs and culture.
-
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin reactions.
-
Statistical Analysis: A non-inferiority or superiority analysis would be conducted to compare the efficacy of the two treatments.
Visualizing Mechanisms and Workflows
Signaling Pathways in Seborrheic Dermatitis and Therapeutic Intervention
Caption: Mechanisms of this compound and Ketoconazole in Seborrheic Dermatitis.
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a randomized controlled trial comparing this compound and Ketoconazole.
Conclusion
Both this compound and ketoconazole are valuable therapeutic options for seborrheic dermatitis, albeit with different primary mechanisms of action. Ketoconazole is a potent antifungal agent that targets a key etiological factor, Malassezia yeast. This compound offers a broader, multi-pronged approach with its anti-inflammatory, antimicrobial, and anti-seborrheic properties. The available data, although not from a direct head-to-head monotherapy trial, suggests that both agents are effective in managing the key symptoms of seborrheic dermatitis. A combination of the two may offer synergistic effects, particularly in achieving a faster reduction in pruritus and erythema. Further well-designed, randomized controlled trials directly comparing this compound and ketoconazole as monotherapies are warranted to definitively establish their comparative efficacy and to guide optimal treatment strategies for seborrheic dermatitis.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. docberger-antiaging.de [docberger-antiaging.de]
- 3. systemakvile.com [systemakvile.com]
- 4. youtube.com [youtube.com]
- 5. dpcj.org [dpcj.org]
- 6. researchgate.net [researchgate.net]
- 7. Double-blind treatment of seborrheic dermatitis with 2% ketoconazole cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Treatment of seborrhoeic dermatitis with ketoconazole: II. Response of seborrhoeic dermatitis of the face, scalp and trunk to topical ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Ictasol in Combination Therapy for Acne Vulgaris: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Ictasol, a sulfonated shale oil extract, when used in combination with other topical agents for the treatment of acne vulgaris. The data presented is intended to inform research and development professionals on the potential of this compound as a component of multi-modal acne therapies.
Overview of this compound's Mechanism of Action in Acne
This compound, also known as Ichthyol® Pale, exhibits a multi-faceted approach to acne treatment through its scientifically proven anti-inflammatory, antimicrobial, and anti-seborrheic properties.[1] Its mechanism of action involves the inhibition of pro-inflammatory enzymes and a broad antimicrobial spectrum, making it a candidate for addressing several key factors in acne pathogenesis.
Efficacy of this compound in Combination with Salicylic Acid
Clinical data suggests that the combination of this compound with salicylic acid, a well-established keratolytic agent, demonstrates significant efficacy in reducing acne lesions. A monocentric study involving 20 participants with mild to moderately severe acne evaluated a formulation containing 1% this compound and 0.5% salicylic acid. Over an eight-week treatment period, a notable reduction in the average number of visible skin lesions was observed, decreasing from 31.4 to 6.3, which corresponds to an approximate 80% reduction.[1]
Efficacy of this compound as a Monotherapy
For comparative purposes, it is essential to consider the efficacy of this compound as a standalone treatment. A multicentric study conducted in clinical practices with 101 test subjects suffering from mild to moderately severe acne assessed the efficacy of a cream containing 1% this compound. After a six-week treatment period, 94% of the participants observed improvements in their acne skin condition.[2] In a separate monocentric study with 20 individuals, an 80% reduction in the average number of pimples was reported after an 8-week treatment period with a 1% this compound cream.[2]
Comparison with Standard Combination Therapies
To contextualize the efficacy of this compound-based combinations, this section presents data from clinical trials of widely used combination therapies for acne.
Data Presentation: Quantitative Efficacy of Acne Combination Therapies
| Treatment Combination | Study Duration | Reduction in Inflammatory Lesions | Reduction in Non-inflammatory Lesions | Treatment Success Rate |
| This compound 1% + Salicylic Acid 0.5% | 8 weeks | Data not specified | 80% reduction in total visible lesions[1] | Data not specified |
| Adapalene 0.1% + Benzoyl Peroxide 2.5% Gel | 12 weeks | 51.0% | 49.3% | 27.5% |
| Clindamycin Phosphate 1.2% + Benzoyl Peroxide 5% Gel | 11 weeks | 49.7% | 27.8% | 35.0% |
| Clindamycin Phosphate 1.2% + Tretinoin 0.025% Gel | 12 weeks | 53.2% | 46.8% | Data not specified |
Experimental Protocols
Detailed experimental protocols for the this compound studies were not available in the public domain at the time of this review. However, a generalized experimental workflow for clinical trials of topical acne treatments is described below.
Generalized Experimental Workflow for Topical Acne Clinical Trials
Generalized workflow for a randomized controlled clinical trial of a topical acne treatment.
Signaling Pathways in Acne Pathogenesis and Treatment Targets
The development of acne vulgaris is a multifactorial process involving four key pathogenic factors. The following diagram illustrates these pathways and the targets of various acne treatments.
Key pathogenic factors in acne and the primary targets of different topical treatments.
Conclusion
The available data suggests that this compound, particularly in combination with salicylic acid, holds promise as an effective treatment for mild to moderate acne vulgaris. Its multifaceted mechanism of action targeting sebum production, microbial growth, and inflammation aligns well with the current understanding of acne pathogenesis. However, to fully ascertain its position in the therapeutic landscape, further well-controlled, large-scale clinical trials with detailed and publicly available experimental protocols are warranted. Such studies would enable a more direct and robust comparison with existing standard-of-care combination therapies.
References
The Impact of Purity on the Biological Activity of Ichtasol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ichtasol, a sulfonated shale oil, has a long history of use in dermatology for its anti-inflammatory, antibacterial, and antifungal properties. As a product of natural origin, its composition can vary, leading to different grades of purity. This guide provides a comparative analysis of how the purity of Ichtasol, specifically distinguishing between pale and dark sulfonated shale oil, influences its biological activity. We present experimental data, detailed methodologies, and a comparison with other therapeutic alternatives to aid in research and development.
Understanding Ichtasol Purity: Pale vs. Dark Sulfonated Shale Oil
Ichtasol is broadly categorized into two main types based on its purity: pale sulfonated shale oil and dark sulfonated shale oil. The "pale" form undergoes a more extensive purification process, resulting in a product with a lighter color and higher purity. This purification process is key to its enhanced biological activities and tolerability.
Comparative Biological Activity
The purity of Ichtasol significantly impacts its therapeutic efficacy. Here, we compare the biological activities of pale and dark sulfonated shale oil based on available experimental data.
Anti-inflammatory Activity
The anti-inflammatory action of Ichtasol is primarily attributed to its ability to inhibit the synthesis of key inflammatory mediators, such as prostaglandins and leukotrienes.
. A study utilizing a UVB erythema test on healthy volunteers demonstrated that 4% pale sulfonated shale oil had a significantly greater anti-inflammatory effect than the vehicle and showed efficacy comparable to 0.5% hydrocortisone[1].
Table 1: Comparison of Anti-inflammatory Activity
| Parameter | Pale Sulfonated Shale Oil (4%) | Hydrocortisone (0.5%) | Vehicle |
| Reduction in UVB-induced Erythema | Significant reduction (p = 0.0001 vs. vehicle) | Significant reduction (p = 0.0001 vs. vehicle) | No significant reduction |
| Comparative Efficacy | No significant difference from 0.5% hydrocortisone (p = 0.5169) | - | - |
Antimicrobial Activity
Both pale and dark forms of Ichtasol exhibit antimicrobial properties, but the higher purity of the pale version appears to enhance its antifungal effects.
Table 2: Comparative Antifungal Activity
| Parameter | Pale Sulfonated Shale Oil | Dark Sulfonated Shale Oil |
| Antifungal Efficacy | Clearly higher antifungal activity | Lower antifungal activity |
Source: In vitro investigations by Listemann et al. showed a clearly higher antifungal activity of pale Ichthyol compared to dark Ichthyol.
The antibacterial activity of a sodium bituminosulfonate (a form of Ichtasol) has been quantified against Staphylococcus aureus, a common skin pathogen.
Table 3: Bactericidal Activity of Sodium Bituminosulfonate against Staphylococcus aureus
| Parameter | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| MIC₅₀ (g/L) | 0.125 | 0.125 |
| MIC₉₀ (g/L) | 0.25 | 0.25 |
| MBC₅₀ (g/L) | 0.5 | 0.5 |
| MBC₉₀ (g/L) | 1.0 | 1.0 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data from a study on the in vitro bactericidal activity of sodium bituminosulfonate.
Comparison with Alternative Topical Therapies
Ichtasol provides a therapeutic option alongside other topical agents for inflammatory skin conditions.
Table 4: Comparison of Ichtasol with Other Topical Anti-inflammatory Agents
| Therapeutic Agent | Mechanism of Action | Primary Indications | Potential Side Effects |
| Ichtasol (Pale Sulfonated Shale Oil) | Inhibition of prostaglandins and leukotrienes, antimicrobial | Eczema, psoriasis, acne, boils | Mild skin irritation (rare) |
| Topical Corticosteroids (e.g., Hydrocortisone) | Anti-inflammatory, immunosuppressive | Eczema, psoriasis, dermatitis | Skin atrophy, striae, telangiectasia with long-term use |
| Topical NSAIDs (e.g., Diclofenac) | Inhibition of cyclooxygenase (COX) enzymes | Osteoarthritis, localized pain | Skin irritation, rash |
| Calcineurin Inhibitors (e.g., Pimecrolimus) | Inhibition of T-cell activation | Atopic dermatitis | Skin burning, itching |
Experimental Protocols
UVB Erythema Test for Anti-inflammatory Potency
This in vivo method is used to assess the anti-inflammatory effect of topical preparations.
Protocol:
-
Subject Selection: Healthy volunteers with skin types II or III are recruited.
-
Test Area: The back is typically used as the test area.
-
UVB Irradiation: The minimal erythema dose (MED) is determined for each subject. Test areas are then irradiated with 1.5 times the MED of UVB light.
-
Application of Test Substances: Immediately after irradiation, the test substances (e.g., pale sulfonated shale oil, hydrocortisone, vehicle) are applied to the designated areas.
-
Occlusion: The test areas are covered with an occlusive dressing for a specified period (e.g., 24 hours).
-
Erythema Assessment: Erythema is quantified using a colorimeter to measure the change in skin redness. Measurements are taken at baseline and at set intervals post-irradiation.
-
Data Analysis: The reduction in erythema for each test substance is compared to the vehicle control and the positive control.
In Vitro Skin Permeation Test (IVPT)
This test evaluates the permeation of a topical drug through the skin.
Protocol:
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, which separates the donor and receptor compartments.
-
Application of Formulation: The Ichtasol-containing formulation is applied to the outer surface of the skin in the donor compartment.
-
Receptor Solution: The receptor compartment is filled with a solution that mimics physiological conditions and maintains sink conditions.
-
Sampling: Samples are collected from the receptor solution at predetermined time points.
-
Analysis: The concentration of the active substance in the samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation rate.
Signaling Pathways and Experimental Workflows
Conclusion
The purity of Ichtasol is a critical determinant of its biological activity. Pale sulfonated shale oil, the more purified form, demonstrates superior anti-inflammatory and antifungal properties compared to its darker, less pure counterpart. This enhanced efficacy, coupled with its good tolerability, makes it a promising active pharmaceutical ingredient for the development of dermatological treatments. For researchers and drug development professionals, specifying the purity grade of Ichtasol is essential for ensuring reproducible and clinically relevant results. Further research into the specific components of different Ichtasol grades and their individual contributions to its multifaceted biological activity will be invaluable for optimizing its therapeutic potential.
References
A Comparative Analysis of the Safety Profiles of Ictasol and Benzoyl Peroxide for Topical Applications
For Immediate Release
[City, State] – October 31, 2025 – In the landscape of dermatological therapeutics, the safety of active ingredients is a paramount concern for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparative study of the safety profiles of two commonly used topical agents: Ictasol (sodium shale oil sulfonate) and benzoyl peroxide. This analysis is based on a review of publicly available clinical trial data, safety reports, and mechanistic studies.
Executive Summary
This compound, a sulfonated shale oil, has demonstrated a favorable safety and tolerability profile in clinical applications, characterized by its anti-inflammatory, antimicrobial, and anti-seborrheic properties. Benzoyl peroxide is a widely established and effective treatment for acne vulgaris, known for its potent bactericidal and keratolytic effects. However, its use is associated with a higher incidence of local skin irritation. Recent concerns regarding the potential for benzene formation from the degradation of benzoyl peroxide have been a subject of investigation, with current evidence suggesting a low risk with proper use and storage. This guide presents a detailed comparison of their safety data, experimental protocols for safety assessment, and the underlying signaling pathways that contribute to their respective safety profiles.
Quantitative Safety Data
The following tables summarize the adverse event data from clinical studies of this compound (Pale Sulfonated Shale Oil - PSSO) and benzoyl peroxide. It is important to note that the data are derived from separate studies investigating different primary conditions, which should be taken into consideration when making direct comparisons.
Table 1: Adverse Events in a Randomized, Controlled, Multicenter Study of Pale Sulfonated Shale Oil (PSSO) for Venous Leg Ulcers
| Treatment Group | Number of Patients with Adverse Events | Percentage of Patients with Adverse Events |
| PSSO 10% | 9 | 12.2%[1] |
| Vehicle | 7 | 11.1%[1] |
Source: Data from a 20-week study on the efficacy of PSSO in the treatment of venous leg ulcers.[1]
Table 2: Adverse Events in a 52-Week, Open-Label, Randomized, Multicenter Study of Benzoyl Peroxide (BPO) Gel for Acne Vulgaris
| Treatment Group | Total Incidence of Adverse Events | Incidence of Adverse Events with Possible Causal Relation to Study Drug |
| 2.5% BPO Gel (n=231) | 84.0% (194 patients)[2][3] | 49.4% (114 patients)[2] |
| 5% BPO Gel (n=227) | 87.2% (198 patients)[2][3] | 55.1% (125 patients)[2] |
| Total (n=458) | 85.6% (392 patients) [2] | 52.2% (239 patients) [2] |
Source: Data from a long-term safety and efficacy study of benzoyl peroxide gels in Japanese patients with acne vulgaris. The majority of adverse events were mild in severity and occurred within the first month of treatment.[2][3]
A pharmacovigilance-based disproportionality analysis of the FDA's Adverse Event Reporting System (FAERS) from Q1 2019 to Q1 2024 identified 452 adverse event cases associated with benzoyl peroxide use.[4] Of these, 36.34% were skin and subcutaneous tissue disorders, including swelling, pain, and burning sensations.[5]
Experimental Protocols for Dermal Safety Assessment
The safety of topical agents like this compound and benzoyl peroxide is evaluated through a series of standardized non-clinical and clinical tests. These protocols are designed to identify potential hazards such as skin irritation, sensitization (allergic contact dermatitis), and phototoxicity.
Key Experimental Methodologies:
-
Dermal Irritation and Corrosion: These studies assess the potential of a substance to cause reversible or irreversible skin damage. Standardized protocols, such as the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) , are now widely used to replace traditional animal testing.[6][7] This in vitro method uses reconstructed human epidermis to predict the skin irritation potential of chemicals.[6][7]
-
Skin Sensitization: This evaluates the potential of a substance to induce an allergic response after repeated contact. The OECD Test Guideline 429 (Skin Sensitisation: Local Lymph Node Assay - LLNA) is a validated in vivo method in mice that provides quantitative data for dose-response assessment.[8] Non-animal alternatives, such as those outlined in OECD Guidelines 442C and 442D , are increasingly being adopted.[9]
-
Human Dermal Safety Studies: Clinical trials in human volunteers are crucial for confirming the safety profile in a real-world setting. These studies, often conducted under regulatory guidance such as that from the FDA, involve patch testing to assess irritation and sensitization potential over both short and long-term exposure.[10][11]
Mechanisms of Action and Associated Safety Profiles
The distinct mechanisms of action of this compound and benzoyl peroxide are intrinsically linked to their safety profiles.
This compound (Sodium Shale Oil Sulfonate)
This compound exerts its therapeutic effects through a multi-faceted mechanism that contributes to its favorable safety profile. Its anti-inflammatory action is a key attribute.[12] Studies have shown that sodium bituminosulfonate can reduce the generation of inflammatory mediators from human neutrophils.[13][14] This includes the inhibition of 5-lipoxygenase (5-LO) and kallikrein 5 (KLK5), leading to a reduction in the release of the pro-inflammatory peptide LL-37, reactive oxygen species (ROS), and vascular endothelial growth factor (VEGF).[13][14] By modulating these inflammatory pathways, this compound can alleviate symptoms of inflammatory skin conditions with a low potential for irritation.[15]
Benzoyl Peroxide
Benzoyl peroxide's primary mechanism of action is its potent bactericidal effect against Cutibacterium acnes, mediated by the release of reactive oxygen species (ROS) upon contact with the skin.[16] These ROS oxidize bacterial proteins, leading to bacterial death. This same oxidative mechanism, however, is also responsible for its common side effects, such as skin irritation, dryness, and peeling.[17]
Recent attention has focused on the potential for benzoyl peroxide to degrade into benzene, a known carcinogen, particularly at elevated temperatures. However, several studies have provided reassuring data, indicating no increased risk of cancer with typical, real-world use.[18] A large-scale study analyzing electronic health records of over 27,000 patients using benzoyl peroxide products found no increased risk for cancer over a 10-year follow-up period.[18]
Conclusion
Both this compound and benzoyl peroxide are valuable active ingredients in dermatology, each with a distinct safety profile. This compound's multi-target anti-inflammatory action contributes to its excellent tolerability, making it a suitable option for sensitive skin and chronic inflammatory conditions. Benzoyl peroxide remains a highly effective bactericidal agent, particularly for acne, with well-documented but generally manageable local side effects. The recent concerns regarding benzene have been addressed by studies showing no significant risk under normal use conditions.
The choice between these agents in drug development will depend on the target indication, desired mechanism of action, and the target patient population's sensitivity. Further head-to-head clinical trials would be beneficial to provide a more direct comparison of their safety and efficacy profiles.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
Contact: [Insert Contact Information]
References
- 1. Efficacy of topical pale sulfonated shale oil in the treatment of venous leg ulcers: a randomized, controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open‐label, randomized, multicenter, phase III study to evaluate the safety and efficacy of benzoyl peroxide gel in long‐term use in patients with acne vulgaris: A secondary publication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. A Comprehensive Study on Adverse Reactions of Benzoyl Peroxide (BPO) in Dermatological Aesthetics Utilizing the FAERS Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scantox.com [scantox.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. senzagen.com [senzagen.com]
- 10. fda.gov [fda.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Ichthyol Pale: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 13. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. personalcaremagazine.com [personalcaremagazine.com]
- 16. uk.typology.com [uk.typology.com]
- 17. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 18. Two New Studies on Benzoyl Peroxide Provide Reassuring Data on Safety | MDedge [mdedge.com]
Validating Ictasol's Clinical Trial Results: A Comparative Guide for New Population Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ictasol's clinical performance against other alternatives in the treatment of various dermatological conditions. It is designed to assist researchers, scientists, and drug development professionals in validating this compound's clinical trial results in new patient populations. The guide includes quantitative data from key clinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
I. Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from clinical trials of this compound and its common alternatives for the treatment of Acne Vulgaris, Atopic Dermatitis, and Rosacea.
Table 1: Comparison of Topical Treatments for Acne Vulgaris
| Treatment | Active Ingredient | Population | Duration | Key Efficacy Outcome(s) | Tolerability/Adverse Events |
| This compound | 1% Pale Sulfonated Shale Oil | Mild to moderate acne (n=101) | 6 weeks | 94% improvement in overall appearance; efficacy rated "good" or "very good" in ~76% of cases.[1][2] | Rated as "good" to "very good".[2] |
| This compound + Salicylic Acid | 1% Pale Sulfonated Shale Oil + 0.5% Salicylic Acid | Mild to moderate acne (n=not specified) | 8 weeks | ~80% reduction in the average number of visible skin lesions (from 31.4 to 6.3).[2] | Rated as "good" to "very good".[2] |
| Benzoyl Peroxide | 2.5%, 5%, 10% | Mild to moderate acne | 8-12 weeks | Significant reduction in inflammatory and non-inflammatory lesions.[3] | Concentration-dependent skin irritation and dryness. |
| Topical Retinoids (Tazarotene, Adapalene, Tretinoin) | Varies | Inflammatory acne | 12-15 weeks | Clinically significant improvements in 17-24% of patients versus 7% for vehicle.[4] | Skin irritation, erythema, peeling, and burning sensation.[5] |
| Clindamycin/Benzoyl Peroxide | 1.2%/5% | Moderate to severe acne | 12 weeks | Significant reduction in inflammatory and non-inflammatory lesions compared to individual agents and vehicle. | Erythema, peeling, dryness, and burning. |
Table 2: Comparison of Treatments for Atopic Dermatitis in Children
| Treatment | Active Ingredient | Population | Duration | Key Efficacy Outcome(s) | Tolerability/Adverse Events |
| This compound | 4% Pale Sulfonated Shale Oil Cream | Mild to moderate atopic eczema in children (n=99) | 4 weeks | Significant reduction in total score (13.4 to 4.5) vs. vehicle (13.0 to 11.7) (P < 0.0001).[6] | Superior tolerability compared to vehicle (P < 0.0001).[6] |
| Tacrolimus Ointment | 0.03% | Moderate to severe atopic dermatitis in children (n=100) | 3 weeks | Significant reduction in mEASI score (from 32 to 21). More significant decrease in inflammatory markers (IL-10, IL-17, IL-23) compared to hydrocortisone.[7][8] | Mild to moderate transient stinging and erythema. No skin atrophy observed.[8] |
| Hydrocortisone Cream | 1% | Moderate to severe atopic dermatitis in children (n=100) | 3 weeks | Significant reduction in mEASI score (from 30 to 22).[8] | Skin atrophy is a potential side effect.[7] |
Table 3: Comparison of Treatments for Rosacea
| Treatment | Active Ingredient | Population | Duration | Key Efficacy Outcome(s) | Tolerability/Adverse Events |
| This compound (Oral) | Sodium Bituminosulfonate | Papulopustular rosacea (n=30) | 6 weeks | Significant improvement in the number of papules/pustules, erythema, and scaling compared to placebo.[9] | No side effects induced.[9] |
| Metronidazole (Topical) | 0.75% or 1% | Moderate to severe rosacea | 12 weeks | 37-57% of patients achieved clear to mild rosacea based on physician global severity assessment.[8] | Mild skin irritation and facial contact dermatitis.[8] |
| Ivermectin (Topical) | 1% Cream | Papulopustular rosacea | 12 weeks | Significantly greater reduction in inflammatory lesions compared to vehicle. | Skin burning sensation, pruritus, and dry skin.[10] |
| Minocycline (Oral) | 100 mg/day | Moderate to severe rosacea | 16 weeks | Non-inferior to 40 mg doxycycline in efficacy with a comparable safety profile.[5] | Gastrointestinal side effects. |
| Doxycycline (Oral) | 40 mg/day (modified-release) | Moderate to severe rosacea | 16 weeks | Effective in reducing inflammatory lesions. | Gastrointestinal side effects. |
II. Experimental Protocols
This section provides detailed methodologies for the key clinical trials cited in the comparison tables.
This compound for Atopic Dermatitis in Children
-
Study Design: A multicentre, randomized, vehicle-controlled, double-blind study.[6]
-
Participants: 99 children with mild to moderate atopic eczema.[6]
-
Intervention: Application of either 4% pale sulfonated shale oil (PSSO) cream or a vehicle cream to the affected skin areas three times a day for 4 weeks.[6]
-
Primary Outcome Measure: Reduction of the total score (severity of symptoms/signs) after 4 weeks of treatment compared to the initial examination.[6]
-
Secondary Outcome Measures: Included assessments of individual symptoms and signs, and overall tolerability judged by investigators and patients/parents.[6]
-
Statistical Analysis: The significance of the differences between the treatment groups was assessed using appropriate statistical tests for the primary and secondary outcome parameters. A P-value of less than 0.05 was considered statistically significant.[6]
This compound (Oral) for Papulopustular Rosacea
-
Study Design: A double-blind, placebo-controlled study.[9]
-
Participants: 30 patients diagnosed with papulopustular rosacea.[9]
-
Intervention: Oral administration of sodium bituminosulfonate enteric-coated tablets or placebo. The dosage was two tablets three times per day for the first two weeks, followed by one tablet three times per day for the next four weeks.[9]
-
Outcome Measures: Assessment of the number of papules/pustules, degree of erythema, and scaling.[9]
-
Statistical Analysis: The statistical significance of the differences between the this compound and placebo groups was evaluated.[9]
Tacrolimus vs. Hydrocortisone for Atopic Dermatitis in Children
-
Study Design: A prospective, randomized, double-blinded clinical trial.[11]
-
Participants: 100 children with moderate to severe atopic dermatitis.
-
Intervention: Patients were randomly assigned to receive either 0.03% tacrolimus ointment or 1% hydrocortisone cream for 3 weeks.
-
Outcome Measures:
-
Statistical Analysis: Paired and unpaired t-tests were used to compare the outcomes between and within the groups. A p-value of <0.05 was considered significant.[11]
III. Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to inhibit the activity of key enzymes involved in the inflammatory cascade, such as kallikrein-5 (KLK5) and matrix metalloproteinase-9 (MMP9). By inhibiting KLK5, this compound reduces the conversion of cathelicidin into the pro-inflammatory peptide LL-37. It also inhibits 5-lipoxygenase (5-LO), leading to a decrease in the production of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils. Furthermore, this compound reduces the release of reactive oxygen species (ROS) and vascular endothelial growth factor (VEGF) from neutrophils, thereby mitigating inflammation and angiogenesis associated with various skin conditions.[9]
References
- 1. lumipeau.com [lumipeau.com]
- 2. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 3. A 12‐Week Randomized, Double‐Blind, Placebo‐Controlled Trial for the Efficacy and Safety of a Novel Nutraceutical for Mild‐to‐Moderate Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. A prospective, double‐blinded, randomized head‐to‐head clinical trial of topical adapinoid (oleyl adapalenate) versus retinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerability of pale sulfonated shale oil cream 4% in the treatment of mild to moderate atopic eczema in children: a multicentre, randomized vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative randomized clinical trial evaluating the efficacy and safety of tacrolimus versus hydrocortisone as a topical treatment of atopic dermatitis in children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative randomized clinical trial evaluating the efficacy and safety of tacrolimus versus hydrocortisone as a topical treatment of atopic dermatitis in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | A randomized controlled trial comparing tacrolimus versus hydrocortisone for the treatment of atopic dermatitis in children: new perspectives on interferon gamma-induced protein and growth-related oncogene-α [frontiersin.org]
The Cost-Effectiveness of Ictasol-Based Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and cost-effectiveness of Ictasol-based treatments against other common alternatives for various inflammatory skin conditions. The information is supported by available experimental and clinical data to aid in research and development decisions.
Introduction to this compound
This compound, also known as pale sulfonated shale oil, is a well-tolerated active ingredient derived from sulfur-rich oil shale. It is recognized for its multi-faceted properties, including anti-inflammatory, anti-microbial, and anti-seborrheic effects, making it a therapeutic option for a range of dermatological conditions such as atopic dermatitis (eczema), rosacea, and acne vulgaris.[1][2] This guide will delve into the available evidence for its efficacy and compare its cost-effectiveness with standard treatments for these conditions.
Atopic Dermatitis (Eczema)
This compound Efficacy and Experimental Protocol
A key multicenter, randomized, vehicle-controlled study investigated the efficacy and tolerability of a 4% pale sulfonated shale oil (PSSO) cream in children with mild to moderate atopic eczema.[3]
Experimental Protocol:
-
Study Design: Multicentre, randomized, vehicle-controlled trial.
-
Participants: 99 children with mild to moderate atopic eczema.
-
Intervention: Application of either 4% PSSO cream (verum) or a vehicle cream three times a day for four weeks.
-
Primary Outcome: Reduction in the total score of atopic dermatitis severity from baseline to week 4.
-
Secondary Outcomes: Included assessments of individual symptoms and tolerability as judged by investigators and parents.[3]
Efficacy Data:
After four weeks of treatment, the total severity score in the this compound group decreased significantly more than in the vehicle group. The superiority of the this compound cream was evident as early as one week into the treatment.[3]
Comparator: Topical Corticosteroids
Topical corticosteroids are a mainstay in the management of atopic dermatitis.[4] Their efficacy is well-established in numerous clinical trials.
Experimental Protocol (General):
-
Study Design: Randomized, investigator-blinded, controlled trials are common.[5]
-
Participants: Typically include children and adults with varying degrees of atopic dermatitis severity.
-
Intervention: Application of a topical corticosteroid of a specific potency (e.g., low, medium, high) compared against a vehicle or another active treatment. Application frequency is often once or twice daily.[5][6]
-
Primary Outcome: Commonly measured by the Eczema Area and Severity Index (EASI) score improvement.[5]
Efficacy Data:
Topical corticosteroids have demonstrated significant efficacy in reducing the signs and symptoms of atopic dermatitis. For instance, one study showed an 81.4% to 84.8% improvement in EASI scores after 14 days of treatment.[5]
Cost-Effectiveness Comparison: this compound vs. Topical Corticosteroids
| Treatment | Efficacy (Atopic Dermatitis) | Estimated Cost |
| This compound (4% PSSO Cream) | Significant reduction in total severity score vs. vehicle after 4 weeks[3] | An "Ichthyol ointment" is available for around $3.99 for 20g [7] |
| Topical Corticosteroids | 81.4% - 84.8% improvement in EASI score after 14 days[5] | Varies by potency and formulation. Generic options can be relatively inexpensive. |
Note: Direct cost comparison is challenging due to variations in formulations, prescription status, and regional pricing. The provided cost for "Ichthyol ointment" is an estimate and may not reflect the price of a prescription-grade this compound cream for atopic dermatitis.
Signaling Pathways in Atopic Dermatitis
The inflammatory cascade in atopic dermatitis is complex, involving multiple signaling pathways. A simplified representation of the key pathways is provided below.
Rosacea
This compound Efficacy and Experimental Protocol
Comparator: Topical Metronidazole
Topical metronidazole is a widely used and effective treatment for the inflammatory papules and pustules of rosacea.[10][11]
Experimental Protocol (General):
-
Study Design: Randomized, double-blind, placebo-controlled, or active-controlled trials are common.[8][10][12]
-
Participants: Adults with moderate to severe rosacea, characterized by a specific number of inflammatory lesions.[10]
-
Intervention: Application of topical metronidazole gel or cream (e.g., 0.75% or 1%) once or twice daily, compared against a vehicle or another active treatment.[10][11]
-
Primary Outcome: Reduction in the number of inflammatory lesions (papules and pustules) and improvement in erythema.[8]
Efficacy Data:
Clinical trials have consistently demonstrated the efficacy of topical metronidazole. For example, one large community-based study showed a nearly 50% reduction in erythema severity by week 12.[11] Another study reported that continued use of metronidazole gel maintained remission in a majority of patients.[10]
Cost-Effectiveness Comparison: this compound vs. Topical Metronidazole
| Treatment | Efficacy (Rosacea) | Estimated Cost |
| This compound | Evidence for oral formulation shows improvement in papules/pustules and erythema.[8] Topical efficacy is inferred from its anti-inflammatory properties.[9] | An "Ichthyol ointment" is available for around $3.99 for 20g [7] |
| Topical Metronidazole | Nearly 50% reduction in erythema severity by week 12.[11] Maintains remission in the majority of patients.[10] | Varies by formulation and insurance coverage. |
Note: The efficacy data for this compound in rosacea is not for a topical formulation, which limits a direct comparison. The cost provided is an estimate and may not reflect a product specifically formulated for rosacea.
Signaling Pathways in Rosacea
Rosacea pathogenesis involves a complex interplay of innate immunity, neurovascular dysregulation, and inflammation.
Acne Vulgaris
This compound Efficacy and Experimental Protocol
Manufacturer data suggests that a cream containing 1% this compound can improve the overall appearance of acne-prone skin by 94% and reduce the number of pimples by approximately 80% over a period of 6 to 8 weeks.[13]
Experimental Protocol (from manufacturer information):
-
Study Design: A multicentric study and a monocentric study were conducted.
-
Participants: 101 test persons with mild to moderately severe acne in the multicentric study, and 20 in the monocentric study.
-
Intervention: Application of a cream containing 1% this compound.
-
Duration: 6 weeks for the multicentric study and 8 weeks for the monocentric study.
-
Primary Outcome: Improvement in the overall appearance of acne-prone skin and reduction in the number of pimples.[13]
Comparator: Topical Retinoids and Benzoyl Peroxide
Topical retinoids and benzoyl peroxide are standard-of-care treatments for acne vulgaris.[14]
Experimental Protocol (General):
-
Study Design: Randomized, double-blind, placebo- or active-controlled trials.[15][16]
-
Participants: Individuals with mild to moderate acne, often defined by a minimum number of inflammatory and non-inflammatory lesions.[17]
-
Intervention: Application of a topical retinoid (e.g., tretinoin, adapalene) or benzoyl peroxide at varying concentrations, often once daily.[14][15]
-
Primary Outcome: Co-primary endpoints are typically the percent reduction in inflammatory and non-inflammatory lesion counts and the proportion of subjects achieving a certain level of improvement on an Investigator's Global Assessment (IGA) scale.[18]
Efficacy Data:
Topical retinoids can decrease the number of comedones and inflammatory lesions by 40% to 70%.[14] Combination therapies, such as adapalene-benzoyl peroxide, have shown even greater reductions in lesion counts compared to placebo.
Cost-Effectiveness Comparison: this compound vs. Topical Retinoids/Benzoyl Peroxide
| Treatment | Efficacy (Acne) | Estimated Cost |
| This compound (1% Cream) | 94% improvement in overall appearance; ~80% reduction in pimples (manufacturer data)[13] | An "Ichthyol ointment" is available for around $3.99 for 20g [7] |
| Topical Retinoids/Benzoyl Peroxide | 40-70% reduction in comedones and inflammatory lesions[14] | Varies widely. Generic benzoyl peroxide is often inexpensive. Prescription retinoids can be more costly. |
Note: The efficacy data for this compound in acne is from manufacturer-provided information and not from a peer-reviewed clinical trial, which should be considered when evaluating this comparison. The cost provided is an estimate.
Signaling Pathways in Acne Vulgaris
The pathogenesis of acne involves follicular hyperkeratinization, excess sebum production, proliferation of Cutibacterium acnes, and inflammation.
Conclusion
This compound-based treatments show promise in the management of inflammatory skin conditions due to their multifaceted properties. The available data for atopic dermatitis suggests good efficacy and tolerability. While direct, peer-reviewed evidence for topical this compound in rosacea is lacking, its known anti-inflammatory mechanisms suggest potential benefits. For acne, manufacturer data indicates high efficacy, though independent verification from peer-reviewed clinical trials would strengthen these claims.
References
- 1. apollopharmacy.in [apollopharmacy.in]
- 2. Ichthyol Pale - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 3. Efficacy and tolerability of pale sulfonated shale oil cream 4% in the treatment of mild to moderate atopic eczema in children: a multicentre, randomized vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. turkderm.org.tr [turkderm.org.tr]
- 6. A New Approach to Comparing Efficacy Results from Clinical Trials of Topical Acne Vulgaris Treatments - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Efficacy of topical pale sulfonated shale oil in the treatment of venous leg ulcers: a randomized, controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inderocro.com [inderocro.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 14. Rosacea Clinical Research Trials | CenterWatch [centerwatch.com]
- 15. Rosacea | Study 18575 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 16. hightowerclinical.com [hightowerclinical.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. assets.bmctoday.net [assets.bmctoday.net]
In vitro comparison of Ictasol and zinc pyrithione against dandruff-causing fungi
For Immediate Release
In the persistent battle against dandruff, two key ingredients, Ictasol (a light sulfonated shale oil) and zinc pyrithione, are often deployed in therapeutic formulations. This guide offers a detailed, data-supported comparison of their in vitro efficacy against the primary fungal culprits of dandruff, primarily species of the genus Malassezia. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these agents.
Executive Summary
Zinc pyrithione exhibits a well-documented and potent in vitro antifungal activity against dandruff-associated Malassezia species, with a clear mechanism of action. This compound, while demonstrating broad antimicrobial and anti-inflammatory properties, lacks specific publicly available data on its minimum inhibitory concentrations (MICs) against these specific fungi, making a direct quantitative comparison challenging. However, existing research points to its multi-faceted approach to scalp health, which contributes to its anti-dandruff efficacy.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative and qualitative data for this compound and zinc pyrithione. It is important to note the disparity in the specificity of the available data.
| Feature | This compound (Sodium Shale Oil Sulfonate) | Zinc Pyrithione |
| Primary Mechanism of Action | Multifactorial: Anti-inflammatory, antimicrobial, and anti-seborrheic.[1] | Acts as a zinc ionophore, leading to increased intracellular zinc levels, cellular stress, and inhibition of fungal growth.[1] Also disrupts iron-sulfur clusters in essential fungal proteins. |
| Target Organisms | Broad spectrum, including bacteria and fungi.[1] | Effective against a broad spectrum of fungi and bacteria, with notable activity against Malassezia species. |
| In Vitro Antifungal Efficacy (MIC) | Specific MIC values against Malassezia globosa and Malassezia restricta are not readily available in the reviewed literature. One study indicated fungicidal concentrations for light sulfonated shale oils to be between 0.1% and 5.9% for a range of yeasts and dermatophytes. | Average in vitro MIC of 10-15 ppm against the most prevalent scalp-residing Malassezia species has been demonstrated.[2] |
| Additional Properties | Significant anti-inflammatory effects by reducing the generation of inflammatory mediators.[1] Regulates sebum production. | Possesses bacteriostatic properties, inhibiting bacterial cell division. |
Experimental Protocols
The in vitro antifungal efficacy of these compounds is typically determined using established methods such as broth microdilution or agar diffusion assays.[3]
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Fungal Culture Preparation: Strains of Malassezia species, such as M. globosa or M. restricta, are cultured on a specialized lipid-enriched medium like modified Dixon's agar.
-
Inoculum Preparation: A standardized suspension of the fungal cells is prepared in a suitable broth to a specific concentration (e.g., 10^4 to 10^5 cells/mL).
-
Serial Dilution: The test compounds (this compound and zinc pyrithione) are serially diluted in a multi-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without any test compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plates are incubated under controlled conditions (temperature and humidity) for a specified period (typically 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth. This can be assessed visually or by using a spectrophotometer to measure turbidity.[4]
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antifungal activity.
-
Agar Plate Preparation: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Fungal Inoculation: The entire surface of the agar is evenly inoculated with a standardized suspension of the target Malassezia species.
-
Well Creation: Wells of a specific diameter are punched into the agar.
-
Application of Test Agents: A defined volume of each test agent (this compound and zinc pyrithione) at a specific concentration is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions to allow for fungal growth and diffusion of the antifungal agents.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where fungal growth is inhibited is measured. A larger zone of inhibition indicates greater antifungal activity.
Visualizing the Mechanisms
To better understand the distinct modes of action of this compound and zinc pyrithione, the following diagrams illustrate their proposed pathways.
Caption: Multifaceted Action of this compound on Scalp Health
Caption: Antifungal Mechanism of Zinc Pyrithione
Conclusion
Both this compound and zinc pyrithione are effective in managing dandruff, albeit through different primary mechanisms. Zinc pyrithione's efficacy is supported by specific in vitro antifungal data against key Malassezia species. This compound's anti-dandruff properties appear to stem from a broader range of activities, including anti-inflammatory and anti-seborrheic actions, in addition to its general antimicrobial effects. For a definitive quantitative comparison of their direct antifungal potency, further studies generating specific MIC values for this compound against Malassezia globosa and Malassezia restricta are warranted. Researchers and formulators can leverage the distinct properties of each compound to develop targeted and effective anti-dandruff therapies.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. In vitro efficacy of antifungal agents alone and in shampoo formulation against dandruff-associated Malassezia spp. and Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Dandruff Test - CD Formulation [formulationbio.com]
- 4. In vitro antifungal activity of topical and systemic antifungal drugs against Malassezia species - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Ictasol's efficacy compare in different formulation bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Ictasol (sodium shale oil sulfonate) in various formulation bases. While direct head-to-head studies comparing identical concentrations of this compound in different vehicles are limited, this document synthesizes available clinical data and discusses the influence of formulation choice on therapeutic outcomes, supported by experimental evidence.
Influence of Formulation Base on Topical Drug Delivery
The selection of a formulation base—be it an ointment, cream, gel, or lotion—is critical in determining the efficacy of a topical active pharmaceutical ingredient like this compound. The vehicle influences the rate and extent of drug penetration into the skin, hydration of the stratum corneum, and ultimately, the therapeutic effect.[1][2][3][4]
-
Ointments: These are typically oil-based, providing an occlusive barrier on the skin that enhances hydration and drug penetration.[5][6][7] This makes them suitable for dry, thickened, or lichenified skin.[6]
-
Creams: As emulsions of oil and water, creams are less greasy and more cosmetically appealing than ointments.[6][7] They are suitable for a variety of skin types and conditions, offering a balance of hydration and ease of application.[5][8]
-
Gels and Lotions: These formulations are primarily water-based and are the least occlusive.[5][6] Gels can provide a cooling effect, while lotions are easily spread over large or hairy areas.[6][7] They are often preferred for oily skin.[6]
The efficacy of a topical formulation is dependent on the even application of the product to achieve a standard dose. Studies have shown that ointments tend to be spread more evenly across the treated area compared to creams and solutions, where rapid evaporation of water or alcohol can lead to uneven distribution of the active ingredient.[9]
This compound Efficacy in Investigated Formulations
This compound has demonstrated anti-inflammatory, antimicrobial, and anti-seborrheic properties in various dermatological applications.[10][11] The following tables summarize the available quantitative data on the efficacy of this compound in specific formulations that have been clinically evaluated.
Anti-inflammatory Efficacy
| Active Ingredient & Concentration | Formulation Base | Condition | Key Efficacy Measurement | Result |
| 4% this compound (Pale Sulfonated Shale Oil) | Cream | UVB-induced Erythema | Reduction in skin redness (colorimetric measurement) | Comparable efficacy to 0.5% hydrocortisone ointment.[12] |
| 10% this compound (Pale Sulfonated Shale Oil) | Not specified | Venous Leg Ulcers | Reduction in ulcer size | Significantly greater reduction in ulcer size compared to vehicle over 20 weeks.[8] |
Anti-acne Efficacy
| Active Ingredient & Concentration | Formulation Base | Population | Key Efficacy Measurement | Result |
| 1% this compound | Cream | 101 subjects with mild to moderate acne | Improvement in overall appearance of acne-prone skin | 94% improvement over 6 weeks. |
| 1% this compound | Cream | 20 subjects with mild to moderate acne | Reduction in the number of pimples | ~80% reduction over 8 weeks. |
Anti-dandruff Efficacy
| Active Ingredient & Concentration | Formulation Base | Condition | Key Efficacy Measurement | Result |
| 1% this compound (Sodium Shale Oil Sulphonate) | Shampoo | Dandruff | Reduction in scaling | Statistically significant improvement in scaling compared to control shampoo.[11] |
Experimental Protocols
UVB Erythema Test for Anti-inflammatory Action
-
Objective: To assess the anti-inflammatory effect of pale sulfonated shale oil (this compound) compared to hydrocortisone and a vehicle control.
-
Subjects: 20 healthy male and female volunteers.
-
Methodology:
-
Test fields on the skin were treated with 4% this compound cream, the cream vehicle, and a 0.5% hydrocortisone reference product in a double-blind, randomized manner.
-
Approximately 300 microliters of each test preparation were applied.
-
The skin was irradiated with four different doses of UV radiation (1, 1.25, 1.6, and 2 Minimal Erythema Doses).
-
The test fields were occluded for 6 hours, after which a colorimetric measurement of skin redness was taken.
-
The treatment was reapplied and occluded for another 16 hours, followed by a final colorimetric measurement.
-
-
Statistical Analysis: Variance analysis was used to compare the efficacy of the different treatments.[12]
Clinical Trial for Venous Leg Ulcer Treatment
-
Objective: To investigate the efficacy of 10% pale sulfonated shale oil (PSSO) in enhancing the healing of venous leg ulcers.
-
Design: A randomized, multicenter, observer-blind study.
-
Participants: 119 patients with venous leg ulcers.
-
Methodology:
-
The treatment group received a daily application of 10% PSSO for 20 weeks.
-
The control group received the vehicle only.
-
Wounds were covered with a non-adherent gauze dressing, and compression therapy was administered to all patients.
-
The primary endpoint was the cumulative reduction in wound area.
-
-
Data Analysis: Statistical comparison of the reduction in ulcer size between the PSSO and vehicle groups.[8]
Signaling Pathways and Experimental Workflow
This compound's Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism. It has been shown to inhibit the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[13] Furthermore, it can modulate the activity of neutrophils by reducing the release of the antimicrobial peptide LL-37, calcium, elastase, reactive oxygen species (ROS), and vascular endothelial growth factor (VEGF).[14] This is potentially achieved by inhibiting 5-lipoxygenase (5-LO) and kallikrein 5 (KLK5).[14]
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Unveiling The Mechanism: How Topical Drug Delivery Works - Dow Development Labs [dowdevelopmentlabs.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Mastering The Art Of Topical Drug Delivery: Best Practices In Formulation Development For Enhanced Skin Penetration - Dow Development Labs [dowdevelopmentlabs.com]
- 5. Gels, Creams, Lotions, and Ointments: Key Benefits and Differences - Vici Health Sciences [vicihealthsciences.com]
- 6. Vehicles for Drug Delivery and Cosmetic Moisturizers: Review and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. askstanley.com [askstanley.com]
- 8. clinikally.com [clinikally.com]
- 9. researchgate.net [researchgate.net]
- 10. Ichthyol® Pale - Ichthyol [ichthyol.de]
- 11. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 12. Anti-inflammatory action of pale sulfonated shale oil (ICHTHYOL pale) in UVB erythema test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Ichthammol used for? [synapse.patsnap.com]
- 14. Sodium Bituminosulfonate Used to Treat Rosacea Modulates Generation of Inflammatory Mediators by Primary Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial Analysis: Ictasol vs. Topical Corticosteroids for Eczema
In the management of atopic dermatitis, commonly known as eczema, both Ictasol (pale sulfonated shale oil) and topical corticosteroids are utilized for their anti-inflammatory properties. This guide provides a comparative analysis of these two therapeutic agents, drawing upon available clinical data to inform researchers, scientists, and drug development professionals. The comparison will delve into their mechanisms of action, clinical efficacy, and the experimental protocols of key studies.
Mechanism of Action and Signaling Pathways
Topical corticosteroids exert their anti-inflammatory effects through multiple mechanisms.[1][2] They bind to glucocorticoid receptors in the cytoplasm, and this complex then translocates to the nucleus to modulate gene expression.[2] This leads to the inhibition of pro-inflammatory cytokine production, a decrease in the density of mast cells, and reduced activation of eosinophils.[1][2]
This compound, a sulfonated shale oil extract, is recognized for its anti-inflammatory, antimicrobial, and anti-proliferative properties.[3] It has been shown to inhibit excessive cell division and keratinization while also relieving itching.[3]
The pathogenesis of atopic dermatitis involves complex immune interactions, with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway playing a crucial role.[1][4] This pathway is central to the signaling of numerous cytokines that drive the inflammatory response in eczema, including interleukins (IL-4, IL-5, IL-13, IL-31) and thymic stromal lymphopoietin (TSLP).[1] Topical corticosteroids can indirectly influence these pathways by suppressing the overall inflammatory cascade. The precise interaction of this compound with the JAK-STAT pathway has not been fully elucidated.
Below is a diagram illustrating a simplified overview of the inflammatory signaling pathway in eczema.
Comparative Clinical Data
Direct head-to-head clinical trials of this compound and topical corticosteroids in patients with atopic dermatitis are limited. However, a study comparing the anti-inflammatory effects of this compound and hydrocortisone in a UVB erythema model provides valuable comparative data. Additionally, a study evaluating this compound against a vehicle in children with eczema offers insights into its efficacy.
Table 1: Comparison of Anti-inflammatory Effects in a UVB Erythema Model
| Treatment Group | Mean Reduction in Redness (a*) | p-value vs. Vehicle | p-value vs. 0.5% Hydrocortisone |
| 4% this compound | Data not specified, but significant | p = 0.0001 | p = 0.5169 |
| 0.5% Hydrocortisone | Data not specified, but significant | p = 0.0001 | - |
| Vehicle | - | - | - |
| Data from a colorimeter measurement of skin redness. |
This study concluded that 4% pale sulfonated shale oil demonstrated a significant anti-inflammatory effect, which was not statistically different from that of 0.5% hydrocortisone in this model.[5]
Table 2: Efficacy of 4% this compound Cream in Children with Mild to Moderate Atopic Eczema
| Outcome Measure | 4% this compound Cream | Vehicle Cream | p-value |
| Baseline Total Score | 13.4 ± 3.7 | 13.0 ± 3.1 | - |
| Total Score after 4 weeks | 4.5 ± 7.4 | 11.7 ± 8.6 | < 0.0001 |
| Reduction in Total Score after 1 week | 5.6 ± 4.3 | 1.3 ± 5.9 | < 0.0001 |
This trial demonstrated that 4% this compound cream was significantly more effective than the vehicle in treating mild to moderate atopic eczema in children.[6]
Experimental Protocols
UVB Erythema Study
-
Objective: To compare the anti-inflammatory effect of pale sulfonated shale oil (this compound) with hydrocortisone in a UVB-induced erythema model.[5]
-
Study Design: A double-blind, randomized, placebo-controlled trial.[5]
-
Participants: 20 healthy male and female volunteers.[5]
-
Intervention: Application of 2% and 4% this compound, 0.5% hydrocortisone, and a vehicle to designated test fields on the skin for 23 hours.[5]
-
Methodology: Four different doses of UV radiation were administered to each volunteer. Skin redness was measured using a colorimeter at 7 and 24 hours post-irradiation.[5]
-
Primary Outcome: The change in skin redness as a measure of inflammation.[5]
The workflow for this experimental protocol is illustrated below.
Pediatric Atopic Eczema Study
-
Objective: To evaluate the efficacy and tolerability of 4% pale sulfonated shale oil (this compound) cream in children with mild to moderate atopic eczema.[6]
-
Study Design: A multicentre, randomized, vehicle-controlled trial.[6]
-
Participants: 99 children with mild to moderate atopic eczema.[6]
-
Intervention: Application of either 4% this compound cream or a vehicle cream to the affected skin areas three times daily for 4 weeks.[6]
-
Methodology: The severity of eczema was assessed using a total score at baseline and after 1 and 4 weeks of treatment. Tolerability was also assessed by investigators and parents/patients.[6]
-
Primary Outcome: The reduction in the total eczema score after 4 weeks of treatment.[6]
Conclusion
The available evidence suggests that this compound possesses significant anti-inflammatory properties, comparable to low-potency corticosteroids like 0.5% hydrocortisone in a UVB erythema model.[5] In a pediatric population with mild to moderate atopic eczema, 4% this compound cream demonstrated superior efficacy compared to a vehicle cream.[6] While direct head-to-head trials in eczema patients are needed for a definitive comparison, these findings indicate that this compound is a viable therapeutic option for managing mild to moderate atopic dermatitis, particularly when an alternative to topical corticosteroids is being considered. Further research into the specific molecular mechanisms of this compound within the inflammatory pathways of eczema would be beneficial for optimizing its clinical application.
References
- 1. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Pathways in Atopic Dermatitis, and Definition of Biomarkers through Broad and Targeted Therapeutics [mdpi.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory action of pale sulfonated shale oil (ICHTHYOL pale) in UVB erythema test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerability of pale sulfonated shale oil cream 4% in the treatment of mild to moderate atopic eczema in children: a multicentre, randomized vehicle-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ictasol: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Ictasol in research and development settings.
This document offers a step-by-step guide for the safe and environmentally responsible disposal of this compound, a sulfonated shale oil extract utilized for its anti-inflammatory and antimicrobial properties.[1][2][3][4][5] Adherence to these procedures is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.
I. Understanding this compound: Key Safety Data
While a comprehensive disposal protocol for pure this compound is not publicly available, safety data sheets for related compounds and general chemical waste guidelines provide a basis for safe handling and disposal. The following table summarizes key information.
| Parameter | Value/Information | Source |
| Chemical Name | This compound, Sodium bituminosulfonate | [1][5] |
| Primary Hazards | Causes serious eye irritation. Harmful to aquatic life with long-lasting effects. | [6] |
| Storage | Tightly closed. Dry. | [1] |
| Environmental Precautions | Do not let product enter drains. Prevent from contaminating surface water or groundwater systems. | [1] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection. | [6] |
II. Step-by-Step Disposal Protocol
This protocol is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and comply with all local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield to protect against eye irritation.[6]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
-
Step 2: Waste Segregation
-
Do not dispose of this compound or this compound-containing solutions down the drain.[1] This is critical to prevent harm to aquatic ecosystems.[6]
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
Step 3: Waste Collection
-
Collect all waste materials containing this compound, including:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipettes, flasks, beakers).
-
Spill cleanup materials.
-
-
For liquid waste, pour it carefully into the designated waste container.
-
For solid waste (e.g., contaminated paper towels), place it in a sealed bag before putting it into the main waste container to prevent dust or residue from becoming airborne.
Step 4: Container Management
-
Keep the this compound waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong acids or oxidizing agents.[6]
Step 5: Disposal Request
-
Once the waste container is full, or in accordance with your facility's pickup schedule, contact your institution's EHS department to arrange for proper disposal.
-
Ensure the waste container is properly labeled with its contents ("Hazardous Waste: this compound") and any other information required by your EHS department.
Step 6: Spill and Exposure Procedures
-
In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][6]
-
If inhaled: Move to fresh air.[1]
-
If swallowed: Rinse mouth and drink one or two glasses of water. Do not induce vomiting. Seek immediate medical attention.[1]
-
In case of a spill: Cover drains to prevent entry into the sewer system.[1] Collect the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in the designated hazardous waste container. Clean the affected area thoroughly.
III. This compound Disposal Decision Pathway
The following diagram illustrates the logical steps for determining the correct disposal path for this compound-containing materials.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling of Ictasol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Ictasol.
This compound, also known as sodium shale oil sulfonate, is a substance utilized for its anti-inflammatory and antimicrobial properties.[1][2][3] While it has a good tolerability profile in many applications, adherence to proper safety procedures in a laboratory setting is crucial to minimize exposure and ensure safe handling.[1] This document outlines the necessary personal protective equipment, handling procedures, and disposal methods based on available safety data.
Personal Protective Equipment (PPE) for this compound
The primary routes of exposure to this compound in a laboratory setting are through skin and eye contact.[4] Therefore, appropriate PPE is essential. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and general laboratory safety guidelines.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | The Safety Data Sheet for a related substance, ICHTHYOL® PALE (this compound), explicitly states to "Wear protective gloves".[4] While specific breakthrough times for glove materials against this compound are not readily available, selecting gloves made from nitrile or neoprene is a prudent choice for handling mild chemical solutions. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Safety glasses or goggles | The precautionary statement P280 recommends eye protection.[4] Use of safety glasses with side shields or chemical splash goggles is mandatory to prevent accidental splashes to the eyes. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from potential spills. |
| Respiratory Protection | Not generally required | Inhalation is not considered a primary route of exposure under normal handling conditions.[4] However, if the material is being aerosolized or if dust is generated, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Safe Handling and Operational Plan
Adherence to a systematic workflow is critical for minimizing risks when working with this compound. The following diagram illustrates a standard operational procedure for handling this compound in a laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
